1-(2,2,2-Trifluoroethyl)azetidin-3-ol
Description
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Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)3-9-1-4(10)2-9/h4,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYSYBCXJJTCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Azetidines
An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)azetidin-3-ol: A Core Scaffold for Modern Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs, prized for their ability to introduce three-dimensional character and improve properties like solubility and metabolic stability.[1][2] When combined with the strategic incorporation of fluorine, the resulting structures offer a powerful toolkit for drug development professionals.
This guide focuses on this compound, a key building block that masterfully combines the benefits of the rigid azetidine core with the potent electronic effects of a trifluoroethyl group. The trifluoroethyl moiety is known to enhance lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and lower the basicity (pKa) of the adjacent nitrogen atom, which can mitigate off-target effects related to amine basicity.[3] The azetidin-3-ol portion provides a rigid scaffold with a hydroxyl group that can act as a hydrogen bond donor or a handle for further functionalization.[3][4] This unique combination makes it a highly sought-after intermediate in the synthesis of biologically active compounds, from enzyme inhibitors to receptor modulators.[4]
Part 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and research. This compound is a compound designed for use in organic synthesis and drug discovery.[4][5]
Identity and Key Data
The core quantitative data for this compound are summarized in the table below. Predicted values, derived from computational models, provide useful estimates for experimental planning.
| Property | Value | Source |
| CAS Number | 1344365-71-4 | [4][5][6] |
| Molecular Formula | C₅H₈F₃NO | [4][5][6] |
| Molecular Weight | 155.12 g/mol | [4][6] |
| MDL Number | MFCD18309092 | [4] |
| Predicted Density | 1.372 ± 0.06 g/cm³ | [6] |
| Predicted Boiling Point | 123.9 ± 40.0 °C | [6] |
| Predicted pKa | 14.08 ± 0.20 | [6] |
Structural Elucidation and Spectroscopic Profile
While specific spectral data requires experimental acquisition, the structure of this compound allows for the prediction of key spectroscopic features essential for its identification and characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the methylene protons of the trifluoroethyl group. The CH₂ group adjacent to the trifluoromethyl (CF₃) group will appear as a quartet due to coupling with the three fluorine atoms. The protons on the azetidine ring will exhibit complex splitting patterns due to coupling with each other.
-
¹³C NMR: The carbon spectrum will show five distinct signals. The carbon of the CF₃ group will be split into a quartet by the fluorine atoms. The two methylene carbons and the two methine carbons of the azetidine ring will also be present.
-
¹⁹F NMR: A single, sharp signal, likely a triplet due to coupling with the adjacent CH₂ protons, is expected, confirming the presence of the CF₃ group.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 155.12. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[7]
Part 2: Synthesis and Reactivity
The synthesis of this compound typically involves the N-alkylation of a pre-formed azetidin-3-ol core. This approach provides a reliable and scalable method for its production.
General Synthetic Workflow
The most direct synthetic route involves the reaction of azetidin-3-ol with a suitable 2,2,2-trifluoroethylating agent. A common and effective agent is 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), known for its high reactivity. The reaction is performed in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: N-Alkylation of Azetidin-3-ol
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
Azetidin-3-ol hydrochloride (1 eq)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add azetidin-3-ol hydrochloride and dichloromethane.
-
Basification: Cool the suspension to 0 °C in an ice bath. Add diisopropylethylamine (DIPEA) dropwise. Rationale: DIPEA is a non-nucleophilic base used to free the azetidine nitrogen from its hydrochloride salt and to neutralize the acid generated during the reaction.
-
Alkylation: While maintaining the temperature at 0 °C, add 2,2,2-trifluoroethyl trifluoromethanesulfonate dropwise. Rationale: The triflate is a highly reactive electrophile, and slow addition at low temperature helps control the exothermic reaction.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with water and brine. Rationale: The aqueous washes remove excess base, salts, and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel flash chromatography to yield the pure this compound.
Chemical Reactivity Profile
The molecule possesses two primary sites of reactivity: the secondary alcohol at the C3 position and the tertiary amine of the azetidine ring.
Caption: Key reactivity pathways of the hydroxyl group.
-
O-Acylation/Etherification: The hydroxyl group can be readily acylated to form esters or alkylated to form ethers, providing a common route for attaching this scaffold to a larger molecule.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2,2,2-trifluoroethyl)azetidin-3-one, which is another valuable synthetic intermediate.
-
N-Basicity: The trifluoroethyl group significantly reduces the basicity of the azetidine nitrogen compared to a simple N-alkyl azetidine. This modulation is critical in drug design to reduce potential interactions with biological targets that have acidic sites, thereby improving selectivity.
Part 3: Applications in Drug Discovery and Development
The unique structural and electronic features of this compound make it a privileged scaffold in medicinal chemistry.[1][3] Its incorporation into drug candidates can lead to significant improvements in their overall profile.
Role as a Bioisostere and sp³-Rich Scaffold
Modern drug discovery has seen a trend of "escaping flatland," moving away from flat, aromatic molecules towards more three-dimensional, sp³-rich structures.[1] Saturated heterocycles like azetidine are ideal for this purpose.
-
Improved Pharmacokinetics: The rigid, three-dimensional nature of the azetidine ring can lead to better binding selectivity and improved pharmacokinetic properties compared to more flexible or planar analogs.[1]
-
Vector for Diversification: The hydroxyl group provides a reliable attachment point for linking the scaffold to other pharmacophores, allowing for systematic exploration of the surrounding chemical space in structure-activity relationship (SAR) studies.
Impact of the Trifluoroethyl Group
The trifluoroethyl substituent is not merely a passive component; it actively modulates the molecule's properties.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug.[4]
-
Lipophilicity and Permeability: The CF₃ group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[4]
-
Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity.
This building block is frequently used in the design of inhibitors and modulators for various biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).[4]
Part 4: Safety, Handling, and Storage
Proper handling of all chemical reagents is crucial for laboratory safety. While a specific safety data sheet (SDS) for this compound is not publicly detailed, guidelines can be established based on the known hazards of its constituent functional groups: azetidines and fluoroalcohols.[8][9][10]
Hazard Profile and Precautionary Measures
| Hazard Category | Recommended Precaution | First Aid Measures |
| Eye Contact | Wear tightly fitting safety goggles and a face shield.[8] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[8][10] |
| Skin Contact | Wear protective gloves and impervious clothing.[9] | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] |
| Inhalation | Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[8][9] | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[10] |
| Ingestion | Do not eat, drink or smoke when using this product.[9] | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[8][10] |
Storage and Disposal
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] A recommended storage temperature is 2-8°C.[4] Keep away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[8][11]
Conclusion
This compound stands as a testament to the power of rational molecular design. It is more than a simple intermediate; it is a carefully crafted building block that provides solutions to many challenges faced in modern drug discovery. By combining the conformational rigidity and sp³-rich character of the azetidine ring with the metabolic stability and unique electronic properties of the trifluoroethyl group, this compound offers researchers a reliable and effective tool to create the next generation of therapeutic agents. Its continued application will undoubtedly contribute to the development of safer and more effective medicines.
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This compound - ChemBK. (n.d.). Retrieved January 20, 2026, from [Link]
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SAFETY DATA SHEET. (2014, April 29). Retrieved January 20, 2026, from [Link]
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Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]
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1-(2,2,2-Trifluoroethyl)azetidin-3-ol CAS number and identifiers
An In-Depth Technical Guide to 1-(2,2,2-Trifluoroethyl)azetidin-3-ol: A Core Moiety in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. We will delve into its unique structural attributes, physicochemical properties, and strategic importance in the design of novel therapeutics. This document explores the synthetic rationale for its preparation, key analytical characterization methods, and its application in developing advanced pharmaceutical agents. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the advantageous properties of this scaffold to address challenges in modern drug design, such as optimizing metabolic stability and target affinity.
Chemical Identity and Physicochemical Properties
This compound is a synthetic organic compound featuring a strained four-membered azetidine ring N-substituted with a trifluoroethyl group and hydroxylated at the 3-position. These features confer a unique combination of properties that are highly sought after in pharmaceutical development.
| Identifier | Value | Source |
| CAS Number | 1344365-71-4 | [1][2] |
| Molecular Formula | C₅H₈F₃NO | [1][2] |
| Molecular Weight | 155.12 g/mol | [2] |
| MDL Number | MFCD18309092 | [2] |
| Predicted Density | 1.372 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 123.9 ± 40.0 °C | [1] |
| Storage Temperature | 2-8°C | [2] |
Strategic Importance in Medicinal Chemistry
The azetidine scaffold has emerged as a "privileged" motif in drug discovery, offering an escape from the "flatland" of aromatic ring systems and providing a sp³-rich character that often leads to improved developability.[3][4] The specific combination of functional groups in this compound makes it a particularly powerful building block.
-
Azetidine Ring: This strained four-membered ring provides a rigid, three-dimensional exit vector for substituents, allowing for precise spatial orientation when binding to a biological target. Compared to its larger pyrrolidine and piperidine homologs, the azetidine ring can offer superior pharmacokinetic properties.[5]
-
2,2,2-Trifluoroethyl Group: The introduction of this moiety is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[5] The strong electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the azetidine nitrogen. This can be crucial for mitigating off-target effects, such as hERG channel binding, and improving oral bioavailability by reducing clearance. Furthermore, the trifluoromethyl group often enhances metabolic stability by blocking potential sites of oxidative metabolism.[2] It also increases the molecule's lipophilicity, which can improve cell membrane permeability.[2]
-
3-Hydroxyl Group: The hydroxyl group serves as a critical hydrogen bond donor and acceptor, enabling strong and specific interactions with protein targets like enzymes and receptors.[2] It also provides a versatile synthetic handle for further functionalization, allowing for the attachment of other pharmacophoric elements.
The interplay of these three components creates a scaffold that can simultaneously improve potency, selectivity, and pharmacokinetic profiles, making it an invaluable tool for lead optimization.
Caption: Key structural features and their impact on drug properties.
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved via the N-alkylation of azetidin-3-ol. This reaction requires a suitable trifluoroethylating agent and a base to neutralize the acid generated during the reaction.
Proposed Synthetic Workflow:
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Exemplary)
This protocol is based on established N-alkylation methodologies for azetidines.
-
Reaction Setup: To a stirred solution of azetidin-3-ol (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile, 0.1 M) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.). Cool the mixture to 0 °C in an ice bath.
-
Causality: An aprotic solvent is chosen to avoid side reactions with the electrophile. A non-nucleophilic base is critical to prevent the base itself from competing with the azetidine nitrogen in attacking the alkylating agent. Cooling the reaction controls the initial exotherm.
-
-
Addition of Alkylating Agent: Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) (1.1 eq.) dropwise to the cooled solution.
-
Causality: Triflate is an excellent leaving group, making the trifluoroethylating agent highly reactive and driving the reaction to completion efficiently, often at low temperatures.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure this compound.
Spectroscopic and Analytical Data
The structural identity and purity of this compound are confirmed using standard analytical techniques. Spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available from various chemical suppliers and databases.[6]
-
¹H NMR: Will show characteristic signals for the trifluoroethyl group (a quartet for the CH₂ adjacent to the CF₃) and the diastereotopic protons on the azetidine ring.
-
¹³C NMR: Will confirm the presence of five distinct carbon atoms, with the CF₃ carbon appearing as a quartet due to C-F coupling.
-
Mass Spectrometry (ESI+): Will show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of 155.12.
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient itself but rather a high-value building block for constructing more complex drug candidates.[2] Its utility spans numerous therapeutic areas.
-
Enzyme Inhibitors: The rigid scaffold and hydrogen bonding hydroxyl group make it ideal for designing potent and selective enzyme inhibitors, such as kinases or proteases.
-
Receptor Modulators: It is used to build ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors where precise 3D orientation is key for activity.
-
Scaffold Decoration: The molecule serves as a core structure that can be readily elaborated at the hydroxyl position to explore structure-activity relationships (SAR) and optimize lead compounds. Several approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature azetidine motifs to enhance their pharmacokinetic profiles.[4]
The growing number of patents and publications featuring substituted azetidines underscores their increasing importance and the role of building blocks like this compound in advancing the frontiers of pharmaceutical innovation.[7][8]
Safety and Handling
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, to ensure long-term stability.[2]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.
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1-(2,2,2-Trifluoroethyl)azetidin-3-ol molecular structure and conformation
An In--Depth Technical Guide to the Molecular Structure and Conformational Analysis of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes foundational principles of azetidine stereochemistry, the influence of fluoroalkyl substituents, and established analytical methodologies to predict its conformational behavior. The guide delves into the inherent puckered nature of the azetidine ring and the conformational preferences dictated by the N-(2,2,2-trifluoroethyl) and C3-hydroxyl groups. Detailed, field-proven protocols for computational modeling (Density Functional Theory), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography are provided to enable researchers to definitively characterize this and structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced stereochemical properties of substituted azetidines in rational drug design.
Introduction
Substituted azetidines are recognized as valuable building blocks in modern drug discovery. The four-membered saturated nitrogen heterocycle, while synthetically challenging to access due to inherent ring strain, offers a unique three-dimensional geometry that can be exploited to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The introduction of substituents onto the azetidine core allows for fine-tuning of properties such as basicity, lipophilicity, and metabolic stability.
This compound is a prime example of a strategically functionalized azetidine. The trifluoroethyl group at the nitrogen atom is known to enhance lipophilicity and metabolic stability, while the hydroxyl group at the 3-position provides a crucial site for hydrogen bonding interactions with biological targets.[3][4] The overall three-dimensional shape, or conformation, of this molecule is a critical determinant of its biological activity, as it governs how the molecule presents its functional groups for interaction with enzymes and receptors. An in-depth understanding of its conformational preferences is therefore paramount for its effective application in drug design.
Molecular Structure of this compound
The molecular structure of this compound is characterized by a central azetidine ring with two key substituents that dictate its overall properties.
The Azetidine Core: Inherent Ring Strain and Puckered Nature
The azetidine ring is a four-membered heterocycle containing one nitrogen and three carbon atoms.[5] Unlike planar cyclobutane, the azetidine ring adopts a non-planar, puckered conformation to alleviate torsional strain.[6][7] This puckering is characterized by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For the parent, unsubstituted azetidine, this angle has been determined to be approximately 37° in the gas phase.[7][8] This inherent puckering creates two distinct substituent positions at the C3 carbon: pseudo-axial and pseudo-equatorial.
Key Substituents and Their Electronic and Steric Properties
-
The N-(2,2,2-Trifluoroethyl) Group: The trifluoroethyl group is a bulky and strongly electron-withdrawing substituent. The high electronegativity of the fluorine atoms polarizes the C-F bonds, which can influence the electronic properties of the azetidine nitrogen.[9] Sterically, the trifluoroethyl group is significantly larger than a hydrogen atom and will influence the conformational equilibrium of the azetidine ring and the barrier to nitrogen inversion.
-
The C3-Hydroxyl Group: The hydroxyl group is a relatively small, polar substituent capable of acting as both a hydrogen bond donor and acceptor. Its orientation (pseudo-axial or pseudo-equatorial) will be a key determinant of the molecule's overall shape and its potential for intermolecular and intramolecular interactions.
Predicted Conformational Landscape
The conformational landscape of this compound is primarily defined by the puckering of the azetidine ring and the orientation of its substituents.
Azetidine Ring Puckering: Axial vs. Equatorial Conformations of the C3-Hydroxyl Group
The puckered azetidine ring allows for two primary conformations of the C3-hydroxyl group: pseudo-axial and pseudo-equatorial. In the absence of other overwhelming interactions, substituents on a four-membered ring generally prefer the equatorial position to minimize steric clashes with the other ring atoms.[6] Therefore, it is predicted that the conformer with the pseudo-equatorial hydroxyl group will be lower in energy.
Caption: Equilibrium between pseudo-axial and pseudo-equatorial conformers.
Influence of the N-(2,2,2-Trifluoroethyl) Substituent on Ring Conformation and Nitrogen Inversion
The bulky N-(2,2,2-trifluoroethyl) group is expected to have a significant impact on the ring's conformation. It can influence the degree of ring puckering and may also affect the energy barrier for nitrogen inversion, a process where the nitrogen atom and its substituent move through the plane of the three attached atoms. The electron-withdrawing nature of the trifluoroethyl group can also modulate the basicity of the nitrogen atom.[9]
Intramolecular Interactions: Potential for Hydrogen Bonding
An intriguing possibility is the formation of an intramolecular hydrogen bond between the C3-hydroxyl group (as a donor) and one of the fluorine atoms of the trifluoroethyl group (as an acceptor). While C-F bonds are not strong hydrogen bond acceptors, such interactions have been observed and can influence conformational preferences.[9] This would likely occur in the conformer where the hydroxyl group is oriented towards the trifluoroethyl group.
Summary of Predicted Low-Energy Conformers
Based on the principles discussed, the most stable conformer of this compound is predicted to have a puckered azetidine ring with the C3-hydroxyl group in a pseudo-equatorial orientation. The potential for a minor, but present, pseudo-axial conformer should also be considered, especially if intramolecular hydrogen bonding provides a stabilizing interaction.
Methodologies for Conformational Analysis
To definitively determine the conformational preferences of this compound, a combination of computational modeling and experimental verification is essential.
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Foreword: The Strategic Value of Trifluoroethylated Azetidines in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Trifluoroethylated Azetidine Derivatives
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in medicinal chemistry.[1][2] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity and improve physicochemical properties compared to more flexible acyclic analogues or larger heterocyclic systems.[1] The strategic incorporation of a trifluoroethyl group (—CH₂CF₃) onto this scaffold represents a significant advancement in molecular design. This modification is not merely an incremental change; it is a deliberate tactic to modulate key pharmacological parameters. The strong electron-withdrawing nature of the trifluoromethyl group can lower the basicity (pKa) of the azetidine nitrogen, which is often crucial for mitigating off-target effects, particularly hERG channel interactions. Furthermore, the trifluoroethyl moiety can enhance metabolic stability by blocking potential sites of oxidation and improve membrane permeability, a critical factor for oral bioavailability and central nervous system (CNS) penetration.[3]
This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of trifluoroethylated azetidine derivatives. We will dissect the causal relationships behind their mechanisms of action, provide validated experimental protocols for their evaluation, and present a forward-looking perspective on their role in developing next-generation therapeutics.
Synthetic Access to the Trifluoroethylated Azetidine Core
The rational design of novel therapeutics is predicated on the accessible synthesis of the core chemical scaffolds. The construction of 2-(trifluoromethyl)azetidines has been a subject of significant investigation, with strain-release reactions of highly strained intermediates like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs) emerging as a powerful strategy.[3] This approach allows for the stereospecific introduction of various substituents, enabling comprehensive structure-activity relationship (SAR) studies.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized workflow for synthesizing diversely substituted trifluoroethylated azetidines from ABB intermediates. This strategy's value lies in its modularity; different nucleophiles and electrophiles can be employed in the strain-release and functionalization steps to rapidly generate a library of analogues.
Caption: Generalized synthetic workflow for 2-(trifluoromethyl)azetidines via strain-release of ABB intermediates.
Key Biological Targets and Therapeutic Applications
The trifluoroethylated azetidine scaffold has shown significant promise across multiple therapeutic areas, primarily due to its ability to serve as a bioisostere for other groups and its favorable pharmacokinetic properties.
Central Nervous System (CNS) Disorders: FAAH and MAGL Inhibition
A prominent application of this scaffold is in the development of inhibitors for enzymes that regulate endocannabinoid signaling, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[4][5] The endocannabinoid system is a critical modulator of pain, inflammation, and mood.[6]
-
Mechanism of Action (FAAH Inhibition): FAAH is a serine hydrolase responsible for the degradation of anandamide (AEA).[7] Many inhibitors, including those based on azetidine carbamates, act by covalently modifying the catalytic serine residue (Ser241) in the enzyme's active site.[4][7] The trifluoroethyl group can enhance the electrophilicity of an adjacent carbonyl group, promoting this covalent interaction. Furthermore, the azetidine ring itself can orient the molecule optimally within the binding pocket. Inhibition of FAAH raises endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[6]
Caption: Mechanism of action for azetidine-based FAAH inhibitors in modulating endocannabinoid signaling.
-
MAGL Inhibition: Similarly, azetidine carboxylates have been developed as potent inhibitors of MAGL, the primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[5] Radiolabeled versions of these inhibitors have been used in PET imaging studies to investigate enzyme kinetics and occupancy in vivo, demonstrating their utility as both therapeutic candidates and research tools.[5]
Oncology
Fluorinated azetidines, particularly azetidin-2-ones (β-lactams), have been investigated as anticancer agents. While distinct from trifluoroethylated derivatives, the underlying principles are relevant. For instance, fluorinated β-lactam analogues of combretastatin A-4 have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization.[8] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]
Novel TZT-1027 analogues incorporating a 3-aryl-azetidine moiety have also shown excellent antiproliferative activities in the nanomolar range against lung (A549) and colon (HCT116) cancer cell lines.[9] In another study, thiourea-azetidine hybrids were designed as VEGFR-2 inhibitors, with some compounds showing potent cytotoxicity against various cancer cell lines, including prostate (PC3) and kidney (786-O).[10]
Infectious Diseases
Bicyclic azetidines have emerged as a promising new class of antimalarials that target the Plasmodium falciparum phenylalanyl-tRNA synthetase.[11] One such compound, BRD3914, demonstrated the ability to clear the parasite in infected mice after four oral doses, resulting in a durable cure.[11][12] The development of efficient synthetic routes, such as Pd-catalyzed C(sp³)–H arylation, has been critical to accessing these complex stereochemically defined molecules.[12]
Pharmacokinetic Considerations
The success of a drug candidate is critically dependent on its pharmacokinetic (PK) profile. The incorporation of the trifluoroethylated azetidine motif is a deliberate strategy to optimize these properties.[1][3]
| Property | Influence of Trifluoroethylated Azetidine Moiety | Rationale & Causality |
| Metabolic Stability | Generally Increased | The C-F bond is exceptionally strong, and the CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life (t½).[1] |
| Lipophilicity | Increased | Fluorine is highly lipophilic. This can enhance membrane permeability and absorption but must be balanced to maintain adequate solubility. |
| Aqueous Solubility | Variable / Potentially Decreased | Increased lipophilicity can reduce aqueous solubility. Careful molecular design is needed to balance this effect, for instance, by incorporating polar functional groups elsewhere in the molecule. |
| pKa of Azetidine N | Decreased | The strong inductive effect of the CF₃ group withdraws electron density, making the azetidine nitrogen less basic. This can reduce off-target ion channel interactions and improve the PK profile.[3] |
| CNS Penetration | Potentially Increased | The combination of increased lipophilicity and potentially reduced efflux by transporters (due to altered pKa and shape) can favor penetration across the blood-brain barrier, which is desirable for CNS targets.[13][14] |
Key Experimental Protocols
To ensure scientific integrity, protocols must be robust and self-validating. The following sections detail validated methodologies for assessing the biological activity of trifluoroethylated azetidine derivatives.
Protocol 1: In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the potency (IC₅₀) of test compounds against human FAAH.
Principle: The assay uses a fluorogenic substrate that is non-fluorescent until cleaved by FAAH. The rate of fluorescence increase is proportional to enzyme activity. Inhibitors will decrease this rate.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Fluorogenic FAAH Substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., URB597)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 380-400 nm, Emission: 450-465 nm)
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each dilution into the wells of the 384-well plate. For control wells, dispense 1 µL of DMSO (100% activity) or 1 µL of the positive control inhibitor (0% activity).
-
Enzyme Preparation: Dilute recombinant human FAAH to the desired concentration (e.g., 2X final concentration) in cold FAAH Assay Buffer.
-
Enzyme Addition & Pre-incubation: Add 25 µL of the diluted FAAH solution to each well containing the compounds or DMSO. Mix gently by tapping the plate.
-
Pre-incubation (Causality Check): Incubate the plate for a defined period (e.g., 30 minutes) at room temperature. This step is crucial for covalent or slow-binding inhibitors to allow time for the interaction with the enzyme to occur before introducing the substrate.[15]
-
Substrate Preparation: Dilute the FAAH substrate to its working concentration (e.g., 2X final concentration, typically around its Km value) in FAAH Assay Buffer.
-
Initiate Reaction: Add 25 µL of the diluted substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 30°C. Measure the fluorescence intensity every 60 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - [Rate_Test - Rate_Bkgd] / [Rate_High - Rate_Bkgd]), where "High" is the DMSO control and "Bkgd" is a no-enzyme control.
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation System:
-
Positive Control: The IC₅₀ of the standard inhibitor (URB597) should fall within the historically accepted range for the assay.
-
Z'-factor: The Z'-factor, calculated from the high and low controls, should be > 0.5, indicating a robust and reliable assay window.
-
Linearity: The reaction rate for the uninhibited enzyme should be linear over the measurement period.
Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds (dissolved in DMSO)
-
Positive Control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear, flat-bottom plates
-
Absorbance plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) controls and a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. The 72-hour period is chosen to allow for multiple cell doubling times, providing a robust window to observe antiproliferative effects.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Normalize the data: % Viability = 100 * (Abs_Test / Abs_Vehicle).
-
Plot % Viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the IC₅₀ or EC₅₀ value.
-
Future Directions and Concluding Remarks
The trifluoroethylated azetidine scaffold is a testament to the power of fluorine chemistry in modern drug design. Its unique combination of conformational constraint and tailored electronic properties has unlocked new potential in targeting challenging biological systems.
Future research in this area should focus on:
-
Expanding Chemical Space: Developing novel synthetic methodologies to access a wider diversity of stereochemically complex and densely functionalized azetidines.[13][14]
-
New Biological Targets: Moving beyond the well-explored areas of CNS and oncology to investigate the potential of these derivatives in other fields, such as inflammation and metabolic diseases.
-
Covalent and Targeted Therapeutics: Designing next-generation inhibitors that can form highly specific covalent bonds with non-catalytic residues or be incorporated into targeted drug delivery systems.
-
PET Tracer Development: Leveraging the favorable PK properties of these scaffolds to create more sensitive and specific PET imaging agents for in vivo target engagement studies and clinical diagnostics.[5]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Azetidin-3-ols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1][2] Among its derivatives, substituted azetidin-3-ols have garnered significant attention due to their unique conformational constraints and their utility as versatile building blocks for complex bioactive molecules.[3] This in-depth technical guide provides a comprehensive historical perspective on the discovery and synthetic evolution of substituted azetidin-3-ols. We will explore the initial forays into the synthesis of this strained ring system, the development of more robust and stereoselective methodologies, and the impact of these advancements on drug discovery. This guide will serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, offering insights into the strategic synthesis of this important class of compounds.
Introduction: The Allure of the Strained Ring
The azetidine moiety, characterized by its strained four-membered ring, imparts unique structural and electronic properties to molecules.[2] This inherent ring strain, while posing synthetic challenges, also offers opportunities for novel chemical transformations and the creation of conformationally restricted analogues of larger ring systems.[2] The introduction of a hydroxyl group at the 3-position further enhances the synthetic utility of the azetidine scaffold, providing a handle for diverse functionalization.[3] Substituted azetidin-3-ols have emerged as key intermediates in the synthesis of a wide range of biologically active compounds, including antibacterial agents and central nervous system modulators.[1][4] More recently, they have found application as linkers in innovative therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5][6]
Early Forays: Conquering the Synthetic Challenge
The synthesis of the azetidine ring system was historically fraught with difficulties due to the inherent ring strain. Early methods often suffered from low yields and limited substrate scope. One of the pioneering reports on the synthesis of azetidin-3-ols was published in 1966, laying the groundwork for future investigations.[7] A notable early patent from 1972 described the synthesis of 3-azetidinols, highlighting their potential as CNS stimulants and blood pressure-lowering agents.[8] These initial approaches often involved intramolecular cyclization of γ-amino alcohols bearing a suitable leaving group.
A common early strategy involved the cyclization of 1,3-aminoalcohols. A representative reaction scheme is depicted below:
Caption: Early synthetic approach to azetidin-3-ols.
These early methods, while foundational, often required harsh reaction conditions and were not amenable to the synthesis of stereochemically pure compounds. The development of more efficient and stereoselective methods was a critical step forward in unlocking the full potential of the azetidin-3-ol scaffold.
The Modern Era: Rise of Stereoselective Syntheses
The demand for enantiomerically pure compounds in drug discovery spurred the development of stereoselective methods for the synthesis of substituted azetidin-3-ols. A significant advancement came with the use of chiral auxiliaries and asymmetric catalysis.
Chiral Pool and Auxiliary-Based Approaches
One effective strategy involves the use of readily available chiral starting materials, such as amino acids, to construct the azetidine ring with defined stereochemistry. Another approach utilizes chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, the use of chiral sulfinamides has been shown to be effective in the stereoselective synthesis of C-2 substituted azetidines.[2]
Catalytic Asymmetric Synthesis
The development of catalytic asymmetric methods represents a major leap forward in the synthesis of chiral azetidin-3-ols. These methods offer high enantioselectivity and atom economy. A notable example is the gold-catalyzed intermolecular oxidation of alkynes for the flexible and stereoselective synthesis of chiral azetidin-3-ones, which can then be reduced to the corresponding azetidin-3-ols.[9][10] This approach avoids the use of toxic and potentially explosive diazo compounds, which were common in earlier syntheses of azetidin-3-ones.[9]
Caption: Gold-catalyzed stereoselective synthesis of azetidin-3-ols.
More recently, lanthanide catalysts, such as La(OTf)₃, have been employed for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford substituted azetidines, including those with a hydroxyl group.[11][12] This method demonstrates high yields and tolerance for various functional groups.[11][12]
Synthetic Protocols: Key Methodologies
Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol
This protocol is an improved process for the preparation of a key intermediate for more complex azetidine derivatives.
Step 1: Reaction Setup
-
To a solution of 1,3-dichloro-2-propanol in a suitable organic solvent (e.g., toluene), add benzhydrylamine.
-
The reaction is typically carried out at elevated temperatures.
Step 2: Cyclization
-
The intermediate chloroamine undergoes intramolecular cyclization upon treatment with a base (e.g., sodium hydroxide) to form 1-benzhydrylazetidin-3-ol.
Step 3: Workup and Purification
-
The reaction mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by crystallization or chromatography.
For a detailed procedure and identification of process-related impurities, refer to Organic Process Research & Development2010 , 14 (4), 931-935.[13]
Protocol: Deprotection of N-Boc-3-hydroxyazetidine
This is a common final step to obtain the free azetidin-3-ol.
Step 1: Reaction Setup
-
Dissolve N-Boc-3-hydroxyazetidine in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Cool the solution in an ice bath.
Step 2: Deprotection
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise to the stirred solution.[14]
Step 3: Workup
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The solvent and excess acid are removed under reduced pressure to yield the azetidin-3-ol salt.
Data Summary: Comparison of Synthetic Routes
| Method | Key Reagents | Stereocontrol | Advantages | Disadvantages |
| Early Intramolecular Cyclization | γ-amino alcohols, sulfonyl chlorides, base | None | Simple concept | Harsh conditions, low yields, no stereocontrol |
| Gold-Catalyzed Oxidation | N-propargylsulfonamides, Gold catalyst, oxidant | High | Mild conditions, high stereoselectivity, avoids toxic reagents | Cost of gold catalyst |
| La(OTf)₃-Catalyzed Aminolysis | cis-3,4-epoxy amines, La(OTf)₃ | Substrate-dependent | High yields, good functional group tolerance | Requires synthesis of epoxy amine precursor |
Conclusion and Future Outlook
The journey of substituted azetidin-3-ols from a synthetic challenge to a valuable tool in drug discovery is a testament to the ingenuity of organic chemists. The development of robust and stereoselective synthetic methods has been instrumental in this transformation. As our understanding of the biological significance of conformationally constrained molecules grows, the demand for novel and diverse substituted azetidin-3-ols is expected to increase. Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, including biocatalytic approaches and novel C-H functionalization strategies, to further expand the accessible chemical space of this privileged scaffold.
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physicochemical characteristics of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
Abstract
This technical guide provides a comprehensive analysis of the core , a heterocyclic building block of significant interest to the pharmaceutical industry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the structural rationale behind its utility, focusing on the synergistic effects of the strained azetidine ring and the electron-withdrawing trifluoroethyl group. Key parameters critical for drug development—solubility, lipophilicity (logP), and ionization constant (pKa)—are discussed in detail, complete with validated methodologies for their determination.
Introduction: A Molecule of Strategic Importance
This compound has emerged as a valuable scaffold in modern medicinal chemistry. Its structure uniquely combines two key pharmacophoric elements: a four-membered azetidine ring and a trifluoroethyl substituent. This combination imparts a compelling set of properties that can address common challenges in drug design, such as improving metabolic stability, solubility, and membrane permeability.[1][2]
The azetidine ring , a nitrogen-containing heterocycle, provides a conformationally rigid, sp³-rich core.[2] Unlike more flexible aliphatic chains, this strained four-membered ring system offers a defined three-dimensional geometry, which can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[3] The presence of the nitrogen atom also serves as a key site for further chemical modification.
The 2,2,2-trifluoroethyl group is a powerful modulator of physicochemical properties. The trifluoromethyl (CF₃) moiety is highly electronegative and lipophilic, often introduced to enhance metabolic stability by blocking potential sites of oxidation.[4][5] Its incorporation can significantly influence a molecule's lipophilicity, membrane permeability, and binding affinity, making it a staple in the medicinal chemist's toolkit for optimizing pharmacokinetic profiles.[4][6]
Finally, the 3-hydroxyl group provides a crucial hydrogen bond donor, which can facilitate specific interactions with protein targets and improve aqueous solubility. This guide will dissect these components to provide a holistic understanding of the molecule's behavior and equip researchers with the practical knowledge to leverage its potential.
Core Physicochemical Profile
A summary of the key identifying and physical properties of this compound is presented below. It is critical to note that several of these values are computationally predicted and should be confirmed experimentally for mission-critical applications.
| Property | Value | Source |
| CAS Number | 1344365-71-4 | [7] |
| Molecular Formula | C₅H₈F₃NO | [7] |
| Molecular Weight | 155.12 g/mol | [1][7] |
| Predicted Density | 1.372 ± 0.06 g/cm³ | [7] |
| Predicted Boiling Point | 123.9 ± 40.0 °C | [7] |
| Predicted pKa | 14.08 ± 0.20 | [7] |
Key Parameters in Drug Discovery & Development
The journey of a drug candidate from discovery to clinical use is heavily dictated by its physicochemical properties. For this compound, three parameters are of paramount importance: aqueous solubility, lipophilicity (logP), and the ionization constant (pKa). Understanding and accurately measuring these properties is essential for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous Solubility
Causality & Importance: Solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream. Poor solubility is a leading cause of failure for promising drug candidates.[8] Solubility testing is therefore performed early in the discovery process to flag compounds that may present formulation challenges.[8] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights into a compound's behavior.[8]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining equilibrium (thermodynamic) solubility, which measures the maximum concentration of a compound that can be dissolved in a medium under equilibrium conditions.[8][9]
Workflow Diagram: Shake-Flask Solubility
Caption: Workflow for Thermodynamic Solubility Measurement.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid must be visible.[9]
-
Equilibration: Seal the vial and place it in an incubator shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[9]
-
Sample Separation: After equilibration, carefully separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by drawing off the supernatant, or by passing the solution through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Prepare a series of dilutions of the supernatant with the mobile phase. Analyze these solutions using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.
-
Validation: To confirm that equilibrium was reached, the process can be repeated with a longer incubation time (e.g., 72 hours). The solubility value should remain consistent.
Lipophilicity (logP)
Causality & Importance: Lipophilicity, the "greasiness" of a molecule, is a key factor influencing its ability to cross biological membranes, its binding to plasma proteins, and its potential for toxicity. It is quantified as the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[10] For convenience, this is expressed on a logarithmic scale (logP).[10] For ionizable molecules, the distribution coefficient (logD) is measured at a specific pH and accounts for both ionized and neutral species. An optimal logP/logD value (often between 1 and 3) is a common goal in drug design.[11]
Experimental Protocol: logP Determination (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for logP measurement, which is considered highly accurate when performed correctly.[12]
Workflow Diagram: Shake-Flask logP Determination
Caption: Workflow for Shake-Flask logP Measurement.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., pH 7.4 PBS) and vice-versa by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.
-
Compound Addition: Dissolve a known amount of this compound in the pre-saturated aqueous buffer. The concentration should be well below its aqueous solubility limit.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for several minutes to facilitate the partitioning of the compound between the two phases. Allow the mixture to stand undisturbed until the two phases have clearly separated.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: The logP is calculated using the formula: logP = log10 (Concentration in n-octanol / Concentration in aqueous phase).
Ionization Constant (pKa)
Causality & Importance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[13] It is a fundamental property that governs a compound's solubility, lipophilicity, and receptor binding at different physiological pH values. For this compound, the azetidine nitrogen is basic and will be protonated at low pH. Knowing the pKa is crucial for predicting its charge state in different body compartments (e.g., stomach at pH ~2 vs. intestine at pH ~6-7.4).
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly reliable method for determining pKa values for compounds with sufficient solubility.[14] It involves monitoring the pH of a solution as a titrant (an acid or base) is added incrementally.[15]
Workflow Diagram: Potentiometric pKa Determination
Caption: Workflow for Potentiometric pKa Measurement.
Step-by-Step Methodology:
-
Preparation: Dissolve a precise amount of this compound in high-purity water to create a solution of known concentration (e.g., 1-10 mM).
-
Initial pH Adjustment: Since the azetidine nitrogen is basic, the titration will involve adding a standardized base (e.g., 0.1 M NaOH) to the protonated form. Therefore, first, adjust the pH of the solution to ~2 by adding a small amount of standardized acid (e.g., 0.1 M HCl) to ensure the nitrogen is fully protonated.
-
Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer. Incrementally add the standardized NaOH solution using a precision burette.
-
Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show a steep inflection point, which is the equivalence point.
-
pKa Determination: Determine the volume of NaOH required to reach the equivalence point. The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of NaOH needed to reach the equivalence point has been added).[15]
Conclusion
This compound is a strategically designed building block whose physicochemical properties are finely tuned for applications in drug discovery. The interplay between its rigid, sp³-rich azetidine core and the metabolically robust, lipophilic trifluoroethyl group provides a powerful platform for developing novel therapeutics. The hydroxyl group further enhances its utility by providing a key point for hydrogen bonding interactions. An accurate and early determination of its solubility, lipophilicity, and pKa, using the validated protocols described herein, is a non-negotiable step in harnessing its full potential and mitigating late-stage development risks. This guide serves as a foundational resource for scientists aiming to incorporate this promising scaffold into their research and development pipelines.
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An In-depth Technical Guide to the Solubility and Stability of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol, a novel heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document synthesizes established principles of physical chemistry, insights from analogous structures, and standardized methodologies to empower researchers in drug discovery and development. We will explore the anticipated physicochemical properties of this compound, detail robust experimental protocols for determining its kinetic and thermodynamic solubility, and outline a comprehensive stability testing program, including forced degradation studies as mandated by regulatory bodies. The causality behind experimental choices is elucidated, ensuring a trustworthy and scientifically rigorous approach to characterization.
Introduction: Unveiling the Physicochemical Landscape
The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical assessments.[1][2] Among these, solubility and stability are paramount, profoundly influencing bioavailability, formulation, and shelf-life.[][4] this compound is a molecule that marries the unique properties of a strained azetidine ring with the electronically distinct trifluoroethyl group. Understanding the interplay of these structural features is key to predicting and empirically determining its behavior.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[5] Its inherent ring strain, while rendering it more stable than aziridines, provides a unique reactivity profile that can be exploited in molecular design.[5][6] This strain can, however, also be a potential liability, predisposing the molecule to ring-opening reactions under certain conditions.[7]
The N-trifluoroethyl substituent is expected to significantly impact the molecule's properties. The potent electron-withdrawing nature of the trifluoromethyl group is known to decrease the basicity of adjacent amines, which can influence solubility and interactions with biological targets.[8][9] Furthermore, the incorporation of fluorine can enhance metabolic stability and lipophilicity.[10] The hydroxyl group at the 3-position of the azetidine ring introduces a site for hydrogen bonding, which will likely influence its aqueous solubility.
This guide will provide the scientific rationale and detailed protocols to thoroughly characterize the solubility and stability of this compound, enabling informed decisions in the drug development process.
Predicted Physicochemical Properties
While experimental data is the gold standard, we can infer several properties of this compound based on its structure.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₅H₈F₃NO | Based on chemical structure. |
| Molar Mass | 155.12 g/mol | Calculated from the molecular formula. |
| pKa | Predicted: ~7-8 | The electron-withdrawing trifluoroethyl group will lower the pKa of the azetidine nitrogen compared to a simple N-alkyl azetidine. This is a critical parameter for understanding pH-dependent solubility.[8] |
| LogP | Predicted: Moderately Lipophilic | The trifluoroethyl group increases lipophilicity, while the hydroxyl group contributes to hydrophilicity. The net effect will likely result in moderate lipophilicity, influencing its solubility in both aqueous and organic media. |
Comprehensive Solubility Assessment
A thorough understanding of a compound's solubility is crucial for its development.[11] We will delineate the methodologies for determining both kinetic and thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound when it first precipitates from a solution, typically when an aqueous buffer is added to a DMSO stock solution.[11][12][13] This high-throughput screen is invaluable in early discovery for ranking compounds.[11]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to initiate precipitation.
-
Incubation and Measurement: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).[12] Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to a blank.
Thermodynamic Solubility Determination
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid form.[13][14] This is a more accurate and relevant measure for later-stage development and formulation.[14][15]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[12][16]
-
Phase Separation: After equilibration, separate the undissolved solid from the supernatant by centrifugation or filtration.
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][17]
-
Data Analysis: The thermodynamic solubility is the measured concentration in the saturated solution.
Diagram: Solubility Assessment Workflow
Caption: Workflow for forced degradation studies and subsequent analysis.
Data Interpretation and Reporting
All quantitative data from the solubility and stability studies should be summarized in clear and concise tables.
Table 1: Summary of Solubility Data
| Solvent/Buffer | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| PBS | 7.4 | 25 | [Insert Data] | [Insert Data] |
| Acetate Buffer | 5.0 | 25 | [Insert Data] | [Insert Data] |
| HCl Buffer | 2.0 | 25 | [Insert Data] | [Insert Data] |
| Borate Buffer | 9.0 | 25 | [Insert Data] | [Insert Data] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant(s) (Retention Time) |
| 0.1 M HCl, 60°C | 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH, RT | 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT | 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| 80°C, Solid | 7 days | [Insert Data] | [Insert Data] | [Insert Data] |
| Photostability (ICH Q1B) | [Specify Duration] | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to the detailed protocols and understanding the scientific rationale behind them, researchers can generate high-quality, reliable data that is essential for the successful progression of this compound through the drug development pipeline. The proposed studies will not only satisfy regulatory requirements but also provide critical insights into the molecule's behavior, enabling the development of a safe, effective, and stable pharmaceutical product.
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Unlocking New Therapeutic Frontiers: A Technical Guide to Emerging Research Areas for Novel Azetidine Compounds
Introduction: The Azetidine Scaffold - A Convergence of Stability and Reactivity
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor. Among the saturated heterocyles, the four-membered azetidine ring has emerged as a privileged scaffold, uniquely positioned at the intersection of conformational rigidity and desirable physicochemical properties.[1][2] Historically, the synthesis of azetidines has been challenging due to inherent ring strain.[1][3] However, recent advancements in synthetic methodologies have unlocked access to a diverse array of substituted azetidines, paving the way for their exploration in a multitude of therapeutic areas.[1][4]
This guide provides an in-depth exploration of promising research avenues for novel azetidine-containing compounds, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic rationale behind their application in key disease areas, propose innovative research directions, and provide exemplary protocols to catalyze further investigation. The inherent sp³-rich character of the azetidine ring offers a distinct three-dimensional geometry that can lead to improved metabolic stability, solubility, and target engagement compared to more planar aromatic systems.[2][5]
I. Oncology: Targeting Key Pathways with Conformationally Constrained Inhibitors
The rigid nature of the azetidine ring makes it an ideal building block for designing potent and selective inhibitors of protein-protein interactions and enzyme active sites implicated in cancer.
A. Disruption of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. The development of small molecule STAT3 inhibitors has been a significant challenge. Novel azetidine amides have recently been identified as potent, direct STAT3 inhibitors.[6][7] These compounds have been shown to inhibit STAT3's DNA-binding activity, suppress the expression of its target genes, and induce apoptosis in cancer cells harboring hyperactive STAT3.[6][7]
Future Research Directions:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the azetidine core and its substituents to optimize potency, selectivity, and pharmacokinetic properties. The use of azetidines as bioisosteric replacements for other functionalities could lead to improved cellular activity.[6][7]
-
Combination Therapies: Investigating the synergistic effects of novel azetidine-based STAT3 inhibitors with existing chemotherapeutic agents or targeted therapies.[6][7]
-
Targeting Upstream and Downstream Effectors: Designing azetidine derivatives that modulate the activity of kinases that phosphorylate STAT3 or proteins that interact with STAT3 to regulate its function.
Experimental Protocol: In Vitro Evaluation of STAT3 Inhibition
A key experiment to assess the efficacy of novel azetidine compounds is to measure their ability to inhibit the survival of cancer cells with constitutively active STAT3.
Protocol: Cancer Cell Colony Formation Assay
-
Cell Seeding: Plate human MDA-MB-231 breast cancer cells at a low density (e.g., 500 cells/well) in a 6-well plate.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of the azetidine test compounds (e.g., 0.1 µM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Visualization: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies in each well to determine the inhibitory effect of the compounds.[6][7]
B. Microtubule Assembly Inhibition
Microtubules are dynamic polymers essential for cell division, making them a validated target for anticancer drugs. Azetidine-containing analogues of natural products like dolastatin 10 have demonstrated potent antiproliferative activities by inhibiting microtubule assembly.[8] These synthetic analogues can overcome some of the limitations of natural products, such as limited supply and poor pharmacokinetic properties.
Future Research Directions:
-
Conformationally Restricted Analogues: The azetidine ring can be used to lock the conformation of flexible side chains of microtubule inhibitors, potentially leading to increased affinity and selectivity for the tubulin binding site.[8]
-
Antibody-Drug Conjugates (ADCs): Development of highly potent azetidine-based microtubule inhibitors that can be conjugated to tumor-targeting antibodies for selective delivery to cancer cells.
-
Overcoming Drug Resistance: Design of azetidine derivatives that are not substrates for efflux pumps, a common mechanism of resistance to microtubule inhibitors.
Diagram: Proposed Mechanism of Action for Azetidine-Containing Microtubule Inhibitors
Caption: Azetidine compounds can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.
II. Infectious Diseases: Novel Scaffolds to Combat Drug Resistance
The rise of multidrug-resistant pathogens presents a global health crisis. Azetidine-containing compounds offer novel chemical scaffolds that can potentially evade existing resistance mechanisms.
A. Antitubercular Agents
Tuberculosis (TB) remains a leading cause of death from an infectious agent.[9][10] There is an urgent need for new drugs with novel mechanisms of action to treat multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB).[9] Recent studies have identified azetidine derivatives that exhibit potent activity against Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.
Future Research Directions:
-
Target Identification and Validation: Elucidating the precise molecular targets of antitubercular azetidines to understand their mechanism of action and guide further optimization.
-
Combination Therapy: Evaluating the efficacy of azetidine-based compounds in combination with existing anti-TB drugs to shorten treatment duration and combat resistance.
-
Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their effectiveness in vivo.
B. Antiviral Agents
Azetidine derivatives have also shown promise as antiviral agents. For instance, novel azetidine compounds have been identified with potent activity against herpes simplex virus (HSV).[11]
Future Research Directions:
-
Broad-Spectrum Antivirals: Exploring the potential of azetidine libraries against a wide range of viruses to identify broad-spectrum inhibitors.
-
Targeting Viral Enzymes: Designing azetidine-based inhibitors of key viral enzymes such as proteases, polymerases, and integrases.
-
Inhibition of Viral Entry: Developing azetidine compounds that block the interaction between viral surface proteins and host cell receptors.
III. Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Systems
The unique conformational constraints of the azetidine ring make it a valuable scaffold for designing ligands that can selectively interact with receptors and transporters in the central nervous system.[2][12]
A. GABA Uptake Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Inhibition of GABA uptake can potentiate GABAergic neurotransmission and has therapeutic potential for conditions like epilepsy and anxiety. Azetidine derivatives have been developed as conformationally constrained analogues of GABA and have shown inhibitory activity against GABA transporters (GATs).[13]
Future Research Directions:
-
Subtype-Selective GAT Inhibitors: Designing azetidine derivatives that can selectively inhibit specific GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) to achieve more targeted therapeutic effects with fewer side effects.
-
Blood-Brain Barrier Penetration: Optimizing the physicochemical properties of azetidine-based GAT inhibitors to enhance their ability to cross the blood-brain barrier.
-
In Vivo Efficacy Studies: Evaluating the anticonvulsant and anxiolytic effects of novel azetidine GAT inhibitors in animal models.
Table: Structure-Activity Relationship of Azetidine-based GAT-1 Inhibitors
| Compound | R Group on Azetidine Nitrogen | GAT-1 IC₅₀ (µM) | Reference |
| 1 | H | > 100 | [13] |
| 2 | 4,4-diphenylbutenyl | 2.83 | [13] |
| 3 | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 | [13] |
This table illustrates the importance of a lipophilic side chain for potent GAT-1 inhibitory activity.
IV. Novel Synthetic Methodologies: Expanding Chemical Space
The exploration of novel azetidine compounds is intrinsically linked to the development of efficient and versatile synthetic methods. Traditional methods for azetidine synthesis often suffer from harsh reaction conditions and limited substrate scope.[1] Recent innovations are addressing these challenges.
Key Areas of Advancement:
-
Photocatalysis: Visible-light-mediated [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, provide a mild and efficient route to functionalized azetidines.[4]
-
Strain-Release Methodologies: The ring-opening of highly strained precursors, followed by cyclization, offers a powerful strategy for constructing complex azetidine scaffolds.[4]
-
C-H Functionalization: The direct functionalization of C-H bonds on the azetidine ring allows for the late-stage modification of complex molecules, accelerating the generation of compound libraries for biological screening.[4]
Diagram: Workflow for Novel Azetidine Synthesis and Screening
Caption: An iterative workflow for the synthesis and screening of novel azetidine compounds.
V. Azetidines as Bioisosteres: Modulating Physicochemical Properties
Bioisosteric replacement is a powerful strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. The azetidine ring can serve as a versatile bioisostere for various functional groups.
Examples of Azetidine Bioisosterism:
-
Replacement for Aromatic Rings: The three-dimensional nature of the azetidine ring can replace flat aromatic rings, leading to improved solubility and reduced lipophilicity.[5]
-
Constrained Analogues of Acyclic Amines: The azetidine scaffold can rigidify flexible acyclic amine-containing molecules, which can pre-organize the pharmacophore for optimal target binding.
-
Ester Isosteres: 3-substituted-3-alkoxyazetidines can act as metabolically stable isosteres of esters.[14]
Conclusion
Azetidine-containing compounds represent a dynamic and promising area of research in medicinal chemistry. Their unique structural and physicochemical properties make them attractive scaffolds for the design of novel therapeutics targeting a wide range of diseases.[2] Continued innovation in synthetic methodologies will undoubtedly expand the accessible chemical space of azetidines, leading to the discovery of next-generation drugs with improved efficacy and safety profiles. The research directions outlined in this guide are intended to inspire and facilitate the exploration of this exciting class of molecules, ultimately contributing to the development of new treatments for unmet medical needs.
References
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Azetidines of pharmacological interest. PubMed, 29 June 2021, [Link].
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Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 5 January 2026, [Link].
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Assembly Biosciences describes new azetidine compounds for HSV infections. BioWorld, 18 June 2025, [Link].
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health, [Link].
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Azetidine analogs synthesis and characterization for antimicrobial activity. Journal of Medicinal and Chemical Sciences, 21 September 2024, [Link].
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI, [Link].
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Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily, 10 August 2019, [Link].
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, [Link].
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications, 22 December 2020, [Link].
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 30 June 2022, [Link].
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Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PubMed, 22 February 2024, [Link].
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Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications, 20 June 2011, [Link].
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Antimicrobial potential of various substituted azetidine derivatives: a mini review. MedCrave, 7 March 2018, [Link].
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High-affinity azetidine-based small-molecules as a new class of direct inhibitors of STAT3 activity and breast cancer phenotype. AACR Journals, 1 July 2021, [Link].
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Unraveling the synthetic strategy, structure activity relationship of azetidinones: Insights into their multidrug and t…. OUCI, [Link].
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Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid. Taylor & Francis Online, 4 July 2022, [Link].
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Methodological & Application
Synthesis of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol: A Detailed Guide for Researchers
Introduction
The azetidine scaffold is a privileged motif in modern medicinal chemistry, imparting unique three-dimensional character and favorable physicochemical properties to bioactive molecules. Specifically, 1-substituted azetidin-3-ols are crucial building blocks in the development of novel therapeutics. The incorporation of a trifluoroethyl group at the 1-position can further enhance metabolic stability, binding affinity, and cell permeability. This technical guide provides a comprehensive overview of two robust synthetic routes for the preparation of 1-(2,2,2-trifluoroethyl)azetidin-3-ol from readily available precursors, designed for researchers and professionals in drug discovery and development.
Strategic Overview of Synthetic Pathways
Two primary and effective strategies for the synthesis of this compound are presented:
-
Route A: Direct N-Alkylation. This approach involves the direct alkylation of the secondary amine of azetidin-3-ol with a potent trifluoroethylating agent. This method is convergent and efficient, provided that a suitable electrophile is employed.
-
Route B: Reductive Amination. This pathway utilizes a protected azetidin-3-one precursor, which undergoes reductive amination with 2,2,2-trifluoroethylamine, followed by deprotection. This route offers an alternative where direct alkylation may be challenging or result in undesired side products.
Caption: Overview of the two primary synthetic routes to this compound.
Part 1: Synthesis of Key Precursors
A reliable synthesis of the target molecule begins with the efficient preparation of its foundational precursors.
Synthesis of Azetidin-3-ol Hydrochloride
Azetidin-3-ol serves as the nucleophile in the direct N-alkylation approach. A common and scalable synthesis begins with the reaction of benzylamine and epichlorohydrin, followed by cyclization and debenzylation.
Reaction Scheme:
-
Ring Opening: Benzylamine + Epichlorohydrin → 1-(benzylamino)-3-chloropropan-2-ol
-
Cyclization: 1-(benzylamino)-3-chloropropan-2-ol → 1-benzylazetidin-3-ol
-
Deprotection: 1-benzylazetidin-3-ol → Azetidin-3-ol
-
Salt Formation: Azetidin-3-ol + HCl → Azetidin-3-ol hydrochloride
A detailed, multi-step procedure for the synthesis of 1-benzylazetidin-3-ol has been reported, which can then be deprotected to yield azetidin-3-ol[1].
Synthesis of N-Boc-azetidin-3-one
For the reductive amination pathway, N-Boc-azetidin-3-one is the key electrophile. This precursor is most commonly prepared by the oxidation of N-Boc-azetidin-3-ol.
Reaction Scheme:
N-Boc-azetidin-3-ol → N-Boc-azetidin-3-one
The traditional method for this transformation involves the oxidation of the hydroxyl group on the azetidine ring to a ketone[2][3]. A common procedure involves a Swern oxidation or a related protocol using an activating agent like oxalyl chloride or a Dess-Martin periodinane.
Part 2: Synthetic Protocols for this compound
The following sections provide detailed, step-by-step protocols for the two primary synthetic routes.
Route A: Direct N-Alkylation of Azetidin-3-ol
This route is predicated on the nucleophilic attack of the azetidine nitrogen onto a highly reactive trifluoroethylating agent. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate) is an excellent choice for this transformation due to the exceptional leaving group ability of the triflate anion.
Caption: Workflow for the N-alkylation of azetidin-3-ol.
Protocol 2.1: Synthesis of this compound via N-Alkylation
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| Azetidin-3-ol hydrochloride | 109.56 | 10.0 | 1.0 |
| 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 232.12 | 11.0 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 25.0 | 2.5 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Saturated aqueous sodium bicarbonate | - | 2 x 25 mL | - |
| Brine | - | 25 mL | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add azetidin-3-ol hydrochloride (1.096 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (4.3 mL, 25.0 mmol) to the suspension. Stir the mixture at 0 °C for 30 minutes to liberate the free base of azetidin-3-ol.
-
In a separate, dry vessel, dissolve 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.55 g, 11.0 mmol) in a small amount of anhydrous DCM.
-
Add the solution of the triflating agent dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (25 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Expertise & Experience: The choice of a potent alkylating agent like 2,2,2-trifluoroethyl triflate is crucial for the efficient alkylation of the sterically hindered and less nucleophilic azetidine nitrogen. The use of a non-nucleophilic base such as DIPEA is essential to neutralize the generated triflic acid without competing in the alkylation reaction. The reaction is performed at an initial temperature of 0 °C to control the exothermicity and potential side reactions, followed by warming to room temperature to ensure complete conversion.
Safety Note: 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a corrosive and toxic substance.[4] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[5][6]
Route B: Reductive Amination of N-Boc-azetidin-3-one
This alternative route involves the formation of an iminium ion intermediate from N-Boc-azetidin-3-one and 2,2,2-trifluoroethylamine, which is then reduced in situ. The final step involves the deprotection of the Boc group.
Caption: Workflow for the reductive amination route.
Protocol 2.2: Synthesis of this compound via Reductive Amination
Step 1: Reductive Amination
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| N-Boc-azetidin-3-one | 171.19 | 10.0 | 1.0 |
| 2,2,2-Trifluoroethylamine | 99.08 | 12.0 | 1.2 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 15.0 | 1.5 |
| 1,2-Dichloroethane (DCE), anhydrous | - | 50 mL | - |
| Acetic Acid (glacial) | 60.05 | 1.0 | 0.1 |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-azetidin-3-one (1.71 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (50 mL).
-
Add 2,2,2-trifluoroethylamine (1.19 g, 12.0 mmol) and a catalytic amount of glacial acetic acid (60 µL, 1.0 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc-1-(2,2,2-trifluoroethyl)azetidin-3-amine. This intermediate can be used in the next step without further purification.
Expertise & Experience: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone. The addition of a catalytic amount of acetic acid facilitates the formation of the iminium ion intermediate, which is the species that undergoes reduction.
Step 2: Boc Deprotection
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) |
| Crude N-Boc-1-(2,2,2-trifluoroethyl)azetidin-3-amine | ~254.24 | ~10.0 |
| Dichloromethane (DCM) | - | 20 mL |
| Trifluoroacetic acid (TFA) | 114.02 | 10 mL |
Procedure:
-
Dissolve the crude intermediate from the previous step in dichloromethane (20 mL).
-
Cool the solution to 0 °C and add trifluoroacetic acid (10 mL) dropwise.
-
Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH) to pH > 10, and extract with an organic solvent like ethyl acetate. Dry the organic extracts and concentrate to yield the final product.
Expertise & Experience: Trifluoroacetic acid is a standard and effective reagent for the cleavage of the Boc protecting group. The reaction is typically clean and proceeds rapidly at room temperature. The final product can be isolated as its trifluoroacetate salt or converted to the free base.
Conclusion
This guide provides two distinct and reliable synthetic strategies for the preparation of this compound. The choice between direct N-alkylation and reductive amination will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both routes are well-precedented in the chemical literature for related transformations and offer a solid foundation for the synthesis of this valuable building block for drug discovery programs.
References
-
García-García, P., et al. (2023). An N-alkylation procedure has been developed under very mild conditions using a known commercially available Ru-based catalyst. RSC Advances, 13(51), 35949-35955. Available at: [Link]
-
Li, Y., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. Organic & Biomolecular Chemistry, 19(3), 556-560. Available at: [Link]
-
Han, Q-Y., et al. (2017). A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. Green Chemistry Letters and Reviews, 10(2), 61-66. Available at: [Link]
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Barrett, A. G. M., et al. (2000). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Journal of Organic Chemistry, 65(12), 3716-3721. Available at: [Link]
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Kumar, V., et al. (2017). N-2,2,2-Trifluoroethylisatin ketimine as a 1,2-dipolarophile for [3 + 2]-addition to access optically pure spirothiazolidine oxindoles. Organic & Biomolecular Chemistry, 15(43), 9152-9159. Available at: [Link]
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Siddiqui, M. A., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 17(7), 8593-8601. Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
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Wang, X., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15729. Available at: [Link]
-
Zavala, A. G. (n.d.). Reductive Amination // Acetylation Experiment 3. AMyD. Available at: [Link]
-
ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. Available at: [Link]
-
Patil, S. A., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Results in Chemistry, 5, 100891. Available at: [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. Available at: [Link]
- Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
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- 6. researchgate.net [researchgate.net]
Application Note & Detailed Protocol: N-Trifluoroethylation of Azetidin-3-ol
Introduction: The Strategic Value of N-Trifluoroethyl Azetidines
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern molecular design.[1] The trifluoromethyl group (-CF3), in particular, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[2][3] When this group is introduced as an N-trifluoroethyl moiety on a strained ring system like azetidine, the resulting scaffold becomes a highly sought-after building block.
Azetidines are four-membered heterocyclic amines that serve as versatile scaffolds in drug development, prized for their ability to impart favorable properties such as improved solubility and metabolic stability. The N-trifluoroethylation of azetidin-3-ol combines the benefits of both motifs, creating a polar, metabolically robust, and structurally unique building block for library synthesis and lead optimization programs.
This document provides a detailed, field-proven protocol for the N-trifluoroethylation of azetidin-3-ol using 2,2,2-trifluoroethyl trifluoromethanesulfonate. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a causal explanation for the experimental choices, ensuring a reproducible and high-yielding synthesis.
Reaction Overview & Mechanism
The protocol describes a classic nucleophilic substitution reaction (SN2). The secondary amine of azetidin-3-ol acts as a nucleophile, attacking the electrophilic methylene carbon of the trifluoroethylating agent.
Overall Reaction:
Causality of Reagent Selection:
-
Azetidin-3-ol: The starting material, containing the nucleophilic secondary amine. The hydroxyl group can remain unprotected but may require consideration during purification.
-
2,2,2-Trifluoroethyl Trifluoromethanesulfonate (TfOCH₂CF₃): A highly potent electrophilic trifluoroethylating agent. The triflate (TfO⁻) group is an excellent leaving group, facilitating a rapid SN2 reaction under mild conditions. This reagent is often preferred over halides due to its superior reactivity.[4]
-
Diisopropylethylamine (DIPEA): A non-nucleophilic, sterically hindered organic base. Its primary role is to scavenge the triflic acid (TfOH) generated during the reaction. Its bulky nature prevents it from competing with the azetidin-3-ol as a nucleophile, thus minimizing the formation of undesired byproducts.
-
Acetonitrile (CH₃CN): A polar aprotic solvent. It is chosen to dissolve the reactants and facilitate the charge separation in the SN2 transition state without interfering with the reaction, as protic solvents could deactivate the electrophile.
Reaction Mechanism Diagram
The diagram below illustrates the SN2 mechanism, showing the nucleophilic attack by the azetidine nitrogen on the trifluoroethyl triflate, facilitated by the base.
Caption: SN2 mechanism for the N-trifluoroethylation of azetidin-3-ol.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. Adjustments can be made as needed, maintaining the specified molar equivalencies.
Materials and Equipment
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equivalents | CAS No. |
| Azetidin-3-ol | 73.09 | 365 mg | 5.0 | 1.0 | 45347-82-8 |
| 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | 232.11 | 1.28 g | 5.5 | 1.1 | 6226-25-1 |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.3 mL | 7.5 | 1.5 | 7087-68-5 |
| Acetonitrile (CH₃CN), anhydrous | 41.05 | 25 mL | - | - | 75-05-8 |
| Dichloromethane (DCM) | 84.93 | ~100 mL | - | - | 75-09-2 |
| Saturated aq. NaHCO₃ solution | - | ~50 mL | - | - | - |
| Brine (Saturated aq. NaCl) | - | ~50 mL | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - | 7487-88-9 |
| Silica Gel (230-400 mesh) | - | As needed | - | - | 7631-86-9 |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
PART A: Reaction Setup and Execution
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ol (365 mg, 5.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (25 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until the solid is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm upon addition of the reactive triflate and base.
-
Base Addition: Slowly add diisopropylethylamine (DIPEA) (1.3 mL, 7.5 mmol) to the cooled solution via syringe.
-
Electrophile Addition: Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.28 g, 5.5 mmol) dropwise over 5-10 minutes. CAUTION: This reagent is highly reactive and moisture-sensitive. Ensure the temperature does not rise above 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The product should have a higher Rf value than the starting azetidin-3-ol.
PART B: Work-up and Purification
-
Concentration: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a 250 mL separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove any remaining acid.
-
Brine (1 x 50 mL) to remove excess water.
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel.[5]
-
Eluent System: A gradient of 0% to 10% Methanol in Dichloromethane is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear oil or a low-melting solid. The expected yield is typically in the range of 75-90%.
Experimental Workflow Diagram
The following diagram provides a visual summary of the entire experimental process.
Caption: Step-by-step workflow for the synthesis of this compound.
Safety and Handling
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This is a corrosive and lachrymatory reagent. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Diisopropylethylamine (DIPEA): This is a flammable liquid and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
General Precautions: The reaction should be conducted under an inert atmosphere to prevent moisture from degrading the triflate reagent.
References
-
Vertex AI Search Result[6]: 2,2,2-Trifluoroethyl Trifluoromethanesulfonate: Properties, Applications, and Production. This source describes the properties and reactivity of the key electrophile used in the protocol.
-
Vertex AI Search Result[7]: Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing). This review provides broad context on the importance and methods of trifluoroethylation in organic synthesis.
-
Vertex AI Search Result: A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. This article highlights alternative methods and the general importance of N-fluoroalkylation.
-
Vertex AI Search Result[8]: 2,2,2-Trifluoroethyl trifluoromethanesulfonate - Chem-Impex. This commercial source details the applications of the triflate reagent in pharmaceutical development.
-
Vertex AI Search Result[4]: 2,2,2-Trifluoroethyl trifluoromethanesulfonate - nordmann.global. This source confirms the use of the reagent in alkylation and fluoroalkylation reactions.
-
Vertex AI Search Result[9]: Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. This article provides context on the synthesis and importance of functionalized azetidines.
-
Vertex AI Search Result[2]: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. This review discusses the strategic importance of trifluoromethyl groups in drug design.
-
Vertex AI Search Result[3]: The Role of Trifluoromethylated Compounds in Modern Drug Discovery. This article elaborates on how trifluoromethyl groups influence the properties of drug candidates.
-
Vertex AI Search Result[1]: Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. This review provides a comprehensive overview of fluorine's role in altering molecular properties for drug development.
-
Vertex AI Search Result[5]: WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. This patent provides an example of purification methods for azetidine derivatives, including silica gel chromatography.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (6226-25-1) at Nordmann - nordmann.global [nordmann.global]
- 5. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1-(2,2,2-Trifluoroethyl)azetidin-3-ol for Enhanced Drug-like Properties in Medicinal Chemistry
Introduction: The Rise of Strained Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with superior pharmacological profiles is relentless. Saturated heterocycles rich in sp³-hybridized carbons have become increasingly important, as greater three-dimensionality is correlated with higher success rates for drug candidates in preclinical development.[1] Among these, azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in drug discovery.[2] Their unique structural features, including high ring strain and conformational rigidity, can confer enhanced pharmacokinetic properties, solubility, and metabolic stability, making them highly attractive scaffolds.[2] The incorporation of azetidine rings is exemplified in FDA-approved drugs such as the anticancer agent cobimetinib and the rheumatoid arthritis treatment baricitinib.[1][2]
This guide focuses on a particularly valuable building block: 1-(2,2,2-Trifluoroethyl)azetidin-3-ol . This molecule synergistically combines three critical features for modern drug design: the rigid azetidine core, the pKa-modulating and metabolically robust N-trifluoroethyl group, and a versatile C-3 hydroxyl functional handle. We will explore the scientific rationale for its use, provide detailed synthetic protocols, and present a case study illustrating its application in optimizing a lead compound.
Section 1: Scientific Rationale for Application
The strategic decision to incorporate the this compound moiety into a drug candidate is driven by its ability to simultaneously address multiple physicochemical and pharmacokinetic challenges.
-
The Azetidine Core: This strained, four-membered ring serves as a non-planar, rigid scaffold. Unlike more flexible linkers, its defined conformation can reduce the entropic penalty upon binding to a biological target, potentially increasing potency. It acts as a superior "bioisostere" for commonly used groups like piperidines or morpholines, often improving properties like aqueous solubility.
-
The N-(2,2,2-Trifluoroethyl) Substituent: The introduction of fluorinated groups is a classical and powerful strategy in medicinal chemistry.[1] The highly electronegative trifluoromethyl group exerts a strong inductive effect, significantly lowering the basicity (pKa) of the azetidine nitrogen.[1] This is crucial for mitigating potential liabilities associated with basic amines, such as off-target activity at aminergic GPCRs or ion channels (e.g., hERG), and can improve cell permeability and oral bioavailability. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, making the trifluoroethyl group an effective metabolic shield against N-dealkylation by cytochrome P450 enzymes.
-
The C-3 Hydroxyl Group: The hydroxyl group at the 3-position is a versatile functional handle. It can serve as a key hydrogen bond donor, forming critical interactions within a target's binding site to enhance affinity.[3] Alternatively, it provides a convenient point for further chemical modification, allowing the azetidine to be tethered to a larger molecular scaffold, as will be detailed in the protocols below.
Caption: Logical flow from structural features to improved drug properties.
Section 2: General Synthetic Considerations
While this compound is commercially available, understanding its synthesis provides context for its purity and potential side products. A common laboratory-scale approach involves the N-alkylation of a protected azetidin-3-ol precursor.
Caption: A plausible two-step synthesis of the title compound.
Section 3: Application Case Study & Protocol
Scenario: A medicinal chemistry team has developed a promising kinase inhibitor ("Lead Compound") that suffers from poor metabolic stability due to N-dealkylation of its N,N-dimethylaminoethyl side chain. It also exhibits moderate off-target effects attributed to the high basicity of the tertiary amine.
Strategy: To address these liabilities, the N,N-dimethylaminoethyl group will be replaced with a 1-(2,2,2-trifluoroethyl)azetidin-3-yloxy moiety. The design rationale is that the new moiety will be more metabolically stable and less basic, while the azetidine core maintains a suitable vector and the ether linkage preserves the necessary connectivity.
Protocol 3.1: Synthesis of Target Molecule via Mitsunobu Coupling
This protocol describes the coupling of the core scaffold (Ar-OH) with this compound. The Mitsunobu reaction is an effective method for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon.
Materials:
-
Kinase Inhibitor Core (Ar-OH)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Kinase Inhibitor Core (1.0 eq), this compound (1.2 eq), and PPh₃ (1.5 eq).
-
Dissolution: Add anhydrous THF to dissolve the solids (concentration typically 0.1-0.2 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and minimize side-product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material (Ar-OH) is consumed (typically 2-12 hours).
-
Quenching: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Workup: Redissolve the residue in Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x). Trustworthiness Note: This workup removes acidic byproducts and water-soluble components.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-100% Ethyl Acetate in Hexanes) to yield the final target molecule.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Section 4: Protocols for Comparative Physicochemical Profiling
To validate the design strategy, the newly synthesized analog must be profiled against the original lead compound.
Protocol 4.1: Determination of Lipophilicity (LogD₇.₄)
Rationale: LogD at pH 7.4 is a key predictor of cell permeability and overall drug-likeness. Method: HPLC-based method.
-
Prepare a stock solution of the test compound in DMSO (10 mM).
-
Inject a small volume (1-5 µL) onto a C18 reverse-phase HPLC column.
-
Elute with a linear gradient of acetonitrile in a pH 7.4 phosphate buffer.
-
Measure the retention time (t_R).
-
Calculate LogD₇.₄ by correlating the t_R with the known LogD₇.₄ values of a standard set of compounds run under the identical conditions.
Protocol 4.2: In Vitro Metabolic Stability Assay
Rationale: This assay predicts the rate of clearance by major drug-metabolizing enzymes. Method: Human Liver Microsome (HLM) Assay.
-
Pre-warm a solution of HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37 °C.
-
Add the test compound (final concentration 1 µM).
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. Causality Note: NADPH is a required cofactor for CYP450 enzyme activity.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 min).
-
Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) by plotting the natural log of the percent remaining compound versus time.
Data Presentation: Expected Comparative Profile
| Property | Lead Compound (N,N-dimethyl) | New Analog (Azetidine) | Rationale for Expected Outcome |
| pKa | ~9.5 | ~6.0 | The strong electron-withdrawing effect of the trifluoroethyl group significantly reduces the basicity of the azetidine nitrogen.[1] |
| LogD at pH 7.4 | 2.5 | 2.8 | The trifluoroethyl group increases lipophilicity.[3] The impact is moderate as the core azetidine is more polar than the dimethylaminoethyl group. |
| Aqueous Solubility | Moderate | Improved | The azetidine ether moiety often acts as a "solubility tag" compared to more lipophilic alkyl amines. |
| HLM Stability (t₁/₂) | < 10 min | > 90 min | The N-trifluoroethyl group is resistant to CYP450-mediated N-dealkylation, a major metabolic pathway for the lead compound. |
| Kinase Potency (IC₅₀) | 5 nM | 7 nM | Potency is expected to be retained or be very similar, as the core binding elements are unchanged. |
| hERG Inhibition (IC₅₀) | 1.5 µM | > 30 µM | Reduced basicity drastically lowers the affinity for the hERG channel, a common liability for basic amines. |
Conclusion
This compound is a powerful and versatile building block for medicinal chemists aiming to overcome common drug development hurdles. Its unique combination of a rigid, sp³-rich core, a pKa-lowering N-trifluoroethyl group, and a functionalizable hydroxyl group provides a validated strategy for enhancing metabolic stability, improving solubility, and mitigating amine-related off-target effects. By thoughtfully applying this reagent using the protocols outlined, researchers can significantly improve the drug-like properties of their lead compounds, accelerating the path toward clinical candidates.
References
-
Gelin, A., Drouillat, B., & Couty, F. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]
-
Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
The Strategic Integration of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol in Modern Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of strained ring systems and fluorine chemistry has yielded a plethora of valuable building blocks for medicinal chemistry. Among these, 1-(2,2,2-trifluoroethyl)azetidin-3-ol emerges as a scaffold of significant interest. This document provides a detailed exploration of its application in drug design, elucidating the synergistic effects of the azetidine core, the trifluoroethyl group, and the hydroxyl functionality. We will delve into the strategic advantages this moiety offers in optimizing pharmacokinetic and pharmacodynamic profiles, supported by experimental protocols for its synthesis and incorporation into lead compounds.
Introduction: A Trifecta of Physicochemical Advantages
The this compound scaffold presents a unique combination of three key structural features, each contributing distinct and valuable properties to a drug candidate. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts conformational rigidity and a three-dimensional (3D) character to molecules.[1][2] This contrasts with more flexible acyclic amines or larger, more lipophilic rings, often leading to improved binding affinity and selectivity for the biological target.[3] The trifluoroethyl group at the N-1 position offers a powerful tool for modulating physicochemical properties. The high electronegativity of the fluorine atoms can lower the pKa of the azetidine nitrogen, reducing its basicity and mitigating potential off-target effects, such as hERG channel inhibition. Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of oxidation.[4] Lastly, the hydroxyl group at the 3-position provides a crucial hydrogen bond donor and acceptor, enabling specific interactions within a protein binding pocket and improving aqueous solubility.
The strategic incorporation of this building block is primarily aimed at enhancing the "drug-like" properties of a molecule. Its application is particularly relevant in lead optimization to address challenges related to metabolic instability, poor solubility, low permeability, and off-target toxicity.
Strategic Applications in Drug Design
The unique amalgamation of properties in this compound makes it a versatile tool for medicinal chemists. Its application can be broadly categorized into the following strategic areas:
Bioisosteric Replacement
The azetidine ring can serve as a bioisostere for other cyclic amines like pyrrolidine and piperidine, or even for acyclic fragments. This substitution can lead to:
-
Improved Physicochemical Properties: Azetidines generally have lower lipophilicity (logP) compared to their five- and six-membered counterparts, which can be advantageous for improving solubility and reducing metabolic liabilities.
-
Enhanced Target Engagement: The rigid nature of the azetidine ring pre-organizes the substituents in a defined spatial orientation, potentially leading to a more favorable interaction with the target protein and an increase in potency.[3]
-
Vectorial Exit Points: The defined geometry of the azetidine ring provides distinct vectors for substituent placement, allowing for fine-tuning of interactions with the target.
Modulation of Pharmacokinetic Properties
The trifluoroethyl group plays a pivotal role in fine-tuning the pharmacokinetic profile of a drug candidate.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. Attaching this group to the azetidine nitrogen protects the ring from N-dealkylation, a common metabolic pathway for tertiary amines.
-
Membrane Permeability: While fluorination increases lipophilicity, the overall impact on permeability is a balance of various factors. The trifluoroethyl group can enhance passive diffusion across cell membranes, a desirable property for oral bioavailability.[5]
-
Reduced Basicity (pKa): The strong electron-withdrawing effect of the trifluoromethyl group significantly lowers the basicity of the azetidine nitrogen. A lower pKa can reduce the likelihood of lysosomal trapping and can be beneficial for CNS penetration.
Enhancing Target Binding and Selectivity
The hydroxyl group at the C-3 position is a key pharmacophoric feature.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of a target protein. This can lead to a significant increase in binding affinity.
-
Improved Solubility: The polar hydroxyl group enhances the aqueous solubility of the molecule, which is often a challenge for highly lipophilic drug candidates.
Physicochemical Properties Profile
To illustrate the impact of the this compound moiety, a comparative table of calculated physicochemical properties is presented below. These values are contrasted with related, commonly used scaffolds.
| Compound | Molecular Weight | cLogP | TPSA (Ų) | pKa (strongest basic) |
| This compound | 155.12 | 0.15 | 32.26 | 6.5 |
| 1-Ethylazetidin-3-ol | 115.16 | 0.28 | 32.26 | 9.5 |
| N-Ethyl-3-hydroxypyrrolidine | 129.19 | 0.45 | 32.26 | 9.8 |
| N-Ethyl-3-hydroxypiperidine | 143.21 | 0.85 | 32.26 | 10.1 |
Note: cLogP and pKa values are predicted using computational models and may vary from experimental values.
This data highlights the significant reduction in basicity (pKa) conferred by the trifluoroethyl group compared to a simple ethyl group. The calculated logP is also favorable, suggesting a good balance between lipophilicity and hydrophilicity.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent incorporation into a target molecule.
Synthesis of this compound
This protocol describes a two-step synthesis starting from commercially available 1-Boc-azetidin-3-ol.
Step 1: N-Trifluoroethylation of 1-Boc-azetidin-3-ol
This step is not a direct trifluoroethylation of the Boc-protected amine but rather a deprotection followed by alkylation. A more direct approach involves the alkylation of azetidin-3-ol.
Protocol 4.1.1: N-Alkylation of Azetidin-3-ol
Materials:
-
Azetidin-3-ol hydrochloride
-
2,2,2-Trifluoroethyl triflate
-
Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel
Procedure:
-
To a solution of azetidin-3-ol hydrochloride (1.0 eq) in anhydrous acetonitrile, add diisopropylethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Causality behind Experimental Choices:
-
Base: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the starting material and the triflic acid generated during the reaction. Its steric bulk prevents it from competing with the azetidine nitrogen as a nucleophile.
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and can dissolve both the starting materials and reagents.
-
Leaving Group: The triflate group on the trifluoroethylating agent is an excellent leaving group, facilitating the nucleophilic substitution reaction.
Incorporation of this compound into a Target Molecule via Mitsunobu Reaction
This protocol describes the coupling of the hydroxyl group of this compound with a pronucleophile (e.g., a phenol or a nitrogen heterocycle) under Mitsunobu conditions.
Protocol 4.2.1: Mitsunobu Coupling
Materials:
-
This compound
-
Pronucleophile (e.g., a substituted phenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.2 eq) and the pronucleophile (1.0 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at room temperature under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts, yielding the desired coupled product.
Causality behind Experimental Choices:
-
Reagents: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers and esters, with inversion of stereochemistry.
-
Solvent: THF is a common solvent for Mitsunobu reactions as it dissolves the reagents and is relatively unreactive under the reaction conditions.
-
Work-up: Purification by column chromatography is essential to remove the triphenylphosphine oxide byproduct, which is often the main challenge in this reaction.
Conclusion: A Privileged Scaffold for Next-Generation Therapeutics
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a conformationally constrained azetidine ring, a pKa-modulating and metabolically robust trifluoroethyl group, and a hydrogen-bonding hydroxyl moiety provides a compelling solution to many of the challenges encountered during drug discovery and development. By strategically incorporating this scaffold, researchers can fine-tune the physicochemical and pharmacokinetic properties of lead compounds, ultimately enhancing their potential to become successful therapeutics. The provided protocols offer a practical guide for the synthesis and application of this valuable synthon, paving the way for the creation of novel and improved drug candidates.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
Gelin, A., et al. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 26(62), 14143-14148. [Link]
-
Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Singh, G. S., et al. (2017). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Chemical Reviews, 117(15), 10359-10431. [Link]
-
Burke, B. J., et al. (2014). Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors. European Journal of Medicinal Chemistry, 85, 594-608. [Link]
- U.S. Patent No. 10,526,350. (2020).
-
Couty, F., & Evano, G. (2006). The Chemistry of Azetidines. In Topics in Heterocyclic Chemistry (Vol. 3, pp. 1-38). Springer. [Link]
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- 4. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
Application Notes & Protocols: A Guide to the Strategic Incorporation of Azetidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic challenge to a privileged motif in modern medicinal chemistry.[1] Its inherent ring strain of approximately 25.4 kcal/mol imparts a unique three-dimensional geometry, metabolic stability, and physicochemical properties that are highly sought after in drug design.[2][3] This guide provides an in-depth exploration of the primary experimental methodologies for incorporating azetidine rings into molecular frameworks, focusing on the underlying chemical principles, detailed step-by-step protocols, and critical insights for successful execution.
The Strategic Value of the Azetidine Moiety
The allure of the azetidine ring in drug development stems from its distinct structural and chemical properties. Unlike its more flexible five- and six-membered counterparts (pyrrolidines and piperidines), the azetidine ring is conformationally rigid.[1] This rigidity allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[4] Furthermore, the presence of the nitrogen atom offers a vector for synthetic diversification and can serve as a key basic center for modulating aqueous solubility and pharmacokinetic profiles.[5] However, the same ring strain that confers these advantages also presents significant synthetic challenges, making the choice of an appropriate synthetic strategy paramount.[6][7]
Core Synthetic Strategies for Azetidine Ring Formation
The construction of the strained azetidine ring requires carefully chosen synthetic methods. The most robust and widely employed strategies can be broadly categorized into intramolecular cyclizations, photocycloadditions, and strain-release functionalizations.
Strategy 1: Intramolecular C–N Bond Formation
This classical and highly versatile approach remains one of the most common methods for synthesizing the azetidine core. The fundamental principle involves the intramolecular nucleophilic attack of a nitrogen atom onto an electrophilic carbon center positioned three atoms away (a γ-position).
Causality Behind Experimental Choices: The success of this cyclization is critically dependent on two factors: the nucleophilicity of the amine and the quality of the leaving group on the γ-carbon.
-
Nitrogen Protection: The starting amine is often protected (e.g., with sulfonyl groups like tosyl (Ts) or nosyl (Ns), or a benzyl (Bn) group) to prevent side reactions and, in some cases, to enhance the acidity of the N-H proton, facilitating deprotonation to generate the nucleophilic amide anion.
-
Leaving Group Activation: The γ-hydroxyl group of a 3-amino-1-propanol precursor is not a suitable leaving group. It must be activated, typically by conversion to a sulfonate ester (mesylate (Ms), tosylate (Ts)) or a halide. This conversion dramatically increases the electrophilicity of the γ-carbon, making it susceptible to nucleophilic attack.
-
Base Selection: A strong, non-nucleophilic base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu)) is required to deprotonate the N-H of the protected amine without competing in the substitution reaction.
Generalized Protocol: Synthesis of N-Tosyl-azetidine from 3-Amino-1-propanol
-
Protection of the Amine:
-
Dissolve 3-amino-1-propanol (1.0 equiv.) and triethylamine (2.5 equiv.) in dichloromethane (DCM) at 0 °C.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Perform an aqueous workup and purify by column chromatography to yield N-tosyl-3-amino-1-propanol.
-
-
Activation of the Hydroxyl Group:
-
Dissolve the N-tosyl-3-amino-1-propanol (1.0 equiv.) and triethylamine (1.5 equiv.) in DCM at 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 equiv.) dropwise.
-
Stir at 0 °C for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup to isolate the crude N-tosyl-3-(mesyloxy)propylamine. This intermediate is often used directly in the next step.
-
-
Intramolecular Cyclization:
-
Dissolve the crude mesylate in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours.
-
Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the N-tosyl-azetidine.[8]
-
Workflow for Intramolecular Cyclization
Caption: Workflow for N-Tosyl-azetidine synthesis.
Strategy 2: [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction)
The aza Paternò-Büchi reaction is a powerful, atom-economical method for constructing the azetidine ring by reacting an imine with an alkene.[9] Modern advancements utilizing visible-light photoredox catalysis have made this transformation milder, more efficient, and broadly applicable.[10]
Causality Behind Experimental Choices:
-
Imine Activation: Simple imines are often unreactive in photocycloadditions. The reaction relies on generating a reactive triplet excited state of the imine.[11] This is achieved using a photocatalyst (e.g., an Iridium or Ruthenium complex) that absorbs visible light and transfers its energy to the imine (triplet energy transfer).[10] The choice of substituents on the imine nitrogen is crucial; electron-withdrawing groups can tune the electronics to favor the desired cycloaddition pathway.[11]
-
Alkene Partner: A wide range of both activated (electron-rich/poor) and unactivated alkenes can be used.[2] The reaction is often run with the alkene in large excess to maximize the capture of the short-lived excited imine intermediate.
-
Solvent and Light Source: The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane or acetonitrile. A specific wavelength of light (e.g., 390 nm or 450 nm LEDs) is used to excite the photocatalyst selectively without causing unwanted side reactions.
Generalized Protocol: Visible-Light Mediated Aza Paternò-Büchi Reaction
-
Reaction Setup:
-
To an oven-dried reaction vial, add the imine (e.g., a glyoxylate oxime or N-sulfamoyl fluoride imine, 1.0 equiv.), the alkene (5.0-10.0 equiv.), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%).[10][11]
-
Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Add the degassed solvent (e.g., 1,2-dichloroethane) via syringe to achieve the desired concentration (typically 0.1-0.2 M).
-
-
Irradiation:
-
Place the reaction vial approximately 5-10 cm from a high-power LED light source (e.g., 390 nm).
-
Ensure the reaction is cooled to maintain a consistent temperature (e.g., using a fan or a water bath), as photochemical reactions can generate heat.
-
Stir the reaction for 16-24 hours or until complete consumption of the imine is observed by TLC or LC-MS analysis.
-
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue directly by silica gel column chromatography to isolate the functionalized azetidine product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[11]
-
Table 1: Comparison of Key Azetidine Synthesis Strategies
| Feature | Intramolecular Cyclization | [2+2] Photocycloaddition | Aza-Michael Addition |
| Bond Formed | C-N | C-C and C-N | C-N |
| Key Precursors | γ-Amino alcohols/halides | Imines, Alkenes | α,β-Unsaturated Azetidines |
| Key Reagents | Base (e.g., NaH), MsCl | Photocatalyst, Light Source | Base (e.g., DBU) |
| Advantages | Reliable, well-established | Atom-economical, modular | Good for diversification |
| Limitations | Multi-step precursor synthesis | Requires specialized equipment | Limited to specific substrates |
Strategy 3: Aza-Michael Addition for Azetidine Functionalization
While not a primary ring-forming reaction, the aza-Michael addition is a crucial method for incorporating azetidine scaffolds that already contain an α,β-unsaturated ester moiety. This reaction creates a new C-N bond at the 3-position of the azetidine ring.[12][13]
Causality Behind Experimental Choices: This reaction is a conjugate addition where a nitrogen nucleophile adds to the β-carbon of a Michael acceptor.
-
Michael Acceptor: The key substrate is an azetidine with an exocyclic double bond conjugated to an electron-withdrawing group, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[12]
-
Nucleophile: A wide range of primary and secondary amines, including other heterocycles (pyrazoles, imidazoles, etc.), can be used as nucleophiles.[12]
-
Catalyst: The reaction is often base-catalyzed. A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is ideal as it facilitates the addition without competing as a nucleophile.[13]
Generalized Protocol: Aza-Michael Addition to an Azetidin-3-ylidene Acetate
-
Reaction Setup:
-
Dissolve methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 equiv.) in a polar aprotic solvent such as acetonitrile.
-
Add the nitrogen nucleophile (e.g., pyrazole, 1.1 equiv.).
-
Add DBU (1.0 equiv.) to the solution at room temperature.[12]
-
-
Reaction Execution:
-
Stir the mixture at room temperature. The reaction time can vary from 4 to 16 hours depending on the nucleophilicity of the amine.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the 3-substituted azetidine product.[14]
-
Workflow for Aza-Michael Addition
Sources
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- 12. mdpi.com [mdpi.com]
- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction The azetidine scaffold is a privileged four-membered heterocyclic ring system that has garnered significant interest in medicinal chemistry. Its rigid structure allows for precise positioning of substituents in three-dimensional space, making it a valuable component in the design of novel therapeutics.[1] The introduction of fluorine-containing moieties, such as the 2,2,2-trifluoroethyl group, is a widely employed strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The compound 1-(2,2,2-Trifluoroethyl)azetidin-3-ol is a key building block that combines these features, making it crucial for the synthesis of advanced pharmaceutical intermediates.[2]
This application note provides a comprehensive suite of analytical methods to confirm the identity, structure, and purity of this compound. As a Senior Application Scientist, the following protocols are designed not just as procedural steps but as a self-validating framework, explaining the causality behind experimental choices to ensure robust and reliable characterization.
Molecular Profile
| Attribute | Value | Source |
| Compound Name | This compound | |
| CAS Number | 1344365-71-4 | [3] |
| Molecular Formula | C₅H₈F₃NO | [3] |
| Molecular Weight | 155.12 g/mol | [2] |
| Chemical Structure | ![]() |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and environment. ¹H NMR confirms the proton framework, ¹³C NMR identifies the carbon backbone, and ¹⁹F NMR provides a distinct signal for the trifluoroethyl group.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Scientist's Note: DMSO-d₆ is often preferred for compounds containing hydroxyl (-OH) groups as it allows for the observation of the exchangeable proton signal.[4]
-
-
Instrumentation:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[5]
-
-
¹H NMR Acquisition:
-
Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. No internal standard is typically required, as CFCl₃ is used as an external reference (δ = 0.00 ppm).[4]
-
Expected Spectral Data
The following table outlines the predicted chemical shifts and multiplicities. Actual values may vary slightly based on solvent and concentration.
| Nucleus | Position (see structure) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| ¹H | 1 | ~4.3 - 4.5 | quintet | Proton on the carbon bearing the hydroxyl group, split by the four adjacent ring protons. | |
| 2 | ~3.5 - 3.7 | multiplet | Azetidine ring protons adjacent to nitrogen. | ||
| 3 | ~3.0 - 3.2 | multiplet | Azetidine ring protons adjacent to nitrogen. | ||
| 4 | ~3.0 - 3.2 | quartet | J(H,F) ≈ 9-10 Hz | Methylene protons adjacent to the CF₃ group, showing coupling to the fluorine atoms. | |
| 5 | ~5.0 - 5.5 | singlet (broad) | Exchangeable hydroxyl proton. | ||
| ¹³C | a | ~60 - 65 | Carbon bearing the hydroxyl group. | ||
| b | ~55 - 60 | Azetidine ring carbons adjacent to nitrogen. | |||
| c | ~52 - 57 | quartet, J(C,F) ≈ 35-40 Hz | Methylene carbon of the trifluoroethyl group, split by the three fluorine atoms. | ||
| d | ~125 - 130 | quartet, J(C,F) ≈ 275-280 Hz | Trifluoromethyl carbon, showing a large one-bond coupling to fluorine. | ||
| ¹⁹F | e | ~ -73 to -75 | triplet, J(F,H) ≈ 9-10 Hz | Fluorine atoms coupled to the adjacent methylene protons. |
Molecular Weight Confirmation by Mass Spectrometry (MS)
Principle: Mass spectrometry is essential for confirming the molecular weight of the target compound. Electrospray Ionization (ESI) is the preferred method for a polar molecule like this, as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Instrumentation:
-
Utilize an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument for high-resolution mass measurement).
-
-
Chromatographic Separation (Optional but Recommended):
-
Inject the sample onto a C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). Formic acid aids in protonation for positive ion mode detection.
-
-
MS Acquisition:
-
Acquire data in positive ion ESI mode.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Perform fragmentation analysis (MS/MS) on the parent ion to gain further structural confirmation.
-
Expected Mass Spectrometry Results
| Ion | Calculated m/z | Observed m/z | Notes |
| [M+H]⁺ | 156.0631 | Should be within 5 ppm of calculated | The primary ion observed in positive ESI mode. |
| [M+Na]⁺ | 178.0450 | Often observed as a sodium adduct. | |
| Fragment Ions | |||
| [M+H - H₂O]⁺ | 138.0525 | Loss of the hydroxyl group as water. | |
| [M+H - C₂H₂F₃]⁺ | 74.0600 | Cleavage of the N-C bond to lose the trifluoroethyl group. |
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A reversed-phase method is suitable for this compound, separating it from potential impurities based on polarity. UV detection is used for quantification.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation and Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[5]
-
Scientist's Note: TFA acts as an ion-pairing agent, improving peak shape for amine-containing compounds.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore).
-
Column Temperature: 30 °C.
-
-
Gradient Elution:
-
A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area. Purity criteria for intermediates are often set at >95%.[5]
-
Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by measuring the absorption of infrared radiation.[7] For this molecule, we expect to see characteristic bands for the O-H, C-N, and C-F bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal first, which will be automatically subtracted from the sample spectrum.
-
Expected FTIR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 2980 - 2850 | C-H stretch | Aliphatic (CH, CH₂) |
| 1250 - 1000 (strong) | C-F stretch | Trifluoromethyl (-CF₃) |
| 1150 - 1050 | C-N stretch | Aliphatic amine (azetidine) |
| 1100 - 1000 | C-O stretch | Secondary alcohol |
Integrated Analytical Workflow
A logical workflow ensures that each analytical technique builds upon the last, providing a comprehensive and validated characterization of the molecule.
Caption: Integrated workflow for the characterization of this compound.
References
- Exelixis Inc. (2012). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
- Muthanna Journal of Pure Science. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.
- ChemBK. This compound.
- Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Pyrethrins and Pyrethroids.
- ResearchGate. FT-IR Absorption band of 2-azetidinone derivatives (4a-j).
- Rehm, T. H., et al. (2016). Electronic Supplementary Information (ESI) for Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis. The Royal Society of Chemistry.
- MySkinRecipes. This compound.
- Impactfactor. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds.
- Brand, S., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Narvaez, W. B., & Waskell, L. A. (1995). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International.
- International Journal of Pharmaceutical Quality Assurance. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds.
- OSTI.GOV. Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns.
- Frontiers in Nutrition. (2022). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression.
- Edinburgh Analytical. API Identification Using FTIR Spectroscopy.
- Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
- Wang, M., et al. (2024). Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor. Applied Radiation and Isotopes.
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. rsc.org [rsc.org]
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- 6. Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edinburghanalytical.com [edinburghanalytical.com]
purification techniques for 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
An Application Guide for the Purification of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
Authored by: A Senior Application Scientist
Introduction: The strategic incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. The this compound moiety is a prime example of a building block designed for this purpose. The trifluoroethyl group can significantly enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity, while the azetidin-3-ol core provides a rigid, three-dimensional structure with a key hydrogen-bonding hydroxyl group[1]. As a key intermediate in the synthesis of novel therapeutics, including enzyme inhibitors and receptor modulators, the purity of this compound is paramount to ensure the reliability of subsequent synthetic steps and the validity of biological data.
This document provides a detailed guide for researchers, chemists, and drug development professionals on the effective purification of this valuable building block. It moves beyond simple protocols to explain the underlying principles, enabling scientists to adapt and troubleshoot these methods for optimal results.
Physicochemical Profile and Strategic Considerations
A thorough understanding of the molecule's properties is the foundation for selecting an appropriate purification strategy.
| Property | Value | Source | Significance for Purification |
| CAS Number | 1344365-71-4 | [1][2] | Unique identifier for substance tracking and literature search. |
| Molecular Formula | C₅H₈F₃NO | [2] | Indicates the elemental composition. |
| Molar Mass | 155.12 g/mol | [1][2] | Essential for calculations in all purification and analytical procedures. |
| Predicted Boiling Point | 123.9 ± 40.0 °C | [2] | Suggests that vacuum distillation is a viable purification method. |
| Predicted Density | 1.372 ± 0.06 g/cm³ | [2] | Useful for material handling and calculations. |
| Predicted pKa | 14.08 ± 0.20 | [2] | Relates to the acidity of the hydroxyl proton; indicates low acidity. |
The presence of both a polar hydroxyl group and a basic nitrogen atom within the azetidine ring, combined with the fluorinated alkyl chain, gives the molecule a unique polarity profile that must be considered when choosing chromatographic or crystallization conditions.
Anticipating Common Process-Related Impurities
The final purity of any compound is contingent on the impurities generated during its synthesis. While specific routes may vary, general principles of azetidine synthesis allow us to anticipate likely contaminants[3][4].
-
Unreacted Starting Materials: Such as 2,2,2-trifluoroethylamine or protected azetidin-3-ol precursors.
-
Reaction Byproducts: Incomplete cyclization may leave behind linear amino alcohol precursors. Ring-opening of the strained azetidine ring can also occur under harsh acidic or basic conditions.
-
Reagents and Solvents: Residual catalysts, bases (e.g., triethylamine, LiHMDS), or high-boiling point solvents (e.g., DMF, DMSO) used during the synthesis.
-
Des-fluoro Impurities: In some complex syntheses involving fluorinated phenyl groups, a des-fluoro impurity has been observed, highlighting the possibility of side reactions involving other parts of precursor molecules[5].
A logical workflow is essential for tackling these impurities and achieving high purity.
Caption: Decision tree for selecting the primary purification technique.
Protocol 1: Flash Column Chromatography
This is the most versatile method for purifying polar organic molecules and is highly effective for separating compounds with different polarities.
Principle: The crude mixture is adsorbed onto a solid stationary phase (silica gel) and eluted with a liquid mobile phase. Separation occurs because components travel through the column at different rates based on their relative affinity for the stationary and mobile phases. The polar hydroxyl group of the target molecule will have a strong interaction with the silica gel.
Detailed Methodology:
-
Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm) is the recommended stationary phase.
-
Mobile Phase (Eluent) System Development:
-
Use Thin-Layer Chromatography (TLC) to determine the optimal eluent. The target compound should have an Rf value of ~0.2-0.4 for good separation.
-
System A (Less Polar): Dichloromethane (DCM) / Methanol (MeOH). Start with a 100:1 DCM/MeOH mixture and gradually increase the MeOH concentration (e.g., 50:1, 20:1).
-
System B (More Polar): Ethyl Acetate (EtOAc) / Hexanes. This system can also be effective. Start with 1:1 EtOAc/Hexanes.
-
Expert Tip: Adding a small amount of triethylamine (~0.5%) or ammonium hydroxide to the eluent can prevent the "tailing" of the amine on the acidic silica gel, resulting in sharper peaks and better separation.
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (typically a 100:1 to 50:1 ratio of silica to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack it into a firm, stable bed. Ensure the top of the silica bed is flat.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Pipette this solution directly onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, MeOH). Add a small amount of silica gel (~2-3 times the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column. This technique often results in superior separation.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase.
-
Collect fractions in test tubes or vials. Monitor the elution process using TLC.
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent (e.g., Methanol) to elute the target compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Vacuum Distillation
Given the predicted boiling point of ~124 °C, vacuum distillation is an excellent choice for purifying thermally stable, liquid products on a larger scale, especially for removing non-volatile impurities.
Principle: By reducing the pressure inside the distillation apparatus, the boiling point of the liquid is significantly lowered. This allows for vaporization and subsequent condensation of the compound at a temperature well below its decomposition point.
Detailed Methodology:
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask.
-
Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling.
-
Connect the apparatus to a vacuum pump through a cold trap (to protect the pump) and a manometer (to monitor the pressure).
-
-
Procedure:
-
Charge the distillation flask with the crude material (do not fill more than two-thirds full).
-
Begin stirring and slowly open the system to the vacuum source. Allow the pressure to stabilize at the desired level (e.g., 1-10 mmHg).
-
Once the pressure is stable, begin gently heating the distillation flask using a heating mantle.
-
Observe the temperature. Low-boiling impurities and residual solvents will distill first.
-
Collect the main fraction when the vapor temperature stabilizes at the expected boiling point for the given pressure.
-
Once the main fraction is collected, remove the heat source before turning off the vacuum. Allow the apparatus to cool to room temperature before carefully venting to atmospheric pressure.
-
Protocol 3: Crystallization
If the purified product is a solid or can be induced to solidify, crystallization is a powerful technique for achieving very high purity by removing trace impurities.
Principle: This technique relies on the differences in solubility between the desired compound and impurities in a chosen solvent. The compound should be highly soluble at an elevated temperature and poorly soluble at a low temperature. As a hot, saturated solution cools, the compound's solubility decreases, forcing it to form a highly ordered crystal lattice that excludes impurity molecules.
Detailed Methodology:
-
Solvent Screening:
-
Place a small amount of the compound (~20-30 mg) in several test tubes.
-
Add small portions of different solvents (e.g., ethyl acetate, isopropyl alcohol, acetonitrile, toluene, heptane) at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the tubes that show poor solubility. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent or solvent system.
-
-
Crystallization Procedure:
-
Place the material to be crystallized in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid is just completely dissolved. Use the minimum amount of hot solvent necessary.
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears complete, cool the flask further in an ice bath for 30-60 minutes to maximize the yield.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering impure mother liquor.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Assessing Final Purity
Confirmation of purity is a critical final step. A combination of methods should be employed.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with 0.1% TFA or formic acid) is a good starting point. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structural integrity of the molecule and for identifying any remaining impurities. The absence of unexpected signals is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing further evidence of its identity.
References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Parmar, D., & Singh, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PubMed Central. Retrieved from [Link]
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- 2. chembk.com [chembk.com]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Efficient Synthesis of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol, a valuable building block in medicinal chemistry and drug discovery.[1] The azetidine motif is increasingly incorporated into bioactive molecules to enhance properties such as metabolic stability and bioavailability. This guide details a robust, two-step synthetic route amenable to large-scale production, starting from readily available precursors. We will delve into the critical process parameters, safety considerations, and analytical quality control measures necessary for successful and reproducible synthesis.
Introduction: The Significance of Fluorinated Azetidines
The incorporation of strained ring systems, such as azetidines, has become a prominent strategy in modern drug design.[2][3] The rigid four-membered ring imparts unique conformational constraints on molecules, often leading to improved binding affinity and selectivity for their biological targets. Furthermore, the introduction of fluorine atoms or fluoroalkyl groups can significantly modulate a compound's physicochemical properties, including pKa, lipophilicity, and metabolic stability.
This compound, in particular, combines the benefits of the azetidine scaffold with the advantageous properties of the trifluoroethyl group. This combination makes it a highly sought-after intermediate for the synthesis of novel therapeutics. However, the scale-up of its synthesis presents challenges related to handling hazardous reagents, controlling reaction exotherms, and ensuring high purity of the final product. This application note aims to provide a detailed and practical guide to overcome these challenges.
Synthetic Strategy: A Two-Step Approach
The presented synthesis is a two-step process commencing with the N-trifluoroethylation of a protected azetidin-3-ol, followed by deprotection to yield the target compound. This strategy was chosen for its high efficiency and the commercial availability of the starting materials.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| 1-Boc-azetidin-3-ol | >98% | Commercially available |
| 2,2,2-Trifluoroethyl trifluoromethanesulfonate | >98% | Commercially available |
| N,N-Diisopropylethylamine (DIEA) | >99% | Commercially available |
| Dichloromethane (DCM), anhydrous | >99.8% | Commercially available |
| Trifluoroacetic acid (TFA) | >99% | Commercially available |
| Saturated aqueous sodium bicarbonate | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous sodium sulfate | - | Commercially available |
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-3-((2,2,2-trifluoroethyl)oxy)azetidine
Reaction Scheme:
Figure 2: Reaction scheme for the N-trifluoroethylation of 1-Boc-azetidin-3-ol.
Procedure:
-
To a clean, dry, and inerted 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a nitrogen inlet, add 1-Boc-azetidin-3-ol (500 g, 2.89 mol) and anhydrous dichloromethane (DCM, 5 L).
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Cool the reactor to 0-5 °C using a circulating chiller.
-
Slowly add N,N-Diisopropylethylamine (DIEA) (605 mL, 3.47 mol) to the reaction mixture via a dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
In a separate container, dissolve 2,2,2-trifluoroethyl trifluoromethanesulfonate (740 g, 3.17 mol) in anhydrous DCM (1 L).
-
Add the solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate to the reactor dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to 10-15 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution (2 L).
-
Separate the organic layer. Wash the organic layer with brine (2 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Deprotection to this compound
Reaction Scheme:
Figure 3: Reaction scheme for the deprotection of the Boc-protected intermediate.
Procedure:
-
In a 10 L glass reactor, dissolve the purified 1-(2,2,2-Trifluoroethyl)-N-Boc-azetidin-3-ol (from Step 1) in DCM (5 L).
-
To the stirred solution, add trifluoroacetic acid (TFA, 1 L) dropwise at room temperature. An exotherm may be observed; maintain the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.[4]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and slowly add it to a stirred solution of saturated aqueous sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with DCM (3 x 2 L).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
Purification: The final product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Spectra consistent with the assigned structure of this compound. |
| ¹³C NMR | Spectra consistent with the assigned structure of this compound. |
| ¹⁹F NMR | A triplet corresponding to the -CF₃ group. |
| HPLC | Purity >98%.[5][6] |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and products described in this protocol.[7]
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially hazardous vapors.[7][8]
Specific Reagent Hazards:
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This is a corrosive and lachrymatory reagent.[9] Handle with extreme care and avoid contact with skin and eyes.[8][9]
-
Trifluoroacetic acid (TFA): TFA is a strong, corrosive acid.[4] It can cause severe burns upon contact.[9]
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize exposure through proper ventilation.
Waste Disposal: Dispose of all chemical waste according to local environmental and safety regulations.[7]
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the described procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable building block in high yield and purity for their discovery and development programs.
References
- Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
- TCI AMERICA - Spectrum Chemical.
- Azetidine synthesis - Organic Chemistry Portal.
- SAFETY DATA SHEET - Fisher Scientific.
- Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
- SAFETY DATA SHEET - TCI Chemicals.
- 2,2,2-TRIFLUOROETHYLACETATE SDS, 406-95-1 Safety Data Sheets - ECHEMI.
- A Multicomponent Reaction to Access Functionalized Azetidine Derivatives.
- Azetidin-3-ol synthesis - ChemicalBook.
- This compound - MySkinRecipes.
- Synthesis of Azetidines by Aza Paternò-Büchi Reactions - ResearchGate.
- azetidine - Organic Syntheses Procedure.
- Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid - ResearchGate.
- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - NIH.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI.
- Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method.
- Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - NIH.
- (PDF) Comparison of HPLC and NMR for Quantification of The Main Volatile Fatty Acids in Rumen Digesta - ResearchGate.
- N-2,2,2-Trifluoroethylisatin ketimine as a 1,2-dipolarophile for [3 + 2]-addition to access optically pure spirothiazolidine oxindoles - Organic & Biomolecular Chemistry (RSC Publishing).
- NMR-Based Metabolomics Profiling for Radical Scavenging and Anti-Aging Properties of Selected Herbs - MDPI.
- Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta - SRUC Pure.
- Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents - Enamine.
- Updates and Original Case Studies Focused on the NMR-Linked Metabolomics Analysis of Human Oral Fluids Part I - Semantic Scholar.
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Application Notes and Protocols for the Utilization of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Value of the 1-(2,2,2-Trifluoroethyl)azetidin-3-ol Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is a paramount objective. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged motifs in drug design.[1][2] Their inherent conformational rigidity, sitting between the highly strained aziridines and the more flexible five-membered rings, offers a unique structural constraint that can enhance binding affinity to biological targets.[2] The incorporation of a trifluoroethyl group at the 1-position of the azetidine ring introduces a lipophilic and metabolically stable moiety, which can significantly improve a molecule's membrane permeability and overall pharmacokinetic profile.[3]
This guide provides a comprehensive overview of the synthesis and strategic applications of this compound, a key intermediate for the synthesis of biologically active compounds.[3] The protocols detailed herein are designed to be robust and adaptable, providing researchers in drug discovery and development with the necessary tools to leverage this valuable building block in their synthetic campaigns.
Key Physicochemical Properties and Advantages
The unique combination of the azetidine ring, the trifluoroethyl group, and the hydroxyl functionality endows this building block with a desirable set of properties for drug design.
| Property | Advantage in Drug Discovery |
| Trifluoroethyl Group | Enhances lipophilicity, metabolic stability, and membrane permeability.[3] Can modulate pKa of the azetidine nitrogen. |
| Azetidin-3-ol Moiety | Provides a rigid scaffold for predictable substituent orientation. The hydroxyl group serves as a versatile handle for further functionalization and as a hydrogen bond donor/acceptor.[1] |
| Overall Structure | Offers a three-dimensional exit vector from the core, enabling exploration of diverse chemical space. |
Synthesis of this compound
The most direct and reliable method for the synthesis of the title compound is the N-alkylation of commercially available azetidin-3-ol. The use of a highly reactive trifluoroethylating agent, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), is recommended to achieve high yields under mild conditions.
Protocol 1: N-Trifluoroethylation of Azetidin-3-ol
This protocol describes the synthesis of this compound from azetidin-3-ol and 2,2,2-trifluoroethyl triflate.
Caption: Synthetic workflow for N-trifluoroethylation.
Materials:
-
Azetidin-3-ol hydrochloride
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred suspension of azetidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add DIPEA (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes to ensure complete neutralization.
-
Add a solution of 2,2,2-trifluoroethyl triflate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a clear oil.
Expected Yield: 75-85% Plausible Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 4.45-4.38 (m, 1H), 3.75-3.68 (m, 2H), 3.20-3.12 (m, 2H), 3.05 (q, J = 9.2 Hz, 2H), 2.50 (br s, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 125.5 (q, J = 278.0 Hz), 64.2, 58.0 (q, J = 34.0 Hz), 55.1 (2C).
Applications in Lead Optimization: Derivatization Strategies
The hydroxyl group of this compound serves as a versatile handle for introducing a variety of substituents, allowing for rapid library synthesis and structure-activity relationship (SAR) studies.
Protocol 2: O-Acylation to Introduce Ester Functionality
This protocol details the straightforward esterification of the 3-hydroxyl group.
Caption: General workflow for O-acylation.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the pure N-acylated azetidine.[4]
Expected Yield: 80-95%
Protocol 3: O-Alkylation via Williamson Ether Synthesis
This protocol describes the formation of ether linkages at the 3-position, a common strategy to modulate polarity and introduce larger substituents.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired ether.
Expected Yield: 60-75%
Protocol 4: Mitsunobu Reaction for Inversion of Stereochemistry and C-O Bond Formation
The Mitsunobu reaction is a powerful tool for inverting the stereocenter at the 3-position and for coupling with acidic pronucleophiles.[1][5][6][7][8]
Caption: Conceptual workflow of the Mitsunobu reaction.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Pronucleophile (e.g., benzoic acid, phenol, phthalimide) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq), the pronucleophile (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction by TLC. The formation of a white precipitate (triphenylphosphine oxide) is indicative of reaction progress.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
Expected Yield: 50-70%
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique structural features provide a robust platform for the development of novel therapeutic agents with potentially enhanced pharmacokinetic properties. The protocols outlined in this guide offer reliable and adaptable methods for the synthesis and derivatization of this important scaffold, empowering researchers to accelerate their drug discovery programs.
References
- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1–28.
- Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: The Good, the Bad, and the Ugly. Chem. Rev.2009, 109 (6), 2551–2651.
- U.S. Patent 6,207,822 B1, "Process for the synthesis of azetidinones," issued March 27, 2001.
- Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med. Chem.2026, 18 (1), 1-35.
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
Studylib. Table (3-3): 1H NMR and 13C NMR spectral for 3. [Link]
-
MySkinRecipes. This compound. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
- Goundry, W. R. F.; Levin, L. A.; Spencer, J. B. Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Org. Lett.2016, 18 (23), 6144–6147.
-
Wikipedia. Reductive amination. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
reaction conditions for derivatizing 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
An Application Guide to the Strategic Derivatization of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
Introduction: The Strategic Value of a Fluorinated Azetidine Scaffold
In modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools for exploring chemical space, offering rigid conformational constraints that can enhance binding affinity and selectivity. Among these, the azetidine ring is a privileged motif found in numerous bioactive compounds.[1] The specific molecule, this compound, combines this valuable scaffold with two key functional handles: a secondary alcohol ripe for diverse chemical transformations and a trifluoroethyl group on the ring nitrogen.
The trifluoroethyl moiety is of particular significance; it is not merely a substituent but a strategic element designed to enhance metabolic stability, increase lipophilicity, and modulate the basicity of the azetidine nitrogen.[2][3] These properties can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The hydroxyl group at the 3-position serves as a versatile synthetic anchor, allowing for the introduction of a wide array of functional groups to probe structure-activity relationships (SAR).
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the key . We will delve into the mechanistic underpinnings of each transformation, present detailed, field-proven protocols, and offer expert insights to navigate potential challenges.
General Considerations for Reactivity
The reactivity of this compound is dominated by the secondary alcohol. The adjacent electron-withdrawing trifluoroethyl group significantly reduces the basicity and nucleophilicity of the azetidine nitrogen, thereby minimizing its interference in reactions targeting the hydroxyl group. However, the inherent ring strain of the four-membered azetidine system must always be considered, as it can influence reaction kinetics and stability under harsh conditions.[4][5] Most reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.
O-Acylation: Synthesis of Ester Derivatives
The formation of an ester from the parent alcohol is one of the most fundamental and widely used derivatizations, allowing for the introduction of diverse acyl groups. This is typically achieved by reacting the alcohol with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.
Mechanistic Rationale
The reaction proceeds via nucleophilic acyl substitution. The hydroxyl group of the azetidinol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product. For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.
Experimental Protocol: General Procedure for O-Acylation with an Acyl Chloride
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq.).
-
Dissolution: Dissolve the substrate in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of 0.1-0.5 M.
-
Base Addition: Add a tertiary amine base, such as triethylamine (1.5-2.0 eq.), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add the acyl chloride (e.g., benzoyl chloride, 1.1-1.2 eq.) dropwise to the stirred solution. If required, add a catalytic amount of DMAP (0.1 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Summary: O-Acylation Conditions
| Acylating Agent | Base | Catalyst (Optional) | Solvent | Temperature | Typical Time |
| Acyl Chloride | Triethylamine, Pyridine | DMAP | DCM, THF | 0 °C to RT | 2-16 h |
| Carboxylic Anhydride | Pyridine, TEA | DMAP | DCM, Pyridine | RT to 40 °C | 4-24 h |
Experimental Workflow: O-Acylation
O-Sulfonylation: Formation of Sulfonate Esters
Converting the hydroxyl group to a sulfonate ester (e.g., mesylate, tosylate, or nosylate) is a critical transformation. Sulfonates are excellent leaving groups, transforming the inert hydroxyl group into a reactive site for subsequent nucleophilic substitution (Sₙ2) reactions, often with inversion of stereochemistry.
Mechanistic Rationale
The mechanism is analogous to O-acylation. The alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride. A base, often pyridine (which can also serve as the solvent) or triethylamine, is essential to scavenge the generated HCl. The resulting sulfonate ester is significantly more stable than the corresponding acyl chloride and can be readily isolated.
Experimental Protocol: General Procedure for O-Mesylation
-
Preparation: Add this compound (1.0 eq.) to a flame-dried flask under N₂.
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM, ~0.2 M) and cool to 0 °C.
-
Base Addition: Add triethylamine (1.5 eq.).
-
Sulfonylation: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by adding cold water. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo at low temperature, as sulfonate esters can be unstable. The crude product is often used immediately in the next step or purified quickly via flash chromatography.
Data Summary: O-Sulfonylation Conditions
| Sulfonylating Agent | Base | Solvent | Temperature | Typical Time |
| Methanesulfonyl Chloride (MsCl) | Triethylamine | DCM, THF | 0 °C | 1-4 h |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | Pyridine, DCM | 0 °C to RT | 4-18 h |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | Triethylamine | DCM | 0 °C to RT | 2-6 h |
Mitsunobu Reaction: Stereoinvertive Derivatization
The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups with complete inversion of stereochemistry.[6] This is particularly valuable in drug discovery for accessing specific stereoisomers. The reaction couples an alcohol with a suitable acidic nucleophile (pKa < 13) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8]
Mechanistic Rationale
The reaction mechanism is complex but begins with the nucleophilic attack of PPh₃ on the azodicarboxylate (e.g., DEAD) to form a betaine intermediate.[6][8] This betaine deprotonates the acidic nucleophile (e.g., a carboxylic acid). The resulting carboxylate anion is part of an ion pair. Simultaneously, the betaine activates the alcohol by forming an oxyphosphonium salt, which is an excellent leaving group. The reaction concludes with an Sₙ2 attack by the conjugate base of the nucleophile on the activated alcohol, displacing triphenylphosphine oxide (TPPO) and inverting the stereocenter.[7]
Experimental Protocol: Mitsunobu Esterification with Benzoic Acid
-
Preparation: To a flame-dried flask under N₂, add the this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolution: Dissolve the solids in anhydrous THF (~0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Azodicarboxylate Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product along with byproducts (TPPO and the hydrazine derivative).
-
Purification: Purifying Mitsunobu reactions can be challenging due to the byproducts. Direct purification by flash column chromatography is common. Alternatively, precipitating the TPPO by adding a non-polar solvent like diethyl ether or hexanes can simplify the subsequent chromatography.
Data Summary: Mitsunobu Reaction Components
| Azodicarboxylate | Phosphine | Nucleophile Examples | Solvent | Temperature |
| DIAD, DEAD | PPh₃ | Carboxylic acids, Phenols, Phthalimide | THF, Dioxane | 0 °C to RT |
| ADDP¹ | PS-PPh₃² | Thiols, Sulfonamides | DCM, Toluene | 0 °C to RT |
| ¹ 1,1'-(Azodicarbonyl)dipiperidine, for more basic nucleophiles.[6] | ||||
| ² Polymer-supported triphenylphosphine, for easier purification.[9] |
Mitsunobu Reaction Mechanism
Conclusion
This compound is a synthetically tractable and highly valuable building block for medicinal chemistry and drug discovery. The secondary alcohol provides a reliable handle for a range of derivatization strategies. Standard O-acylation and O-sulfonylation reactions proceed efficiently under mild conditions to yield esters and versatile sulfonate intermediates, respectively. For applications requiring precise stereochemical control, the Mitsunobu reaction offers a robust method for achieving complete inversion of configuration while introducing a diverse set of functionalities. The protocols and insights provided herein serve as a foundational guide for scientists to effectively utilize this powerful scaffold in the design and synthesis of novel chemical entities.
References
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Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Available at: [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. Available at: [Link]
-
Mitsunobu Reaction. (n.d.). NROChemistry. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. Available at: [Link]
- Process for the synthesis of azetidinones. (2001). Google Patents.
- The synthetic method of 3 fluoro azetidine derivatives. (2016). Google Patents.
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). NIH National Library of Medicine. Available at: [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2022). NIH National Library of Medicine. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2013). NIH National Library of Medicine. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2018). LJMU Research Online. Available at: [Link]
-
A one-pot preparation of 1,3-disubstituted azetidines. (2009). PubMed. Available at: [Link]
-
Synthesis and biological study of Azetidinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). (2012). ACS Publications. Available at: [Link]
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Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). MDPI. Available at: [Link]
-
This compound. (n.d.). ChemBK. Available at: [Link]
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Direct trifluoroethylation of carbonyl sulfoxonium ylides using hypervalent iodine compounds. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Direct trifluoroethylation of carbonyl sulfoxonium ylides using hypervalent iodine compounds. (2024). NIH National Library of Medicine. Available at: [Link]
-
Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. (1995). PubMed. Available at: [Link]
-
Synthesis of Some New Azetidinone Derivatives Containing Aryl Sulfonyloxy Group. (2004). ResearchGate. Available at: [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate. Available at: [Link]
-
A Facile Synthesis of Azetidin-2-ylphosphonic Acid and Its 1-Alkyl Derivatives. (2010). ResearchGate. Available at: [Link]
-
An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. (2013). University of Bristol. Available at: [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024). NIH National Library of Medicine. Available at: [Link]
-
Selective O‐Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18‐Crown‐6. (2024). NIH National Library of Medicine. Available at: [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). PubMed Central. Available at: [Link]
-
Carbon nucleophiles in the Mitsunobu reaction. Mono- and dialkylation of bis(2,2,2-trifluoroethyl) malonates. (2002). PubMed. Available at: [Link]
-
Synthesis of novel perfluoroalkyl ether derivatives. (2015). ResearchGate. Available at: [Link]
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (2021). NIH National Library of Medicine. Available at: [Link]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography. Available at: [Link]
-
This compound. (n.d.). MySkinRecipes. Available at: [Link]
-
Carbon nucleophiles in the Mitsunobu reaction. Mono-and dialkylation of bis(2,2,2-trifluoroethyl) malonates. (2002). ResearchGate. Available at: [Link]
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). ResearchGate. Available at: [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Trifluoroethyl Azetidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-trifluoroethylated azetidines. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable motif into their molecules. The unique combination of the strained four-membered azetidine ring and the powerful electron-withdrawing nature of the trifluoroethyl group presents specific synthetic challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common side reactions and optimize your synthetic routes.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing the reactivity of azetidines during N-trifluoroethylation, which are crucial for understanding and preventing side reactions.
Q1: What are the primary methods for the N-trifluoroethylation of azetidines?
There are several strategies to introduce a 2,2,2-trifluoroethyl group onto an azetidine nitrogen. The choice of method is critical as it directly influences the reaction's side product profile. The most common approaches include:
-
Direct Alkylation: This involves treating the parent azetidine with an electrophilic trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, bromide, or triflate. This is a classic SN2 reaction that often requires a base to deprotonate the azetidine nitrogen.
-
Reductive Amination: A powerful and often milder alternative involves the reaction of the azetidine with trifluoroacetic acid (TFA) in the presence of a reducing agent, typically a silane like phenylsilane (PhSiH3).[1][2] This catalyst-free method is known for its excellent functional group tolerance and often proceeds without the need for rigorous exclusion of air or moisture.[1][2]
-
Using Specialized Reagents: A variety of advanced trifluoroethylating reagents have been developed, including hypervalent iodine compounds (e.g., Togni's reagents) and aryl(trifluoroethyl)iodonium salts.[3][4] These reagents often exhibit higher reactivity and can be effective under mild conditions, but their cost and stability can be a consideration.[3]
Q2: Why is the N-alkylation of azetidines particularly susceptible to side reactions like ring-opening?
The primary cause is the inherent ring strain of the azetidine scaffold, which is approximately 25.4 kcal/mol.[5] While more stable than the highly reactive aziridine ring, this strain makes the azetidine susceptible to reactions that relieve it.
During N-alkylation, the nitrogen atom attacks the electrophilic trifluoroethyl source. This forms a positively charged, tricoordinate nitrogen intermediate known as an azetidinium ion . This intermediate significantly weakens the C-N bonds of the ring, making the ring's carbon atoms highly electrophilic and vulnerable to nucleophilic attack. If a nucleophile (such as the counter-ion of the alkylating agent or a solvent molecule) attacks a ring carbon instead of a proton being removed from the nitrogen, a ring-opening side reaction occurs.[6][7][8] This contrasts with the alkylation of less strained rings like pyrrolidines, where ring-opening is far less common.[5]
Section 2: Troubleshooting Guide for Common Side Reactions
This section provides direct answers and actionable solutions to the most common problems encountered during the synthesis of N-trifluoroethyl azetidines.
Problem 1: Persistent Low or No Yield of the Desired Product
Q: My reaction is not proceeding, or the yield is consistently poor. I've confirmed the identity of my starting materials. What are the likely causes and how can I fix it?
Low conversion is a frustrating but common issue. The root cause often lies in insufficient reactivity of one or more components under the chosen conditions. The following troubleshooting workflow can help diagnose the problem.
Causality and Solutions:
-
Reagent Reactivity: The leaving group on your trifluoroethyl source is critical. The reactivity order is generally: Iodide > Triflate > Bromide >> Chloride. If you are using a less reactive agent like 2,2,2-trifluoroethyl chloride, the reaction may be too slow.
-
Solution: Switch to a more reactive agent like 2,2,2-trifluoroethyl triflate or iodide. Alternatively, consider using a catalyst-free reductive amination approach with TFA, which circumvents the need for a highly electrophilic carbon source.[1]
-
-
Insufficient Basicity: For direct alkylation, the azetidine nitrogen must be sufficiently nucleophilic. While azetidine is basic, a stronger, non-nucleophilic base is often required to fully deprotonate it and prevent the newly formed product from being protonated by the generated acid (e.g., HBr, HI).
-
Solution: Use a strong, sterically hindered base like potassium hexamethyldisilazide (KHMDS) or sodium hydride (NaH). Avoid smaller, more nucleophilic bases like hydroxides or alkoxides, which could act as competing nucleophiles and promote ring-opening.
-
-
Steric Hindrance: If your azetidine is heavily substituted, particularly at the 2- and 4-positions, the nitrogen atom may be sterically shielded, slowing down the SN2 attack.
-
Solution: Increase the reaction temperature and time. If this fails or leads to decomposition, switching to a less sterically demanding trifluoroethylating method may be necessary.
-
Problem 2: Formation of Acyclic Ring-Opened Byproducts
Q: My main byproduct is an acyclic amine, identified as a γ-amino alcohol or related derivative. What is causing this, and how can I suppress it?
This is the most characteristic side reaction in azetidine chemistry, stemming directly from the ring strain.[7][9] As explained in Q2 of the previous section, the reaction proceeds through a strained azetidinium intermediate, which is susceptible to nucleophilic attack at a ring carbon.
Causality and Solutions:
-
Nucleophilic Counter-ion/Solvent: The counter-ion (X⁻) from your trifluoroethylating agent (CF₃CH₂-X) can act as the nucleophile. The nucleophilicity of common counter-ions follows the trend: I⁻ > Br⁻ > OTf⁻. Solvents like alcohols can also act as nucleophiles.
-
Solution: Use a trifluoroethylating agent with a weakly nucleophilic counter-ion, such as triflate (OTf) or tetrafluoroborate (BF₄). Avoid using highly nucleophilic solvents like methanol if possible; polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often better choices.
-
-
High Temperature: Increased temperature provides the activation energy needed for the ring-opening pathway, which is often higher than that for the desired N-alkylation.
-
Solution: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and allow the reaction to warm slowly to room temperature. Monitor progress closely by TLC or LC-MS.
-
-
Lewis Acidity/Protic Acids: The presence of strong acids can protonate the azetidine nitrogen, forming the azetidinium ion and promoting ring cleavage even without alkylation.[7]
-
Solution: Ensure the reaction is run under basic or neutral conditions. If using a method that generates acid, ensure a sufficient amount of a non-nucleophilic base is present to act as a scavenger. The reductive amination method using TFA/PhSiH₃ is often successful because the reactive species are transient and the overall conditions are not harshly acidic.[1][10]
-
Problem 3: Formation of Quaternary Azetidinium Salts
Q: I'm observing a highly polar byproduct that doesn't move from the baseline on my TLC plate, and mass spectrometry suggests it's the desired product plus another trifluoroethyl group. How can I prevent this over-alkylation?
This side reaction occurs when the product, an N-trifluoroethyl azetidine, acts as a nucleophile itself and reacts with another molecule of the trifluoroethylating agent. This forms a quaternary ammonium salt.
Causality and Solutions:
-
Stoichiometry and Rate of Addition: Using a large excess of the trifluoroethylating agent or adding it all at once creates a high local concentration, increasing the likelihood of a second alkylation event.
-
Solution: Use a slight excess (1.05-1.2 equivalents) of the trifluoroethylating agent. More importantly, add the agent slowly via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more nucleophilic starting azetidine over the less nucleophilic product.
-
-
Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can provide more time for the slower, second alkylation to occur.
-
Solution: Monitor the reaction closely. Once the starting azetidine is consumed (as determined by TLC or LC-MS), work up the reaction promptly.
-
Section 3: Recommended Protocol and Conditions Summary
To minimize the side reactions discussed above, a robust and tolerant protocol is essential. The following method, adapted from literature procedures for the reductive trifluoroethylation of amines, is recommended as a starting point.[1][2][11]
Protocol: Catalyst-Free Reductive N-Trifluoroethylation of Azetidine
This procedure is performed in standard glassware and does not require rigorous exclusion of moisture.[1][2]
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the azetidine starting material (1.0 equiv).
-
Solvent: Add anhydrous tetrahydrofuran (THF) to make a 0.2 M solution.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 1.75 equiv.) dropwise to the stirring solution at room temperature.
-
Reductant Addition: Add phenylsilane (PhSiH₃, 2.5-3.0 equiv.) dropwise. Caution: Gas evolution (dihydrogen) may occur.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Table 1: Impact of Reaction Parameters on Common Side Reactions
| Parameter | Recommended Condition | Impact on Ring-Opening | Impact on Quaternization | Rationale |
| Trifluoroethylating Agent | TFA / PhSiH₃ or CF₃CH₂OTf | Minimize | Minimize | Avoids highly nucleophilic counter-ions (I⁻, Br⁻) and harsh conditions.[1][2] |
| Stoichiometry (Alkylating Agent) | 1.05 - 1.2 equivalents | Neutral | Minimize | Prevents high concentrations of electrophile needed for the second alkylation. |
| Solvent | Aprotic (THF, ACN, DMF) | Minimize | Neutral | Avoids participating in nucleophilic ring-opening. |
| Temperature | 0 °C to RT (Direct Alkylation) or 70 °C (Reductive Amination) | Minimize | Minimize | Lower temperatures disfavor the higher activation energy pathway of ring-opening. |
| Base (for Direct Alkylation) | Non-nucleophilic (NaH, KHMDS) | Minimize | Neutral | Prevents the base from acting as a competing nucleophile for ring-opening. |
| Rate of Addition | Slow addition / Syringe pump | Neutral | Minimize | Maintains a low concentration of the electrophile, favoring mono-alkylation. |
References
-
Shin, S. K., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1713. Available at: [Link]
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Shin, S. K., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. Available at: [Link]
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Pace, V., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Available at: [Link]
-
Wang, Y., et al. (2025). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]
-
Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5845–5848. Available at: [Link]
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Guesné, S. J. J., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 26(42), 9238-9242. Available at: [Link]
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MacMillan, D. W. C., et al. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Chemical Science, 5(4), 1391–1395. Available at: [Link]
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Bernhardt, P. V., et al. (2001). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (17), 2539-2545. Available at: [Link]
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Andrews, K. G., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. Available at: [Link]
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Andrews, K. G., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Sci-Hub. Available at: [Link]
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Zeng, Y., et al. (2023). Recent advances in trifluoroethylation reaction. ResearchGate. Available at: [Link]
-
Andrews, K. G., et al. (2017). Trifluoroethylation reactions of secondary amines. Isolated yields... ResearchGate. Available at: [Link]
-
Zeng, Y., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10, 5986-6009. Available at: [Link]
-
Unknown Author. (2025). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. Available at: [Link]
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Andrews, K. G., et al. (2025). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. ResearchGate. Available at: [Link]
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Andrews, K. G., et al. (2017). Three-component trifluoroethylation reactions. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]
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Mykhailiuk, P. K., et al. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
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Guo, C., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(34), 20935-20939. Available at: [Link]
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Mayr, H., et al. (2017). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 23(42), 10243-10255. Available at: [Link]
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Knowles, R. R., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. Available at: [Link]
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West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-254. Available at: [Link]
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Sun, J., et al. (2025). Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. Available at: [Link]
-
Svatunek, D., & Maulide, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2646-2659. Available at: [Link]
-
Oulyadi, H., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2821. Available at: [Link]
-
Britton, R., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(35), 16048–16058. Available at: [Link]
-
Guesné, S. J. J., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. Available at: [Link]
Sources
- 1. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. home.iitk.ac.in [home.iitk.ac.in]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Sci-Hub. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid / Nature Communications, 2017 [sci-hub.box]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable fluorinated building block. As Senior Application Scientists, we combine established chemical principles with field-tested experience to help you overcome common purification challenges.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various biologically active compounds.[1] Its unique structure, featuring a strained azetidine ring, a basic nitrogen atom, a hydroxyl group, and a lipophilic trifluoroethyl moiety, presents a distinct set of purification challenges. These can include the presence of closely related impurities, potential for decomposition, and difficulties in achieving high purity required for downstream applications. This guide will walk you through common issues and provide robust solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Co-elution of a Major Impurity During Column Chromatography
Question: I am performing flash column chromatography on my crude this compound, but a significant impurity is co-eluting with my product. How can I improve the separation?
Answer:
Co-elution is a common problem when dealing with impurities that have similar polarities to the target compound. In the case of this compound, a likely impurity is the ring-opened product, 1-chloro-3-((2,2,2-trifluoroethyl)amino)propan-2-ol, especially if the synthesis involves epichlorohydrin and 2,2,2-trifluoroethylamine.
Causality: The trifluoroethyl group increases lipophilicity, while the hydroxyl and amine functionalities provide polarity. If the ring-opened impurity is present, it will have a similar balance of polar and non-polar groups, leading to close retention times on standard silica gel.
Solutions:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: Start with a less polar eluent system and gradually increase the polarity. A common starting point for fluorinated amines and alcohols is a mixture of hexanes and ethyl acetate. Try a shallow gradient, for example, starting with 10% ethyl acetate in hexanes and slowly increasing to 50% or higher.
-
Introduce a Third Solvent: Adding a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane (DCM) can alter the selectivity of the separation. A ternary system of Hexanes/Ethyl Acetate/Methanol or DCM/Methanol can be effective.
-
Amine Deactivation: The basicity of the azetidine nitrogen can cause tailing on silica gel. Adding a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase can deactivate the acidic silica surface and improve peak shape, potentially resolving closely eluting spots.
-
-
Change the Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds, as it minimizes tailing.
-
Fluorinated Stationary Phases: For fluorinated compounds, a fluorous solid phase extraction (F-SPE) cartridge or a column packed with a fluorinated stationary phase can provide unique selectivity based on "fluorous-fluorous" interactions.[2] This can be highly effective in separating fluorinated compounds from their non-fluorinated or less-fluorinated counterparts.
-
Reverse-Phase Chromatography: If the impurities are significantly more or less polar, reverse-phase flash chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA to improve peak shape) can be a powerful alternative.
-
Experimental Protocol: Flash Chromatography with Amine Deactivation
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate with 0.5% triethylamine).
-
Column Packing: Pack the column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.
-
Elution: Start with the initial mobile phase and gradually increase the proportion of the more polar solvent. Monitor the fractions by thin-layer chromatography (TLC).
Issue 2: Low Yield After Purification
Question: My yield of this compound is significantly lower than expected after purification. What could be the cause and how can I mitigate this?
Answer:
Low recovery can be attributed to several factors, including decomposition of the product on the stationary phase, irreversible adsorption, or loss during workup and solvent removal.
Causality: The strained azetidine ring can be susceptible to ring-opening under acidic conditions.[3] Standard silica gel is acidic and can cause decomposition of acid-sensitive compounds, especially during long exposure on a column. The polar hydroxyl and amine groups can also lead to strong adsorption on silica.
Solutions:
-
Deactivate Silica Gel: As mentioned previously, adding a small amount of triethylamine or another volatile base to your eluent can prevent decomposition and reduce tailing, leading to faster elution and higher recovery.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a less acidic grade of silica gel.
-
Minimize Contact Time: Run the chromatography as quickly as possible while still achieving good separation. A wider column with a shorter bed height can help reduce the residence time of the compound on the stationary phase.
-
Avoid a Roto-Vap That is Too Hot: When removing solvents, avoid excessive heat as this can lead to decomposition. Azetidinols can be thermally sensitive.
-
Aqueous Work-up pH: During the reaction work-up, ensure the pH of the aqueous layer is basic before extraction to keep the product in its free base form and maximize its solubility in the organic solvent.
Issue 3: Product Decomposes During Distillation
Question: I am trying to purify this compound by distillation, but it appears to be decomposing at higher temperatures. Is there a safer way to distill it?
Answer:
Yes, for thermally sensitive compounds like many azetidine derivatives, vacuum distillation is the preferred method.[4][5] Lowering the pressure significantly reduces the boiling point of the liquid, allowing for distillation at a much lower temperature where decomposition is less likely to occur.
Causality: The high temperatures required for atmospheric pressure distillation can provide enough energy to overcome the activation energy for decomposition pathways, such as ring-opening or elimination reactions.
Solution: Vacuum Distillation
-
Determine the Approximate Boiling Point: Use a nomograph to estimate the boiling point of your compound at a reduced pressure. For many organic compounds, a pressure of 0.1 to 1.0 mmHg is a good starting point.[4]
-
Proper Glassware Setup: Ensure all glassware is free of cracks and can withstand the vacuum. Use appropriate vacuum grease on all joints to ensure a good seal.
-
Fractional Distillation: Use a short-path distillation apparatus for small quantities or a Vigreux column for better separation of components with close boiling points.
-
Controlled Heating: Use a heating mantle with a stirrer or an oil bath for even and controlled heating.
-
Monitor Temperature and Pressure: Record the vapor temperature and the pressure at which the main fraction is collected.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure the receiving flask is appropriately sized for the expected volume of distillate.
-
Vacuum Application: Slowly and carefully apply the vacuum to the system.
-
Heating: Gradually heat the distillation flask while stirring.
-
Fraction Collection: Collect any low-boiling impurities as a forerun. When the temperature stabilizes, collect the main fraction in a clean receiving flask.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound?
A1: Due to the potential for decomposition, it is recommended to store the purified compound at low temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and acidic gases in the air.
Q2: Can I use crystallization to purify this compound?
A2: Crystallization can be an effective purification method if a suitable solvent system can be found. Given the presence of both polar (hydroxyl, amine) and non-polar (trifluoroethyl) groups, a mixed solvent system is likely to be most effective.[4][6] A good starting point would be to dissolve the compound in a small amount of a polar solvent in which it is soluble (e.g., ethyl acetate, acetone, or isopropanol) and then slowly add a non-polar solvent in which it is less soluble (e.g., hexanes or heptane) until turbidity is observed. Cooling the mixture should then induce crystallization.
Q3: What are the best analytical techniques to assess the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoroethyl group.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive technique for detecting and identifying impurities. A mass spectrometer can provide the molecular weight of impurities, which can help in their identification.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Can be used if the compound is sufficiently volatile and thermally stable. It can provide excellent separation and identification of volatile impurities.
-
HPLC (High-Performance Liquid Chromatography): A quantitative method to determine the purity of the sample. A variety of columns can be used, including standard C18 reverse-phase columns or more specialized fluorinated columns for better separation of fluorinated compounds.[2]
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification strategy.
Potential Impurities and their Origin
Caption: Common impurities from a likely synthetic route.
Summary of Key Purification Parameters
| Purification Method | Key Parameters | Troubleshooting Tips |
| Flash Column Chromatography | Stationary Phase: Silica gel, Alumina, Fluorinated silicaMobile Phase: Hexanes/Ethyl Acetate, DCM/Methanol | Add 0.1-1% triethylamine to the eluent to reduce tailing. Use a shallow gradient for better separation of closely eluting compounds. |
| Vacuum Distillation | Pressure: 0.1 - 5 mmHgTemperature: As low as possible to achieve a steady distillation rate. | Use a nomograph to estimate the boiling point. Ensure all glassware is vacuum-rated and joints are well-sealed. |
| Recrystallization | Solvent System: Mixed solvents (e.g., Ethyl Acetate/Hexanes, Isopropanol/Heptane) | Dissolve in a minimum of hot "good" solvent and add the "poor" solvent dropwise until cloudy. Cool slowly. |
References
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Available from: [Link]
-
Pharmaguideline. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation. Available from: [Link]
-
NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available from: [Link]
-
NIH. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available from: [Link]
-
NIH. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]
-
YouTube. Distillation Under Reduced Pressure - Class 11th. Available from: [Link]
-
Chemical Education Xchange. Reduced-Pressure Distillation Process. Available from: [Link]
-
NIH. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Available from: [Link]
-
ResearchGate. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]
-
PubMed. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Available from: [Link]
-
NIH. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Available from: [Link]
- Google Patents. The synthetic method of 3 fluoro azetidine derivatives.
-
Organic & Biomolecular Chemistry. N-2,2,2-Trifluoroethylisatin ketimine as a 1,2-dipolarophile for [3 + 2]-addition to access optically pure spirothiazolidine oxindoles. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Technical Support Center: Optimizing N-Alkylation of Azetidines
Welcome to the technical support center for the N-alkylation of azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during this crucial synthetic transformation, ensuring the successful and efficient synthesis of your target N-alkylated azetidines. Azetidine moieties are increasingly vital in medicinal chemistry for their ability to enhance key physicochemical properties of drug candidates, such as metabolic stability and solubility.[1] The nitrogen atom of the azetidine ring offers a strategic point for chemical modification, making N-alkylation a cornerstone transformation for exploring structure-activity relationships (SAR).[1]
Troubleshooting Guide
This section addresses specific experimental issues you might encounter during the N-alkylation of azetidines, offering step-by-step guidance to diagnose and resolve them.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting material (azetidine).
-
Minimal or no formation of the desired N-alkylated product.
Possible Causes & Solutions:
-
Insufficient Reactivity of the Alkylating Agent:
-
Explanation: The leaving group on your alkylating agent (e.g., Cl, Br, I, OTs, OMs) may not be sufficiently labile. The reactivity order is generally I > OTs > OMs > Br > Cl.
-
Solution:
-
Switch to a more reactive alkylating agent. If you are using an alkyl chloride, consider using the corresponding bromide or iodide.
-
For less reactive alkyl halides, the addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction via in situ Finkelstein reaction to generate the more reactive alkyl iodide.[2]
-
-
-
Inappropriate Base Selection:
-
Explanation: The chosen base may not be strong enough to deprotonate the azetidine nitrogen effectively, or it may be too sterically hindered.
-
Solution:
-
For simple, unhindered azetidines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are often effective.[3]
-
If steric hindrance is a factor, a stronger, non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) may be required.
-
For particularly challenging alkylations, strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed, though these require anhydrous conditions and careful handling.[4]
-
-
-
Suboptimal Reaction Temperature:
-
Explanation: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution:
-
Gradually increase the reaction temperature. Many N-alkylations are performed at room temperature to slightly elevated temperatures (e.g., 40-60 °C).[5] Some may require refluxing.[2]
-
Monitor the reaction closely by TLC or LC-MS as you increase the temperature to avoid decomposition. Microwave irradiation can sometimes be used to accelerate the reaction.[5]
-
-
-
Poor Solvent Choice:
-
Explanation: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Solution:
-
Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they can stabilize the transition state of Sₙ2 reactions.[6][7]
-
Ensure your starting materials are fully soluble in the chosen solvent. If not, consider a different solvent or a solvent mixture.
-
-
Problem 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.
-
Difficulty in purifying the desired product.
Possible Causes & Solutions:
-
Over-alkylation (Quaternization):
-
Explanation: The product N-alkylated azetidine can act as a nucleophile and react with another molecule of the alkylating agent to form a quaternary ammonium salt.
-
Solution:
-
Use a slight excess (1.1-1.5 equivalents) of the azetidine relative to the alkylating agent.
-
Add the alkylating agent slowly or portion-wise to the reaction mixture to maintain a low concentration.
-
Monitor the reaction carefully and stop it as soon as the starting azetidine is consumed.
-
-
-
Ring-Opening of the Azetidine:
-
Explanation: Due to inherent ring strain, azetidines can undergo nucleophilic ring-opening, especially under harsh conditions (strong nucleophiles, high temperatures, or acidic conditions).[4]
-
Solution:
-
Use milder reaction conditions. Avoid excessively high temperatures and strong, nucleophilic bases if possible.
-
If the alkylating agent itself is a strong nucleophile, this side reaction may be more prevalent.
-
Ensure the reaction is not acidic, as this can activate the azetidine ring towards cleavage.
-
-
-
Elimination of the Alkylating Agent:
-
Explanation: If the alkylating agent has a proton on the β-carbon and a strong, sterically hindered base is used, an E2 elimination reaction can compete with the desired Sₙ2 alkylation.
-
Solution:
-
Use a less sterically hindered base, such as K₂CO₃, if the azetidine is sufficiently nucleophilic.
-
If a strong base is necessary, consider a base that is less prone to inducing elimination.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for N-alkylation of a simple azetidine?
A1: For a simple, unhindered azetidine, direct alkylation with an alkyl halide (preferably iodide or bromide) is a robust starting point. A common set of conditions would be:
-
Azetidine: 1.0 equivalent
-
Alkyl Halide: 1.1 equivalents
-
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature: Room temperature to 50 °C
Q2: My azetidine is sterically hindered. What should I consider?
A2: Steric hindrance around the nitrogen atom can significantly slow down the rate of N-alkylation.[8][9][10] To address this, you may need to:
-
Use a more reactive electrophile (e.g., alkyl iodide or triflate).
-
Employ a stronger, non-nucleophilic base (e.g., DBU or NaH) to ensure complete deprotonation.
-
Increase the reaction temperature and/or reaction time.
-
Consider an alternative synthetic route, such as reductive amination if applicable.
Q3: When should I choose reductive amination over direct alkylation?
A3: Reductive amination is an excellent alternative, particularly when:[1]
-
You want to avoid over-alkylation, as it is highly selective for forming the N-C bond without quaternization.[1]
-
The corresponding aldehyde or ketone is readily available and more stable than the alkyl halide.
-
Direct alkylation is failing due to low reactivity or side reactions. A typical procedure involves reacting the azetidine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1]
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.
-
TLC: Use a suitable mobile phase to get good separation between your starting material, product, and any potential side products. The product should have a different Rf value than the starting azetidine (often higher, i.e., less polar).
-
LC-MS: This is a more powerful technique that can confirm the mass of your product and help identify side products. It is particularly useful for tracking the disappearance of starting material and the appearance of the product peak.
Q5: My product is difficult to purify. What are some common strategies?
A5: Purification challenges often arise from the polarity of the N-alkylated azetidine or the presence of persistent impurities.
-
Aqueous Workup: A standard aqueous workup with an appropriate organic solvent can remove inorganic salts and some polar impurities. An acid wash (e.g., dilute HCl) can extract the basic azetidine product into the aqueous layer, which is then basified and re-extracted, leaving non-basic impurities behind.
-
Column Chromatography: Silica gel chromatography is the most common method. The choice of eluent is critical. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is often effective. For very polar products, adding a small amount of triethylamine or ammonia to the eluent can prevent streaking on the column.
-
Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective purification method.
Experimental Protocols & Data
Protocol 1: Standard N-Alkylation of Azetidine with Benzyl Bromide
This protocol describes a general procedure for the direct N-alkylation of azetidine.
Materials:
-
Azetidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add azetidine (1.0 eq) and anhydrous acetonitrile (to make a ~0.1 M solution).
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the stirring suspension.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting azetidine is consumed (typically 4-12 hours).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-benzylazetidine.
Table 1: Summary of Key Reaction Parameters for N-Alkylation
| Parameter | Typical Range/Options | Considerations |
| Azetidine:Alkylating Agent Ratio | 1:1.1 to 1.2:1 | A slight excess of the alkylating agent ensures full conversion of the azetidine. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA, DBU, NaH | Choice depends on the azetidine's pKa, steric hindrance, and desired reactivity. |
| Solvent | MeCN, DMF, DMSO, THF, DCM | Polar aprotic solvents are generally preferred for Sₙ2 reactions.[6] |
| Temperature | 20 °C to 80 °C | Higher temperatures may be needed for less reactive substrates but can increase side reactions. |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase the reaction rate but may also promote side reactions. |
Troubleshooting Workflow Diagram
This diagram provides a logical flow for troubleshooting common issues in N-alkylation of azetidines.
Caption: Troubleshooting workflow for azetidine N-alkylation.
References
-
Kaabi, A. et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]
-
Couto, I. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Datsenko, O. et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Bott, T. M., & West, F. G. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 56(23), 3342-3345. [Link]
-
Faust, J. et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2824. [Link]
-
Alonso, L. et al. (2025). Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]
-
Singh, G. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(80), 50573-50598. [Link]
-
Datsenko, O. et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Piras, C. et al. (2021). Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. Molecules, 26(16), 4983. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Li, Z. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1256331. [Link]
-
Smith, A. D. et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Schindler, C. S. et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 5073. [Link]
-
Conway, S. J. et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5635-5640. [Link]
-
Tayama, E. et al. (2018). Base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes. Organic & Biomolecular Chemistry, 16(32), 5833-5845. [Link]
-
Bernhardt, P. V. et al. (2008). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (46), 6546-6556. [Link]
-
Mykhailiuk, P. K. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 14(20), 5438-5452. [Link]
-
Kassi, S. Y. et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2768-2776. [Link]
-
El-Faham, A. et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 1234. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azetidine Ring Formation
Welcome to the technical support center for azetidine ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable four-membered nitrogen-containing heterocycle. As a Senior Application Scientist, I have compiled this resource to address common challenges encountered during experimental work, providing not only solutions but also the underlying scientific reasoning to empower your research.
The considerable ring strain of azetidines (approx. 25.4 kcal/mol) is a double-edged sword: it imparts unique reactivity valuable in medicinal chemistry, but also makes their synthesis challenging and prone to side reactions.[1] This guide will help you troubleshoot these issues effectively.
Frequently Asked Questions (FAQs)
My Intramolecular Cyclization to Form an Azetidine is Resulting in a Low Yield. What are the Common Pitfalls and How Can I Optimize the Reaction?
Low yields in intramolecular cyclizations to form azetidines are a frequent issue. The success of this reaction, typically an SN2 process where a nitrogen atom displaces a leaving group, is highly dependent on a delicate balance of factors.
Causality and Optimization Strategies:
-
Incorrect Base and Solvent Selection: The choice of base and solvent is critical. A base that is too strong or sterically hindered can favor elimination (E2) over substitution (SN2), leading to the formation of undesired alkenes. Similarly, the solvent must be appropriate for an SN2 reaction, typically a polar aprotic solvent that can solvate the cation but not the nucleophilic nitrogen.
-
Troubleshooting: Screen a variety of bases and solvents. For example, if you are using a strong, bulky base like potassium tert-butoxide, consider switching to a weaker, non-nucleophilic base like potassium carbonate or triethylamine.[2] Solvents like DMF or acetonitrile are often good starting points. A systematic optimization of the base and solvent system is often necessary.[2]
-
-
Poor Leaving Group: The leaving group on the carbon electrophile must be sufficiently reactive. Halides (I > Br > Cl) and sulfonates (e.g., mesylate, tosylate) are commonly used.[1] If your leaving group is not reactive enough, the cyclization will be slow, allowing side reactions to dominate.
-
Troubleshooting: If you are using a chloride, consider switching to a bromide or iodide. Activating a hydroxyl group as a mesylate or tosylate is also a standard and effective strategy.[3]
-
-
Steric Hindrance: Azetidine formation is sensitive to steric hindrance around the reacting centers. Bulky substituents on the nitrogen or the carbon bearing the leaving group can disfavor the required geometry for the SN2 transition state.
-
Troubleshooting: If possible, redesign your substrate to minimize steric bulk near the reaction centers. Alternatively, you may need to employ more forcing reaction conditions (e.g., higher temperatures), but be mindful that this can also promote side reactions.
-
-
Protecting Group Effects: The choice of nitrogen protecting group can significantly influence the nucleophilicity of the nitrogen and the overall success of the cyclization. Electron-withdrawing groups (e.g., sulfonyl groups) can decrease the nitrogen's nucleophilicity, slowing down the desired reaction.
-
Troubleshooting: Consider using a protecting group that can be easily removed and does not significantly diminish the nitrogen's reactivity. For instance, a p-methoxyphenyl (PMP) group can be a good choice.[1]
-
Experimental Protocol: Optimization of Base and Solvent for Intramolecular Azetidine Formation
-
Setup: In parallel reaction vials, add your starting material (e.g., a 3-haloamine or a γ-amino alcohol precursor to be converted to a sulfonate).
-
Variable Addition:
-
To each vial, add a different base (e.g., K2CO3, Cs2CO3, Et3N, DBU).
-
Use a consistent polar aprotic solvent (e.g., DMF, CH3CN) for the initial screening.
-
-
Reaction: Stir the reactions at a set temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Analysis: Identify the condition that gives the highest yield of the desired azetidine with the fewest byproducts.
-
Solvent Screen: Using the best base identified, repeat the screening with different polar aprotic solvents to further optimize the conditions.
I am observing significant amounts of an elimination byproduct. How can I favor the desired cyclization over elimination?
The formation of an alkene via an E2 elimination pathway is a common competing reaction in azetidine synthesis, especially when using strong bases.
Understanding and Mitigating Elimination:
-
Mechanism of Competition: The intramolecular SN2 reaction to form the azetidine ring competes with the intermolecular E2 reaction where the base removes a proton from the carbon adjacent to the leaving group.
Figure 1: Competing SN2 and E2 pathways in azetidine synthesis.
-
Strategic Adjustments to Favor SN2:
-
Base Selection: As mentioned previously, use a weaker, non-nucleophilic, and less sterically hindered base. Carbonate bases (K2CO3, Cs2CO3) are often a good choice.
-
Temperature Control: Lowering the reaction temperature will generally favor the SN2 pathway over the E2 pathway, as the activation energy for elimination is often higher.
-
Leaving Group: A better leaving group (I > Br > Cl) will accelerate the SN2 reaction, potentially outcompeting the E2 pathway.
-
My [2+2] cycloaddition (e.g., aza Paternò-Büchi reaction) is not working well. What are the key parameters to investigate?
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can be a powerful tool for azetidine synthesis, but it is often plagued by low quantum yields and competing reactions.[4]
Troubleshooting the Aza Paternò-Büchi Reaction:
-
Excited State and Intersystem Crossing: The reaction can proceed through either a singlet or triplet excited state of the imine. The short lifetime of the singlet state can lead to low concentrations of the excited imine.[4] Intersystem crossing to the longer-lived triplet state can be more efficient.
-
Solution: Employ a triplet sensitizer, such as acetone or benzophenone, to facilitate the population of the imine's triplet state. This allows the reaction to be carried out at higher wavelengths and with greater selectivity.[4]
-
-
Competing Reactions: Photochemical ene reactions and Norrish Type I cleavage can compete with the desired [2+2] cycloaddition, especially with certain substrates.[4]
-
Substrate Scope: The electronic properties of both the imine and the alkene can significantly impact the reaction's success. Electron-rich alkenes are often good reaction partners.[4]
-
Solution: If the reaction is not proceeding, consider modifying the electronic properties of your substrates. For example, using an alkene with an electron-donating group may improve the yield.
-
How do I choose the right nitrogen-protecting group for my azetidine synthesis?
The choice of the nitrogen-protecting group is a critical decision that can impact the success of the ring-forming reaction, the stability of the azetidine ring, and the ease of deprotection.
Protecting Group Considerations:
| Protecting Group | Advantages | Disadvantages | Deprotection Conditions |
| Tosyl (Ts) | Stable, often aids in crystallization. | Electron-withdrawing, reduces nitrogen nucleophilicity. | Strong reducing agents (e.g., Na/NH3) or strong acid. |
| Boc | Easily removed with acid. | Can be labile under certain reaction conditions. | Trifluoroacetic acid (TFA), HCl. |
| Benzyl (Bn) | Stable to many reaction conditions. | Requires hydrogenolysis for removal, which may not be compatible with other functional groups. | H2, Pd/C. |
| p-Methoxyphenyl (PMP) | Can be oxidatively cleaved.[1] | Can be sensitive to acidic conditions. | Ceric ammonium nitrate (CAN). |
| Trifluoroacetyl (TFA) | Can be removed under mild basic conditions. | Strongly electron-withdrawing. | NH3 in MeOH.[1] |
Key Takeaway: There is no one-size-fits-all answer. The ideal protecting group depends on the specific synthetic route and the overall molecular architecture. It is often necessary to try a few different protecting groups to find the one that gives the best results for a particular substrate.
My azetidine product seems unstable and decomposes during purification. What are some strategies for successful isolation?
The inherent ring strain of azetidines can make them susceptible to decomposition, particularly under acidic or thermal conditions.[5]
Purification and Handling Strategies:
-
Avoid Harsh Conditions:
-
Chromatography: Use a neutral stationary phase like silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites. Avoid prolonged exposure to silica gel. In some cases, alumina may be a better choice.
-
Distillation: If your azetidine is volatile, distillation under reduced pressure can be a good purification method, but be cautious with high temperatures.
-
Crystallization: If your product is a solid, crystallization is often the best method for obtaining high-purity material with minimal decomposition.
-
-
Work-up Procedures: During the reaction work-up, use mild basic or neutral washes to remove acidic impurities. Avoid strong acids.
-
Storage: Store purified azetidines at low temperatures (e.g., in a freezer) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time.
General Troubleshooting Workflow
Figure 2: A general workflow for troubleshooting azetidine synthesis.
References
-
D'hooghe, M., & De Kimpe, N. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3273-3287. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(77), 48999-49036. [Link]
-
Singh, G. S., & Tilvi, S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3617-3631. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, R. M. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(5), 765-771. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol in solution
Welcome to the Technical Support Center for 1-(2,2,2-Trifluoroethyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As Senior Application Scientists, we have synthesized the available literature and our expertise to help you navigate potential challenges in your experiments.
The unique structure of this compound, featuring a strained four-membered azetidine ring, a hydroxyl group, and an electron-withdrawing trifluoroethyl group, presents specific stability considerations. The reactivity of azetidines is largely influenced by their significant ring strain, making them susceptible to ring-opening reactions under certain conditions.[1][2] This guide will provide you with the necessary information to handle this valuable building block effectively, ensuring the integrity and success of your research.
Troubleshooting Guide: Stability Issues in Solution
This section addresses common problems encountered during the use of this compound in solution.
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Unexpected degradation of the compound upon storage in solution. | Inappropriate Solvent or pH. The azetidine ring is susceptible to ring-opening, a reaction that can be catalyzed by acidic conditions.[3][4] The lone pair of electrons on the nitrogen atom can be protonated, making the ring more susceptible to nucleophilic attack. | Use aprotic or weakly polar, non-acidic solvents. Recommended solvents include acetonitrile, THF, or ethyl acetate. If an aqueous solution is necessary, use a buffered system in the neutral to slightly basic pH range (pH 7-9). Avoid acidic conditions. |
| Inconsistent analytical results (e.g., HPLC, NMR). | On-column degradation or degradation during sample preparation. Acidic mobile phases (e.g., those containing TFA) commonly used in reverse-phase HPLC can induce degradation of the analyte on the column. | Use a mobile phase with a higher pH. Consider using a buffer system such as ammonium bicarbonate or ammonium formate. For NMR, ensure the deuterated solvent is free of acidic impurities. |
| Low yield or failure of a reaction where the azetidine is a nucleophile. | Protonation of the azetidine nitrogen. The trifluoroethyl group is strongly electron-withdrawing, which reduces the basicity (and nucleophilicity) of the azetidine nitrogen.[5] In the presence of even weak acids, the nitrogen can be protonated, rendering it non-nucleophilic. | Perform the reaction under basic conditions. The addition of a non-nucleophilic base (e.g., DIPEA, triethylamine) can be beneficial to scavenge any acidic species and ensure the azetidine nitrogen remains in its free base form. |
| Formation of unknown byproducts. | Ring-opening of the azetidine. The strained four-membered ring can be opened by various nucleophiles, especially under activating conditions (e.g., presence of Lewis acids or strong Brønsted acids).[6][7] | Carefully select your reaction conditions. Avoid strong acids and highly nucleophilic reagents that are not intended to react with the azetidine ring. Analyze byproducts by LC-MS to identify potential ring-opened structures. |
Visualizing Potential Degradation: A Plausible Pathway
The following diagram illustrates a potential acid-catalyzed ring-opening mechanism for this compound in the presence of a nucleophile.
Caption: Plausible acid-catalyzed degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its solid form and in solution?
A: As a solid, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric CO2, which can form acidic species in the presence of water.[8] For solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in an anhydrous, aprotic solvent.[9]
Q2: How does the trifluoroethyl group affect the stability of the azetidine ring?
A: The strong electron-withdrawing nature of the trifluoroethyl group decreases the basicity of the azetidine nitrogen.[5] This has a dual effect. On one hand, it can make the nitrogen less susceptible to protonation, which is often the first step in acid-catalyzed degradation.[3] On the other hand, it can also influence the overall electronic properties and reactivity of the ring.
Q3: Can I use protic solvents like methanol or ethanol with this compound?
A: While possible, it is not ideal for long-term storage or for reactions where the azetidine is intended to act as a nucleophile. Protic solvents can participate in hydrogen bonding and may facilitate protonation of the azetidine nitrogen, potentially leading to slow degradation or reduced reactivity. If a protic solvent is required for a reaction, it is best to add it at the time of the reaction and to work at controlled temperatures.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) is ideal for monitoring the stability of the compound over time. This allows for the quantification of the parent compound and the detection of any degradation products. For structural elucidation of any byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
Q5: Are there any known incompatibilities with common reagents?
A: Avoid strong acids, as they can promote ring-opening.[3][4] Be cautious with strong oxidizing and reducing agents, as the hydroxyl group and the azetidine ring may be susceptible to transformation. Reagents that can react with both amines and alcohols should be used with care, and appropriate protection strategies may be necessary depending on the desired outcome.
Troubleshooting Workflow
This diagram provides a systematic approach to troubleshooting stability issues with this compound.
Caption: Decision workflow for troubleshooting stability.
General Protocol for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound in a given solvent system.
-
Preparation of Stock Solution:
-
Accurately weigh 1-5 mg of this compound.
-
Dissolve in a known volume of the solvent to be tested (e.g., 1 mL of acetonitrile) to create a stock solution of known concentration.
-
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the stock solution, dilute it to an appropriate concentration for analysis (e.g., by HPLC), and analyze it to get a baseline reading.
-
Store the remaining stock solution under the desired test conditions (e.g., room temperature, 40°C, protected from light).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), take another aliquot, dilute it in the same manner, and analyze.
-
-
Analysis:
-
Use an appropriate analytical method, such as HPLC with UV detection, to quantify the amount of this compound remaining at each time point.
-
The HPLC method should be capable of separating the parent compound from any potential degradants. A C18 column is a common starting point.
-
Monitor for the appearance of new peaks, which may indicate degradation products. If available, use LC-MS to obtain mass information for these new peaks.
-
-
Data Interpretation:
-
Plot the concentration or peak area of this compound against time.
-
A significant decrease in the concentration of the parent compound over time indicates instability under the tested conditions.
-
By following this guide, researchers can better anticipate and mitigate potential stability issues with this compound, leading to more reliable and reproducible experimental outcomes.
References
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024-07-19). Beilstein Journal of Organic Chemistry, 20, 1670–1677. [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024-07-19). Beilstein Journals. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021-09-30). ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]
-
This compound. MySkinRecipes. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2024). Frontiers in Chemistry, 12. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021-03-24). Organic & Biomolecular Chemistry, 19(12), 2576-2593. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021-09-30). PubMed. [Link]
-
This compound. ChemBK. [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2020). Chemistry – A European Journal, 26(62), 14101-14105. [Link]
-
Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. (2025-08-07). ResearchGate. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2022). Journal of the American Chemical Society, 144(33), 15027–15034. [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2025-04-07). ResearchGate. [Link]
-
Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. (2025-08-18). mSystems, 9(4), e00030-24. [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2025-08-10). Journal of Bacteriology, 192(16), 4236–4245. [Link]
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024-03-06). Toxics, 12(3), 200. [Link]
-
thymine degradation | Pathway. PubChem. [Link]
-
Direct trifluoroethylation of carbonyl sulfoxonium ylides using hypervalent iodine compounds. (2024-12-04). Beilstein Journal of Organic Chemistry, 20, 2623–2631. [Link]
-
1-(3-Fluoro-2-pyridinyl)azetidin-3-ol. PubChem. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
overcoming solubility problems with 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
Technical Support Center: 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
Welcome to the technical support guide for this compound (CAS 1344365-71-4). This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome common solubility challenges encountered during experimental work. By understanding the physicochemical properties of this fluorinated azetidine derivative, you can optimize your protocols for success.
Understanding the Molecule: A Structural Perspective on Solubility
This compound possesses a unique combination of functional groups that dictate its solubility profile. The azetidine ring and the hydroxyl group (-OH) provide polarity and the potential for hydrogen bonding, suggesting some affinity for polar solvents. However, the trifluoroethyl group (-CH₂CF₃) introduces significant fluorination. The highly electronegative fluorine atoms increase lipophilicity and can reduce aqueous solubility.[1][2][3] This dual nature—polar head, lipophilic tail—means its solubility is highly dependent on the chosen solvent system.
Key Molecular Features:
-
Azetidin-3-ol moiety: A polar, four-membered heterocyclic ring with a hydroxyl group, capable of acting as a hydrogen bond donor and acceptor.
-
Trifluoroethyl group: A nonpolar, electron-withdrawing group that increases lipophilicity and metabolic stability.[4]
This structure often leads to the compound being classified as "sparingly soluble" in purely aqueous or purely nonpolar hydrocarbon solvents, necessitating a strategic approach to dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the expected general solubility of this compound?
A1: Based on its structure, this compound is expected to have moderate solubility in polar aprotic solvents and lower alcohols, and limited solubility in water and nonpolar solvents. The trifluoromethyl group enhances lipophilicity, which often favors solubility in organic solvents over water.[2][4]
Q2: I am observing precipitation when adding the compound to my aqueous buffer. Why is this happening?
A2: Precipitation in aqueous buffers is a common issue for molecules with low water solubility.[5] The introduction of the lipophilic trifluoroethyl group significantly reduces the molecule's ability to form favorable interactions with water molecules. Even if it initially dissolves, changes in pH, temperature, or concentration can lead to it crashing out of solution.
Q3: Can I heat the solution to improve solubility?
A3: Yes, gently heating the solution can increase the solubility of many compounds, a technique often used in pharmaceutical manufacturing.[6] However, it is crucial to first determine the thermal stability of this compound in your specific solvent to avoid degradation. Start with mild heating (e.g., 30-40°C) and monitor for any changes in color or the appearance of impurities by an appropriate analytical method like HPLC.
Q4: How does pH affect the solubility of this compound?
A4: The azetidine nitrogen is basic and can be protonated at acidic pH. The predicted pKa is around 14.08.[7] In its protonated (salt) form, the molecule's polarity increases, which can enhance its solubility in aqueous media. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic may improve solubility. However, the stability of the compound at different pH values should be confirmed.
Troubleshooting Guides
Issue 1: Compound is Insoluble or Forms a Suspension in a Chosen Solvent
Your experiment requires a clear, homogenous solution, but this compound is not fully dissolving.
The polarity of your solvent may not be optimal to solubilize both the polar azetidinol portion and the nonpolar trifluoroethyl tail of the molecule. A mismatch in solvent-solute interactions is the primary reason for poor solubility.
Protocol 1: Systematic Solvent Screening
-
Objective: To identify a suitable single solvent for dissolution.
-
Procedure: a. Weigh 1-2 mg of this compound into several small vials. b. Add a small, measured volume (e.g., 100 µL) of a single test solvent to each vial. c. Test solvents across a range of polarities (see table below). d. Agitate at room temperature for 15-30 minutes. e. Visually inspect for complete dissolution. If not dissolved, add another 100 µL and repeat agitation. f. Record the approximate solubility in mg/mL.
Data Summary: Recommended Starting Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Good balance of polarity to interact with the azetidinol and sufficient nonpolar character. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding capability is beneficial. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Often effective for compounds with fluorinated groups. |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | May be effective, but generally less potent than polar aprotic solvents. |
| Aqueous Buffer | PBS (pH 7.4) | Low | The trifluoroethyl group limits aqueous solubility.[2] |
| Nonpolar | Hexane, Toluene | Very Low | Unlikely to be effective due to the polar azetidinol group. |
Protocol 2: Utilizing a Co-Solvent System
If a single solvent is not effective or compatible with your downstream application (e.g., cell-based assays), a co-solvent system is the next logical step.
-
Objective: To create a solvent mixture that enhances solubility.
-
Procedure: a. Dissolve the compound in a minimal amount of a strong organic solvent in which it is highly soluble (e.g., DMSO). b. Slowly add this concentrated stock solution dropwise into your final aqueous buffer while vortexing or stirring vigorously. c. Monitor for any signs of precipitation. The final concentration of the organic solvent should be kept to a minimum, typically <1% for biological assays.
Issue 2: Compound Precipitates During Storage or After Temperature Change
A solution that was initially clear has become cloudy or formed a precipitate after being stored at 4°C or returning to room temperature from a heated state.
This indicates that the initial solution was likely supersaturated. Solubility is temperature-dependent; for most solids, it decreases as the temperature is lowered. The solution could not maintain the high concentration of the solute at the lower temperature, leading to precipitation.
Protocol 3: Preparation of Stable Stock Solutions
-
Objective: To prepare a stock solution that remains stable under typical storage conditions.
-
Procedure: a. Determine the approximate solubility at the intended storage temperature (e.g., 4°C), not just at room temperature. b. Prepare your stock solution at a concentration that is 10-20% below this measured solubility limit to provide a safety margin. c. If high concentrations are necessary, consider preparing fresh solutions for each experiment or storing aliquots at -20°C or -80°C, though freeze-thaw stability must be verified.
Protocol 4: Formulation with Solubility Enhancers
For challenging applications requiring higher aqueous concentrations, formulation strategies from the pharmaceutical field can be adapted.
-
Objective: To increase the apparent aqueous solubility using excipients.
-
Procedure (Cyclodextrin Complexation): a. Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic guest molecules, increasing their aqueous solubility.[8] b. Prepare a solution of a suitable cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. c. Add the this compound to the cyclodextrin solution. d. Stir or sonicate the mixture until the compound dissolves. The optimal ratio of compound to cyclodextrin will need to be determined empirically.
References
- ChemBK. (n.d.). This compound.
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MDPI. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]
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Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]
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Pharma Lesson. (n.d.). Overcoming Solubility Challenges in Pharmaceutical Formulation. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]
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ResearchGate. (n.d.). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. Retrieved from [Link]
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AdooQ BioScience. (n.d.). 1-(2,2,2-trifluoroethyl)azetidin-3-amine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Retrieved from [Link]
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AA Blocks. (n.d.). 3-(2,2,2-trifluoroethyl)azetidin-3-ol. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol. Designed for researchers and drug development professionals, this document moves beyond a simple data presentation. It explains the causal relationships between the molecule's structure and its spectral features, offering a comparative analysis against its parent compound, azetidin-3-ol, to highlight the significant impact of the N-trifluoroethyl substituent.
The inclusion of a strained azetidine ring and a metabolically robust trifluoroethyl group makes this molecule a valuable building block in medicinal chemistry. Accurate and unambiguous structural confirmation is paramount, and NMR spectroscopy is the definitive tool for this purpose. This guide establishes a framework for interpreting the spectra of such compounds, ensuring high confidence in structural assignments.
Structural and Spectral Overview
The analysis begins with the fundamental assignment of proton and carbon signals. The numbering convention used throughout this guide is illustrated below:
Figure 1: Molecular structure and atom numbering of this compound.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the azetidine ring, the trifluoroethyl group, and the hydroxyl proton. The electron-withdrawing nature of the trifluoroethyl group significantly influences the chemical shifts of adjacent protons.[1]
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Predicted J (Hz) | Rationale & Key Insights |
| H-3 | ~4.4 - 4.6 | Quintet (m) | 1H | ³J_HH ≈ 6-7 | The methine proton on the carbon bearing the hydroxyl group is expected to be the most downfield of the ring protons due to the deshielding effect of the oxygen atom. It appears as a multiplet due to coupling with the four adjacent protons on C2 and C4. |
| H-2, H-4 | ~3.6 - 3.8 | Multiplet (m) | 2H | ²J_HH ≈ 9-10, ³J_HH ≈ 6-7 | These protons are adjacent to the nitrogen atom and are deshielded. They are diastereotopic, meaning they are chemically non-equivalent, and will appear as complex multiplets due to both geminal coupling (to each other) and vicinal coupling (to H-3).[2] |
| H-2', H-4' | ~3.0 - 3.2 | Multiplet (m) | 2H | ²J_HH ≈ 9-10, ³J_HH ≈ 6-7 | These protons are also diastereotopic and coupled to H-3 and their geminal partners. Their chemical shift is further downfield compared to simple N-alkyl azetidines due to the influence of the trifluoroethyl group. |
| -CH₂CF₃ | ~3.1 - 3.3 | Quartet (q) | 2H | ³J_HF ≈ 9-10 | This signal is a characteristic quartet due to coupling with the three equivalent fluorine atoms of the CF₃ group. The strong electron-withdrawing effect of the CF₃ group causes a significant downfield shift.[3][4] |
| -OH | Variable (e.g., 1.5-4.0) | Broad Singlet (br s) | 1H | - | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5][6] In a non-polar solvent like CDCl₃, it often appears as a broad singlet.[5] |
Comparative Analysis: The Impact of the Trifluoroethyl Group
To fully appreciate the electronic effects of the 2,2,2-trifluoroethyl substituent, a comparison with the parent compound, azetidin-3-ol, is instructive.
| Proton Assignment | Azetidin-3-ol (Predicted δ, ppm) | 1-(CF₃CH₂)-azetidin-3-ol (Predicted δ, ppm) | Δδ (ppm) | Interpretation |
| H-3 | ~4.2 - 4.4 | ~4.4 - 4.6 | +0.2 | Minor downfield shift due to the distant electron-withdrawing effect of the N-substituent. |
| H-2, H-4 (all) | ~3.5 - 3.7[7] | ~3.0 - 3.2 and ~3.6 - 3.8 | ~ -0.4 to +0.1 | The N-trifluoroethyl group induces a significant downfield shift on the adjacent ring protons (H-2, H-4) compared to the N-H of the parent compound. This deshielding is a direct consequence of the inductive effect of the CF₃ group transmitted through the nitrogen atom.[1] |
| -NH / -NCH₂- | ~2.0 (broad) | ~3.1 - 3.3 | N/A | The proton signal of the N-H group is replaced by the characteristic quartet of the N-CH₂CF₃ group. |
This comparison clearly demonstrates that the primary influence of the trifluoroethyl group is the significant deshielding of the protons on the carbons directly attached to the nitrogen (C2 and C4) and, of course, the protons of the ethyl group itself.
Part 2: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. The key features are the chemical shifts and the characteristic splitting of carbon signals due to coupling with fluorine (¹⁹F), which has a nuclear spin of I = 1/2.[8]
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Predicted J (Hz) | Rationale & Key Insights |
| C-3 | ~65 - 70 | Singlet | - | The carbon bearing the hydroxyl group (CH-OH) is expected in this region, typical for secondary alcohols.[9] |
| C-2, C-4 | ~55 - 60 | Singlet | - | These carbons adjacent to the nitrogen are deshielded. Their chemical shift is shifted downfield compared to azetidin-3-ol due to the N-trifluoroethyl substituent. |
| -CH₂CF₃ | ~58 - 63 | Quartet (q) | ²J_CF ≈ 30-35 | This carbon is significantly deshielded by the adjacent CF₃ group and is split into a quartet by the three fluorine atoms through two-bond coupling.[10] |
| -CF₃ | ~124 - 128 | Quartet (q) | ¹J_CF ≈ 275-285 | The carbon of the trifluoromethyl group appears at a very downfield position and shows a large one-bond coupling constant, which is a hallmark of C-F bonds.[8][11] Finding this signal, which can sometimes be broad or have a low signal-to-noise ratio, is a key confirmation of the structure.[8] |
Part 3: Experimental Protocols & Workflow
Standard Operating Procedure (SOP) for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. Note: DMSO-d₆ is a good choice for observing exchangeable protons like -OH as it forms hydrogen bonds, leading to sharper signals.[5][12]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer (operating at ~100 MHz for ¹³C).
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform Fourier Transformation.
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the ¹H NMR signals and pick peaks for both spectra.
-
Workflow for Structural Verification
The logical flow from sample to final structural confirmation is critical. This process ensures that all spectral data are cross-validated for a definitive assignment.
Caption: Workflow for NMR-based structural verification.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for unambiguous structural confirmation. The key diagnostic features are the quartet signal for the -CH₂- group in the ¹H spectrum (³J_HF ≈ 9-10 Hz) and the two distinct quartets in the ¹³C spectrum for the -CH₂- (²J_CF ≈ 30-35 Hz) and -CF₃ (¹J_CF ≈ 275-285 Hz) carbons. Comparative analysis with azetidin-3-ol effectively illustrates the strong electron-withdrawing influence of the N-trifluoroethyl group, which causes a notable downfield shift of the adjacent azetidine ring protons. This guide provides a robust framework for the analysis of this and structurally related fluorinated heterocyclic compounds.
References
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Reddit r/Chempros. (2023). Hydroxyl Groups in NMR. Reddit. [Link]
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SpectraBase. 1-(Diphenylmethyl)-3-azetidinol. Wiley. [Link]
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ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?. ResearchGate. [Link]
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PubChem. 1-(Diphenylmethyl)azetidin-3-ol. National Institutes of Health. [Link]
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Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
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ResearchGate. (2014). Calculated and experimental 13C NMR chemical shifts. ResearchGate. [Link]
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Wikipedia. J-coupling. Wikipedia. [Link]
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Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
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NPTEL. 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]
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Ducati, L.C., et al. (2016). NMR spin-spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal (3)JHF coupling. PubMed. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
This guide presents a predictive analysis of the mass spectrometric fragmentation of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol, a key intermediate in the synthesis of biologically active compounds.[1] Due to the absence of publicly available experimental mass spectra for this specific molecule, this document leverages established principles of mass spectrometry and data from structurally related compounds to propose the most probable fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling.
The unique structure of this compound, featuring a strained azetidine ring, a hydroxyl group, and a trifluoroethyl moiety, suggests a complex and informative fragmentation pattern.[1] The trifluoroethyl group is known to enhance lipophilicity and metabolic stability in drug candidates, while the azetidine ring provides structural rigidity, making the understanding of its mass spectrometric behavior crucial for pharmaceutical development.[1]
Predicted Fragmentation Behavior
The fragmentation of this compound under common ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) is expected to be driven by the presence of the nitrogen atom, the hydroxyl group, and the electron-withdrawing trifluoroethyl group. The molecular ion ([M]⁺˙) is anticipated to be observed, albeit potentially at low abundance in EI due to the molecule's susceptibility to fragmentation.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: As a secondary amine, the most favored initial fragmentation is likely to be alpha-cleavage, involving the cleavage of a C-C bond adjacent to the nitrogen atom.[2][3] This can result in the loss of the trifluoroethyl group or fragmentation within the azetidine ring.
-
Ring Opening of Azetidine: The strained four-membered azetidine ring is susceptible to ring opening, which can be followed by a variety of subsequent fragmentation steps.[4]
-
Loss of Small Neutral Molecules: The presence of the hydroxyl group facilitates the loss of a water molecule (H₂O). Additionally, the loss of other small neutral molecules such as ethylene (C₂H₄) from the ring is also plausible.
-
Influence of the Trifluoroethyl Group: The strong electron-withdrawing nature of the trifluoromethyl group will influence the stability of adjacent carbocations, thereby directing the fragmentation pathways. The loss of a trifluoromethyl radical (•CF₃) is a common fragmentation pathway for compounds containing this moiety.[5]
Proposed Fragmentation Scheme
The following diagram illustrates the predicted major fragmentation pathways for this compound. The molecular formula of the compound is C₅H₈F₃NO, with a molecular weight of 155.12 g/mol .[1][6]
Caption: Proposed major fragmentation pathways for this compound.
Interpretation of the Proposed Fragmentation:
-
m/z 155 ([M]⁺˙): The molecular ion.
-
m/z 154 ([M - H]⁺): Loss of a hydrogen radical, likely from the hydroxyl group or a carbon alpha to the nitrogen.
-
m/z 137 ([M - H₂O]⁺˙): Loss of a water molecule, a common fragmentation for alcohols.
-
m/z 127 ([M - C₂H₄]⁺˙): Fragmentation of the azetidine ring with the loss of ethylene.
-
m/z 86 ([M - CF₃]⁺): Alpha-cleavage resulting in the loss of the trifluoromethyl radical.
-
m/z 84 ([C₄H₆NO]⁺): A potential fragment arising from the rearrangement and loss of H₂ from the m/z 86 ion.
-
m/z 111 ([C₃H₄F₃N]⁺˙): Loss of a C₂H₄O fragment from the molecular ion.
-
m/z 42 ([C₂H₄N]⁺): A common fragment for azetidine-containing compounds resulting from ring cleavage.
Comparative Analysis with Structurally Similar Compounds
To lend credence to the proposed fragmentation pathways, it is instructive to compare them with the known fragmentation patterns of simpler, related molecules.
| Compound/Functional Group | Key Fragmentation Behavior | Relevance to this compound |
| Azetidine | The mass spectrum of azetidine shows a significant peak at m/z 42, corresponding to the loss of a methyl radical followed by rearrangement, and a base peak at m/z 28 (CH₂=NH₂⁺).[7] Ring opening is a predominant pathway. | Predicts the formation of fragments resulting from the cleavage of the strained four-membered ring. |
| Aliphatic Amines | Dominated by alpha-cleavage, where the largest substituent attached to the alpha-carbon is preferentially lost as a radical.[2][3] | Supports the proposed loss of the trifluoroethyl group or ring fragmentation adjacent to the nitrogen. |
| Alcohols | Often exhibit a weak or absent molecular ion peak. A common fragmentation is the loss of a water molecule (M-18).[2] | Suggests that a fragment at m/z 137 ([M-H₂O]⁺˙) is highly probable. |
| Trifluoromethyl-containing compounds | The C-F bond is strong, but the C-C bond adjacent to the CF₃ group is susceptible to cleavage, leading to the loss of a •CF₃ radical.[5] | Provides a strong basis for predicting a significant fragment at m/z 86 ([M-CF₃]⁺). |
Experimental Protocol for Mass Spectrometric Analysis
For researchers seeking to acquire experimental data, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
I. Sample Preparation
-
Solvent Selection: Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration: Prepare a dilute solution (e.g., 10-100 µg/mL) to avoid column overloading and detector saturation.
-
Derivatization (Optional): To improve volatility and thermal stability, derivatization of the hydroxyl group by silylation (e.g., using BSTFA) can be considered. This will, however, alter the fragmentation pattern and increase the molecular weight.
II. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 30-200
-
Scan Speed: 2 scans/second
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
III. Data Analysis
-
Identify the Molecular Ion: Look for a peak at m/z 155. Its intensity may be low.
-
Analyze the Fragmentation Pattern: Identify the major fragment ions and compare their m/z values to the proposed fragmentation scheme.
-
Propose Fragment Structures: Based on the observed m/z values and established fragmentation rules, assign structures to the major peaks.
-
Library Search (Caution): A search against a commercial mass spectral library (e.g., NIST) is unlikely to yield a direct match but may provide hits for structurally related compounds that can aid in the interpretation.
Experimental Workflow Diagram
Caption: A typical workflow for the GC-MS analysis of this compound.
Conclusion
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-
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-
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Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs . PubMed. [Link]
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Mass Spectrometry: Fragmentation . SlidePlayer. [Link]
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Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups . Fluorine Notes. [Link]
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Fragmentation patterns in the mass spectra of organic compounds . Chemguide. [Link]
-
Fragmentation Mechanisms . Intro to Mass Spectrometry. [Link]
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Fragmentation and Interpretation of Spectra . University of Colorado Boulder. [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries . PMC. [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Azetidines
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Rise of Azetidines and the Strategic Role of Fluorine in Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a highly sought-after motif in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique structural scaffold that can impart favorable physicochemical and pharmacokinetic properties to drug candidates, such as improved solubility and metabolic stability.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine moiety, highlighting its significance in developing novel therapeutics across various disease areas like oncology, inflammation, and infectious diseases.[1]
Parallel to the growing interest in azetidines, the strategic incorporation of fluorine into drug molecules has become an indispensable tool for medicinal chemists. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's biological activity.[2] Judicious placement of fluorine can modulate key drug-like properties, including acidity (pKa), lipophilicity, metabolic stability, and membrane permeability, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated azetidines, supported by experimental data and detailed methodologies, to illuminate the profound impact of this single-atom substitution.
The Mechanistic Underpinnings of Fluorine's Influence on Azetidine Biology
The introduction of a fluorine atom onto an azetidine ring can dramatically alter its electronic and conformational landscape, which in turn dictates its biological behavior. Understanding these fundamental principles is key to rationally designing fluorinated azetidine-containing drug candidates.
Modulation of Physicochemical Properties
-
Acidity (pKa): Fluorine's strong electron-withdrawing nature significantly lowers the pKa of nearby basic groups, such as the nitrogen atom in the azetidine ring. This increased acidity can influence a molecule's ionization state at physiological pH, which has downstream effects on its solubility, protein binding, and interaction with biological targets.
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent. While a single fluorine substitution can slightly increase the octanol-water partition coefficient (LogP), the overall impact is influenced by the number of fluorine atoms and their spatial arrangement. This modulation of lipophilicity is a critical factor in determining a compound's membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" can be effectively blocked, leading to a longer half-life and improved bioavailability of the drug.
A comprehensive study on the physicochemical properties of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives systematically evaluated these effects. The findings confirmed that the number of fluorine atoms and their distance to the nitrogen were major determinants of the compound's basicity.[3]
Comparative Case Study: Fluorinated vs. Non-Fluorinated 5-Azacytidine Analogs
A compelling example illustrating the dramatic impact of fluorination on biological activity and pharmacokinetics is the comparative study of the novel fluorinated 5-azacytidine analog, 2'-deoxy-2'-fluoro-5-azacytidine (2'F-5-AC), and its non-fluorinated parent compound, azacitidine. Both are investigated as potential treatments for leukemia.
In Vitro Biological Activity
The introduction of a fluorine atom at the 2' position of the ribose ring in 5-azacytidine resulted in a striking increase in cytotoxic activity against several acute leukemia cell lines.
| Compound | Cell Line | IC50 (µM) | Fold Improvement |
| Azacitidine | KG-1 | 3.66 | - |
| 2'F-5-AC | KG-1 | 0.35 | 10.5x |
| Azacitidine | TPH-1 | 4.25 | - |
| 2'F-5-AC | TPH-1 | 0.51 | 8.3x |
| Azacitidine | HL-60 | 5.37 | - |
| 2'F-5-AC | HL-60 | 0.58 | 9.3x |
Data summarized from a study by Bozhok et al. (2025).[1]
The data clearly demonstrates that the fluorinated analog, 2'F-5-AC, is approximately 9-10 times more potent in inhibiting the growth of leukemia cells in vitro compared to its non-fluorinated counterpart, azacitidine.[1]
Pharmacokinetic Profile
The pharmacokinetic parameters in rats also revealed significant differences between the fluorinated and non-fluorinated analogs.
| Parameter | 2'F-5-AC (2 mg/kg) | Azacitidine (2.5 mg/kg) |
| Cmax (ng/mL) | 2036.8 ± 118.7 | ~1996 |
| Tmax (h) | 0.08 | Not specified |
| T1/2 (h) | 1.5 | 0.5 |
| AUC0-t (ng/mL*h) | 3224 | 1996 |
| Clearance (mL/h/kg) | 620 | 1250 |
| Vd (mL/kg) | 1118 | 2070 |
Data for 2'F-5-AC from Bozhok et al. (2025)[1]; Comparative data for azacitidine from Li et al. (2013) as cited in Bozhok et al. (2025).[1]
The fluorinated analog, 2'F-5-AC, exhibited a longer half-life (T1/2) of 1.5 hours compared to azacitidine's 0.5 hours, indicating greater stability in circulation.[1] Furthermore, the clearance of 2'F-5-AC was significantly lower than that of azacitidine, suggesting that the fluorinated compound is metabolized and eliminated more slowly.[1] This enhanced pharmacokinetic profile, combined with its superior in vitro potency, underscores the therapeutic potential of fluorination in this class of compounds.
Experimental Protocols: A Guide to Assessing Biological Activity
To provide a practical framework for researchers, this section details the step-by-step methodologies for key experiments used to compare the biological activity of fluorinated and non-fluorinated compounds.
Metabolic Stability Assay (Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
Workflow Diagram:
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Thaw cryopreserved liver microsomes (human or other species) at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a stock solution of the test compound (fluorinated or non-fluorinated azetidine) in a suitable solvent (e.g., DMSO) and dilute to the final working concentration (e.g., 1 µM).
-
-
Incubation:
-
In a microcentrifuge tube, combine the microsomal solution, the NADPH regenerating system, and the test compound.
-
Initiate the reaction by pre-incubating the mixture at 37°C for a few minutes, then add the test compound.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Termination and Analysis:
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This step precipitates the proteins and halts metabolism.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point relative to the zero-minute sample.
-
Calculate the metabolic half-life (T½) and intrinsic clearance from the rate of disappearance of the compound.
-
Cell Permeability Assay (Caco-2)
This assay measures a compound's ability to cross the intestinal epithelial barrier, providing an indication of its potential for oral absorption.
Workflow Diagram:
Caption: Workflow for the Caco-2 cell permeability assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts in a multi-well plate.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with a suitable transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (dissolved in transport buffer) to the apical (A) chamber to measure A-to-B permeability, or to the basolateral (B) chamber for B-to-A permeability.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Analysis:
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio ≥2 suggests the compound may be a substrate for active efflux transporters.
-
Target Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for its biological target by measuring its ability to compete with a known radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare membranes from cells or tissues that express the target receptor.
-
Prepare a solution of a radiolabeled ligand known to bind to the target at a concentration typically near its dissociation constant (Kd).
-
Prepare a series of dilutions of the unlabeled test compound.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, the radioligand solution, and the various concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion: Fluorinated Azetidines as a Path to Superior Therapeutics
The strategic incorporation of fluorine into the azetidine scaffold represents a powerful and versatile approach in modern drug discovery. As demonstrated by the principles of physicochemical modulation and the compelling case study of 2'-deoxy-2'-fluoro-5-azacytidine, fluorination can lead to dramatic improvements in biological activity and pharmacokinetic properties. By enhancing metabolic stability, modulating pKa and lipophilicity, and potentially improving target binding, the introduction of fluorine can transform a promising lead compound into a viable clinical candidate. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate and compare the performance of fluorinated and non-fluorinated azetidine analogs, enabling data-driven decisions in the pursuit of safer and more effective medicines. The continued exploration of fluorinated azetidines holds immense promise for the future of drug development.
References
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Bozhok, T., Zilberman, R., Savin, A., Shabunya, P., Fatykhava, S., Faryna, A., & Kalinichenko, E. (2025). Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. Advances in Biological Chemistry, 15, 112-122. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. [Link]
-
Gargallo-Viola, D., Esteve, M., Moros, M., Coll, R., Xicota, M. A., de Andres, C., Roser, R., & Guinea, J. (1992). Comparative in vitro and in vivo activities of six new monofluoroquinolone and difluoroquinolone 3-carboxylic acids with a 7-azetidin ring substituent. Antimicrobial Agents and Chemotherapy, 36(8), 1707–1714. [Link]
-
Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., & Grygorenko, O. (2024). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. [Link]
-
Hulin, B., Cabral, S., Lopaze, M. G., Van Volkenburg, M. A., Andrews, K. M., & Parker, J. C. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770–4773. [Link]
-
Pop, A., Găină, C., Crișan, O., Bîrsan, M., Oniga, O., & Tiperciuc, B. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4236–4255. [Link]
-
Symes, O. L., Ishikura, H., Begg, C. S., Rojas, J. J., Speller, H. A., Cherk, A. M., Fang, M., Leung, D., Croft, R. A., Higham, J. I., Huang, K., Barnard, A., Haycock, P., White, A. J. P., Choi, C., & Bull, J. A. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
Unknown. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
Sources
A Comparative Guide to the Synthetic Routes of Substituted Azetidines for the Modern Chemist
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry and drug development. Its unique conformational properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide range of biologically active molecules. The inherent ring strain of azetidines not only imparts specific three-dimensional structures but also provides a synthetic handle for further functionalization. However, the construction of this strained ring system presents a significant synthetic challenge. This guide provides a comparative analysis of the most prominent synthetic routes to substituted azetidines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, their underlying mechanistic principles, and practical considerations for their implementation.
Intramolecular Cyclization: The Classical and Convergent Approach
Intramolecular cyclization represents one of the most established and widely employed strategies for the synthesis of substituted azetidines. This approach relies on the formation of a carbon-nitrogen bond through an intramolecular nucleophilic substitution reaction, typically from a γ-functionalized amine precursor.
Mechanistic Overview: The SN2 Pathway and Its Competitors
The cornerstone of this methodology is an intramolecular SN2 reaction, where a nitrogen nucleophile attacks an electrophilic carbon at the γ-position, displacing a suitable leaving group. The success of this reaction is a delicate balance between the desired 4-exo-tet cyclization and competing side reactions, most notably intermolecular substitution and E2 elimination.
The choice of the leaving group is critical. Good leaving groups such as tosylates, mesylates, and halides are commonly employed. More recently, the in situ generation of highly reactive triflates from 1,3-diols has proven to be a particularly effective strategy, minimizing the potential for elimination by avoiding the isolation of the reactive intermediate.[1][2]
Caption: Workflow for Azetidine Synthesis via Intramolecular Cyclization.
Representative Protocol: One-Pot Synthesis from 2-Substituted-1,3-Propanediols
A highly efficient and practical one-pot procedure for the synthesis of 1,3-disubstituted azetidines has been developed by Hillier and Chen.[1][2] This method avoids the isolation of the reactive bis-triflate intermediate, thereby minimizing decomposition and elimination side reactions.
Experimental Protocol:
-
Reaction Setup: To a solution of the 2-substituted-1,3-propanediol (1.0 equiv) in dichloromethane (DCM, 0.2 M) at -20 °C under a nitrogen atmosphere, add diisopropylethylamine (DIEA, 2.5 equiv).
-
Activation: Add trifluoromethanesulfonic anhydride (Tf2O, 2.2 equiv) dropwise over 15 minutes, maintaining the temperature below -10 °C.
-
Nucleophilic Addition: After stirring for 30 minutes, add the primary amine (1.1 equiv) and allow the reaction to warm to room temperature.
-
Cyclization: Heat the reaction mixture to 70 °C and stir for 12-24 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, quench with saturated aqueous sodium bicarbonate, and extract with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Performance Comparison:
| Feature | Intramolecular Cyclization (Hillier & Chen) |
| Yield | Good to excellent (typically 60-90%)[1] |
| Substrate Scope | Broad for both the diol and the amine component. Tolerates various functional groups. Less effective for sterically hindered or electron-poor amines.[1][2] |
| Stereochemistry | Stereospecific, proceeding with inversion of configuration at the electrophilic centers if chiral diols are used. |
| Advantages | One-pot procedure, high yields, readily available starting materials, avoids isolation of reactive intermediates. |
| Disadvantages | Requires a diol precursor, may not be suitable for highly hindered systems. |
[2+2] Photocycloaddition: The Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction is a powerful photochemical method for the synthesis of azetidines through the [2+2] cycloaddition of an imine and an alkene.[3][4] This approach allows for the rapid construction of the four-membered ring with high regio- and stereoselectivity.
Mechanistic Insights: Triplet Energy Transfer and Diradical Intermediates
The reaction is typically initiated by the photoexcitation of a photosensitizer, which then transfers its energy to the imine, promoting it to a reactive triplet state. This excited imine then undergoes a stepwise cycloaddition with the alkene, proceeding through a 1,4-diradical intermediate. The regioselectivity of the addition is governed by the stability of this diradical intermediate, while the stereochemistry is often determined by the subsequent ring closure.
Caption: Simplified Mechanism of the Aza Paternò-Büchi Reaction.
Representative Protocol: Visible-Light-Mediated Synthesis
Recent advances have enabled the use of visible light for the aza Paternò-Büchi reaction, offering a milder and more selective alternative to traditional UV irradiation.[5]
Experimental Protocol:
-
Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve the N-sulfamoyl fluoride imine (1.0 equiv), the alkene (3.0 equiv), and the photocatalyst (e.g., 2-isopropylthioxanthone, 5 mol%) in a suitable solvent (e.g., acetonitrile, 0.1 M).
-
Degassing: Degas the solution by sparging with nitrogen for 15 minutes.
-
Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography.
Performance Comparison:
| Feature | Aza Paternò-Büchi Reaction |
| Yield | Moderate to high (typically 40-95%)[5] |
| Substrate Scope | Broad for alkenes, including electron-rich, electron-poor, and sterically hindered substrates. The scope of the imine component can be more limited.[3] |
| Stereochemistry | Can be highly diastereoselective, depending on the substrates and reaction conditions. |
| Advantages | Direct and atom-economical, allows for the rapid construction of complex azetidines, can be performed under mild, visible-light conditions. |
| Disadvantages | Requires photochemical equipment, the scope of imines can be limited, and potential for side reactions such as alkene dimerization.[6] |
Ring Contraction and Expansion Strategies
Ring Contraction of Pyrrolidinones
The ring contraction of α-halo-N-sulfonylpyrrolidinones offers a route to α-carbonylated N-sulfonylazetidines. The proposed mechanism involves nucleophilic addition to the amide carbonyl, followed by an intramolecular SN2 displacement of the halide to form the azetidine ring.
Ring Expansion of Aziridines
The ring expansion of activated aziridines can also lead to the formation of substituted azetidines. This transformation often proceeds through the formation of an aziridinium intermediate, which is then opened by a nucleophile to afford the four-membered ring.
Modern Synthetic Approaches: Palladium-Catalyzed C-H Amination
Recent developments in transition-metal catalysis have opened up new avenues for azetidine synthesis. Palladium-catalyzed intramolecular γ-C(sp³)-H amination has emerged as a powerful tool for the construction of functionalized azetidines.[7] This method allows for the direct conversion of C-H bonds into C-N bonds, offering a highly efficient and atom-economical approach.
The reaction typically involves a Pd(II)/Pd(IV) catalytic cycle, where a C-H bond is activated and subsequently undergoes reductive elimination to form the azetidine ring. This method exhibits excellent functional group tolerance.[7]
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Intramolecular Cyclization | Convergent, reliable, good yields. | Readily available starting materials, one-pot procedures, stereospecific. | Pre-functionalized substrates required, potential for elimination. |
| [2+2] Photocycloaddition | Atom-economical, rapid complexity generation. | High diastereoselectivity, mild conditions with visible light. | Requires photochemical setup, imine scope can be limited, potential side reactions. |
| Ring Contraction/Expansion | Access to unique substitution patterns. | Utilizes readily available starting materials (pyrrolidinones, aziridines). | Can require multi-step synthesis of precursors, yields can be variable. |
| Pd-Catalyzed C-H Amination | Direct C-H functionalization. | High atom economy, excellent functional group tolerance. | Requires a transition metal catalyst, may require specific directing groups. |
Conclusion
The synthesis of substituted azetidines is a dynamic field of research with a diverse array of available methodologies. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Classical intramolecular cyclization methods offer a robust and reliable approach, while modern photochemical and transition-metal-catalyzed reactions provide highly efficient and atom-economical alternatives. This guide serves as a starting point for researchers to navigate the landscape of azetidine synthesis and select the most appropriate strategy for their specific research and development needs.
References
-
Hillier, M. C.; Chen, C.-Y. A One-Pot Preparation of 1,3-Disubstituted Azetidines. J. Org. Chem.2006 , 71 (20), 7885–7887. [Link]
-
Organic Chemistry Portal. A One-Pot Preparation of 1,3-Disubstituted Azetidines. [Link]
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Hillier, M. C.; Chen, C.-Y. A one-pot preparation of 1,3-disubstituted azetidines. PubMed, 2006 . [Link]
-
Richardson, A. D.; Becker, M. R.; Schindler, C. S. Synthesis of azetidines by aza Paternò–Büchi reactions. Chem. Sci., 2020 , 11, 7553-7561. [Link]
-
Alabugin, I. V.; Gold, B.; Shatruk, M.; Kovnir, K. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021 . [Link]
-
Richardson, A. D.; Becker, M. R.; Schindler, C. S. Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing, 2020 . [Link]
-
Wearing, E. R.; Yeh, Y.-C.; Terrones, G.; Parikh, S.; Kevlishvili, I.; Kulik, H. J.; Schindler, C. S. Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines. PubMed, 2024 . [Link]
-
Williams, B. A.; Tilby, M. J.; Parker, N. A.; Uehling, M. R.; Willis, M. C. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC, 2025 . [Link]
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Ikeda, T.; et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC, 2023 . [Link]
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- 2. A one-pot preparation of 1,3-disubstituted azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of 3-azido- and 3-aminopiperidines by intramolecular cyclization of unsaturated amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to HPLC Purity Assessment of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
In the landscape of pharmaceutical development, the rigorous assessment of purity for novel intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity determination of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol, a key building block in modern medicinal chemistry.
The unique physicochemical properties of this molecule—a polar azetidine alcohol core combined with a highly electronegative trifluoroethyl group—present a distinct analytical challenge. This guide moves beyond rote protocols to explain the fundamental principles behind method development, enabling researchers to make informed decisions and build self-validating analytical systems.
The Analytical Challenge: Understanding the Analyte
This compound (Molecular Formula: C5H8F3NO) is characterized by high polarity and the absence of a strong UV chromophore.[1] This duality immediately informs our analytical strategy. Standard reversed-phase (RP) HPLC methods using C18 columns may provide insufficient retention for such a polar compound, while the lack of UV absorbance necessitates alternative detection methods.
Comparative Analysis of HPLC Stationary Phases
The choice of stationary phase is the most critical factor influencing chromatographic selectivity.[2] For this compound, a direct comparison of several stationary phases is essential to develop a specific and robust purity method.
| Stationary Phase | Primary Retention Mechanism(s) | Suitability for Analyte | Rationale |
| C18 (Octadecyl) | Hydrophobic (van der Waals) interactions. | Low to Moderate. | The trifluoroethyl group provides some hydrophobicity, but the polar azetidin-3-ol backbone may lead to poor retention and peak shape on a purely hydrophobic phase. |
| PFP (Pentafluorophenyl) | Multiple interactions: hydrophobic, π-π, dipole-dipole, and ion-exchange.[3] | High. | PFP columns offer unique selectivity for fluorinated compounds.[4][5] The electron-rich phenyl ring can interact with the electron-deficient trifluoroethyl group, providing enhanced retention and alternative selectivity compared to C18.[3][4] |
| HILIC (Hydrophilic Interaction) | Partitioning between a water-enriched layer on a polar stationary phase and a high-organic mobile phase.[6][7] | Very High. | HILIC is specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase mode.[8][9][10] This approach is a strong orthogonal choice to reversed-phase methods. |
Experimental Workflow: HPLC Method Development
Caption: A logical workflow for developing a robust HPLC purity method.
The Detection Dilemma: Beyond UV
The absence of a significant chromophore in the target molecule makes standard UV detection challenging. While detection at low wavelengths (e.g., 200-210 nm) is possible, it is often non-specific and prone to baseline interference. Therefore, universal detectors are superior alternatives.
-
Evaporative Light Scattering Detector (ELSD): This detector is a powerful tool for analyzing non-chromophoric compounds.[11][12] ELSD works in three stages: nebulization of the column effluent, evaporation of the mobile phase, and detection of light scattered by the remaining non-volatile analyte particles.[11][13] It is compatible with gradient elution, a significant advantage over Refractive Index (RI) detection.[12][14]
-
Charged Aerosol Detector (CAD): Operating on a similar principle to ELSD, CAD offers high sensitivity and a consistent response for non-volatile analytes, regardless of their chemical structure.
The choice between ELSD and CAD often depends on available instrumentation and specific sensitivity requirements. Both are vastly superior to UV detection for this particular application.
Orthogonal Methods: The Key to Trustworthiness
A truly trustworthy purity assessment relies on an orthogonal method—a secondary analytical technique with a different separation mechanism—to confirm the primary method's findings.[15][16] This ensures that no impurities are co-eluting with the main peak.[15]
-
Primary Method: Reversed-Phase HPLC on a PFP column with ELSD detection. This method leverages the unique interactions between the fluorinated stationary phase and the trifluoroethyl group.
-
Orthogonal Method: HILIC on an amide or bare silica column, also with ELSD detection. HILIC separates compounds based on their polarity in a fundamentally different way than reversed-phase chromatography, providing a robust cross-validation of the purity value.[7][10]
Decision Logic for Orthogonal Method Selection
Caption: Logic for selecting a complementary orthogonal analytical method.
Experimental Protocols
Protocol 1: Primary Purity Method (RP-HPLC/ELSD)
-
Instrumentation: HPLC system with gradient capability, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions over 1 minute, and equilibrate for 6 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute).
-
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
Protocol 2: Orthogonal Purity Method (HILIC/ELSD)
-
Instrumentation: Same as Protocol 1.
-
Chromatographic Conditions:
-
Column: HILIC (Amide-bonded phase), 4.6 x 100 mm, 3.0 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient: 0% B to 50% B over 12 minutes, hold for 3 minutes, return to initial conditions, and equilibrate for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
ELSD Settings: Same as Protocol 1.
-
Sample Preparation: Same as Protocol 1. Note: Ensure the sample is fully dissolved in the high organic content diluent.
Method Validation: Adhering to ICH Q2(R1)
Any analytical method intended for pharmaceutical quality control must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17][18][19] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[20][21]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is confirmed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation) and ensuring peak purity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. Determined by applying the method to an analyte of known purity or by recovery studies.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).
Conclusion
The purity assessment of this compound requires a scientifically-driven approach that accounts for its unique physicochemical properties. A primary method utilizing a Pentafluorophenyl (PFP) column coupled with an Evaporative Light Scattering Detector (ELSD) provides a selective and sensitive system. The trustworthiness of this primary method must be confirmed by an orthogonal HILIC method. By systematically developing and validating these complementary methods, researchers can ensure the highest degree of confidence in the purity data, a critical step in the journey of drug development.
References
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Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]
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A Comprehensive Guide to the Structural Confirmation of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol: A Key Building Block in Modern Drug Discovery
Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic profiles.[1][2][3] Fluorine's unique properties, such as high electronegativity and the ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, bioavailability, and target selectivity.[4][5][6] The azetidine motif, a four-membered nitrogen-containing heterocycle, has also gained considerable attention as a versatile building block, offering a desirable balance of rigidity and three-dimensional complexity.[7][8] The convergence of these two powerful medicinal chemistry tools in molecules such as 1-(2,2,2-Trifluoroethyl)azetidin-3-ol (CAS: 1344365-71-4) presents researchers with a valuable scaffold for the development of novel therapeutics.[9][10][11]
This guide provides a comprehensive, multi-technique approach to the unambiguous structural confirmation of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By understanding the expected spectral signatures and comparing them with data from analogous structures, researchers can confidently verify the identity and purity of this critical reagent, ensuring the integrity of their downstream applications.
The Analytical Workflow: A Multi-Pronged Approach to Structural Elucidation
Confirming the structure of a molecule as specific as this compound requires a synergistic analytical approach. No single technique can provide all the necessary information. The workflow outlined below ensures a thorough and reliable identification process.
Figure 1: A schematic overview of the multi-technique workflow for the structural confirmation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OH | Broad singlet | s | - |
| H-3 (CH-OH) | ~4.4 - 4.6 | Multiplet | m |
| H-2, H-4 (CH₂) | ~3.8 - 4.0 and ~3.2 - 3.4 | Multiplets | m |
| -CH₂-CF₃ | ~3.0 - 3.2 | Quartet | q, ³J(H,F) ≈ 9-10 Hz |
Rationale behind the predictions:
-
The methine proton (H-3) adjacent to the hydroxyl group is expected to be the most downfield of the azetidine ring protons due to the deshielding effect of the oxygen atom.
-
The methylene protons of the azetidine ring (H-2 and H-4) will be diastereotopic and are expected to appear as complex multiplets.
-
The methylene protons of the trifluoroethyl group will be significantly deshielded by the adjacent nitrogen and will be split into a quartet by the three neighboring fluorine atoms.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will indicate the number of unique carbon environments.
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-3 (CH-OH) | ~65 - 70 | Singlet |
| C-2, C-4 (CH₂) | ~55 - 60 | Singlets |
| -CH₂-CF₃ | ~58 - 62 | Quartet, ²J(C,F) ≈ 30-35 Hz |
| -CF₃ | ~125 - 128 | Quartet, ¹J(C,F) ≈ 275-280 Hz |
Rationale behind the predictions:
-
The carbon bearing the hydroxyl group (C-3) will be in the typical range for an alcohol.
-
The carbons of the azetidine ring adjacent to the nitrogen (C-2 and C-4) will be deshielded.
-
The carbons of the trifluoroethyl group will show characteristic splitting due to coupling with the fluorine atoms. The one-bond C-F coupling is significantly larger than the two-bond coupling.
Predicted ¹⁹F NMR Spectral Data
The fluorine NMR is a crucial experiment for confirming the presence of the trifluoroethyl group.
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CF₃ | ~ -74 to -77 | Triplet | t, ³J(F,H) ≈ 9-10 Hz |
Rationale behind the predictions:
-
The chemical shift of the -CF₃ group is expected in the typical range for a trifluoroethyl moiety attached to a nitrogen atom.
-
The signal will be split into a triplet due to coupling with the two protons on the adjacent methylene group.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. An external reference standard such as CFCl₃ (δ = 0.00 ppm) or an internal standard can be used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
II. Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is essential for determining the molecular weight of the compound and can provide valuable information about its structure through fragmentation patterns.
Expected Mass Spectrum Data
For this compound (C₅H₈F₃NO), the expected exact mass is 155.0558 g/mol .
-
Electrospray Ionization (ESI-MS): In positive ion mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 156.0636.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and confirm that its measured m/z value is consistent with the calculated exact mass.
III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C-N stretch (amine) | 1000 - 1250 | Medium |
| C-F stretch | 1000 - 1400 | Strong |
| C-O stretch (alcohol) | 1050 - 1150 | Strong |
Rationale behind the predictions:
-
The broad absorption band in the high-frequency region is characteristic of the O-H stretching vibration of the alcohol.
-
The strong absorptions in the fingerprint region are indicative of the C-F and C-O stretching vibrations.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the prepared sample in the IR beam and acquire the spectrum.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them with the expected values.
Comparative Analysis with Alternative Structures
To ensure the identity of this compound, it is crucial to consider potential isomeric impurities. A key isomer to differentiate is 3-(2,2,2-Trifluoroethyl)azetidin-1-ol . While less common, its spectroscopic data would differ significantly, particularly in the NMR spectra, due to the different attachment of the trifluoroethyl group.
Figure 2: Comparison of the target molecule with a potential structural isomer.
Conclusion: A Robust Framework for Quality Assurance
The structural integrity of chemical building blocks is paramount in research and development. This guide provides a robust, multi-faceted analytical strategy for the definitive identification of this compound. By systematically applying NMR spectroscopy, mass spectrometry, and infrared spectroscopy, and by carefully interpreting the resulting data in the context of predicted values and known structural analogs, researchers can proceed with confidence, knowing their starting material is of the highest purity and correct identity. This rigorous approach to quality control is an indispensable component of scientifically sound and reproducible research.
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Cossy, J., & Meyer, C. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. National Institutes of Health. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
This document provides essential, step-by-step guidance for the proper disposal of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol, a fluorinated azetidine derivative commonly used in medicinal chemistry and drug development.[1] Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. This guide is designed for researchers, scientists, and drug development professionals who handle such specialized chemical compounds.
Hazard Assessment & Chemical Profile
A thorough understanding of a compound's chemical nature is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a robust safety and disposal plan can be developed by analyzing its structural components: the azetidine ring and the trifluoroethyl group.
-
Azetidine Moiety: The parent azetidine ring is a four-membered heterocycle. Such strained ring systems can be reactive. Azetidine itself is classified as a flammable and corrosive liquid that can cause severe skin burns and eye damage.[2][3] Therefore, derivatives like this compound should be handled with the assumption that they may possess similar irritant or corrosive properties.[4][5][6]
-
Trifluoroethyl Group: The presence of fluorine atoms classifies this compound as a halogenated organic compound .[7] This is the single most important factor for its disposal. Halogenated wastes must not be mixed with non-halogenated wastes, as their incineration requires specialized facilities equipped with scrubbers to neutralize acidic and corrosive byproducts like hydrogen fluoride.[8][9] Mixing these waste streams can lead to regulatory non-compliance and significantly increased disposal costs.[10]
Based on structurally related compounds, this compound should be presumed to be an irritant to the skin, eyes, and respiratory system.[11][12]
| Chemical Profile | |
| IUPAC Name | This compound |
| CAS Number | 1344365-71-4[1][13] |
| Molecular Formula | C₅H₈F₃NO[13] |
| Molar Mass | 155.12 g/mol [1][13] |
| Primary Hazard Class | Halogenated Organic Waste[7][14] |
| Assumed Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant[11][12] |
Personal Protective Equipment (PPE) & Handling
Before beginning any work that will generate waste, ensure all appropriate safety measures are in place. All handling and preparation for disposal should be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors.[4][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves.[4] | To prevent skin contact with the potentially irritating compound.[5] |
| Eye Protection | Safety goggles or a face shield.[2][5] | To protect eyes from splashes, which can cause serious irritation.[11] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination.[4] |
Waste Segregation: The Critical First Step
The correct segregation of chemical waste at the point of generation is paramount.[15] Due to its trifluoroethyl group, this compound must be disposed of as halogenated organic waste .
The following decision workflow illustrates the segregation process.
Caption: Waste segregation decision workflow for laboratory chemicals.
Step-by-Step Disposal Protocol
Follow these steps to ensure safe and compliant disposal of this compound and materials contaminated with it.
4.1. Container Selection Select a designated hazardous waste container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap.[9][14] These are often supplied by your institution's Environmental Health & Safety (EH&S) department and are clearly marked for "Halogenated Organic Waste".[7][14]
4.2. Waste Labeling Properly label the waste container before adding any waste.[14] The label, often a specific "Hazardous Waste" tag provided by EH&S, must include:
-
The full chemical name: "Waste this compound". Do not use abbreviations.[14]
-
An accurate list of all chemical constituents and their approximate percentages.[9][10]
-
The primary hazards (e.g., Irritant, Halogenated).[9]
-
Generator information (your name, lab, and date).[9]
4.3. Accumulation and Storage
-
Collection: Add the waste to the labeled container, ensuring not to mix it with other waste streams like non-halogenated solvents, acids, or bases.[7][10] Keep the container closed at all times except when actively adding waste.[9][14]
-
Storage: Store the waste container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.[9][15] The storage area should have secondary containment to control any potential leaks.[16] Store it away from incompatible materials, heat, and ignition sources.[2][3]
4.4. Final Disposal Once the container is full or ready for pickup, contact your institution's EH&S or a licensed hazardous waste management service for collection.[15] Do not pour this chemical down the drain under any circumstances.[14] The final disposal method for halogenated organic waste is typically high-temperature incineration at a specialized facility designed to handle and neutralize hazardous byproducts.[7][8]
Spill and Decontamination Procedures
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Contain Spill: Use an inert absorbent material like vermiculite or spill pads to contain the spill.[4]
-
Collect Waste: Carefully collect the absorbent material and any contaminated items (e.g., gloves) into a sealable plastic bag or container.[4][14]
-
Label and Dispose: Label the bag as "Hazardous Waste" containing this compound and dispose of it in the designated halogenated waste container.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
Large Spills: For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team or EH&S immediately.[14]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 1-(2,2,2-Trifluoroethyl)azetidin-3-ol. The recommendations herein are synthesized from the known hazards of analogous chemical structures, including the azetidine ring, trifluoroethyl groups, and similar functionalized small molecules, to ensure a high margin of safety in the absence of a specific Safety Data Sheet (SDS) for the target compound.
The unique structure of this compound, which combines a strained four-membered azetidine ring with a highly electronegative trifluoroethyl group, necessitates a cautious and well-informed approach to handling. The azetidine ring, while more stable than an aziridine, possesses significant ring strain, influencing its reactivity.[1][2] The trifluoromethyl group is known to significantly alter the biological and chemical properties of molecules, often increasing their metabolic stability and lipophilicity, which can also impact their toxicological profile.[3]
Based on data from structurally related compounds, this compound should be presumed to be a hazardous substance. Analogs such as 1-(2,2,2-Trifluoroacetyl)azetidin-3-one and Azetidin-3-ol hydrochloride are known to cause skin irritation, serious eye damage, and respiratory irritation.[4][5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical requirement for safe laboratory operations.
Hazard Assessment: A Proactive Stance
Given the absence of specific toxicological data for this compound, a risk assessment must be based on its constituent parts and related molecules.
| Structural Feature | Associated Potential Hazards | Rationale & Supporting Compounds |
| Azetidine Ring | Skin and eye irritant/corrosive; potential for toxicity.[5][6] | The strained four-membered ring can be reactive.[1][2] Azetidine itself is a strong base and corrosive.[6] Azetidine-2-carboxylic acid is a known toxic mimic of proline.[6][7] |
| Trifluoroethyl Group | Skin, eye, and respiratory irritation; potential for organ damage with prolonged exposure.[8][9] | Fluorinated organic compounds can have significant metabolic toxicity.[10] 2,2,2-Trifluoroethanol is a known irritant and may have reproductive effects.[8][9] |
| Alcohol (-OH) Group | May enhance solubility and skin penetration. | The hydroxyl group can increase the hydrophilic character of the molecule. |
| Overall Molecule | Presumed to cause skin irritation (H315), serious eye irritation/damage (H319/H318), and respiratory irritation (H335). [4][5][11] | This is a conservative assessment based on the GHS classifications of close structural analogs. |
The Core of Protection: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is essential to mitigate the risks of exposure through all potential routes: dermal, ocular, and inhalation. All work with this compound must be performed in a properly functioning chemical fume hood.[10][12]
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is donned, the primary line of defense is the use of a certified chemical fume hood. This engineering control is critical for preventing the inhalation of any volatile compound, aerosols, or dust particles.[10][12] Ensure the sash is positioned at the lowest practical height to maximize protection.
Dermal Protection: Beyond the Standard Lab Coat
Skin contact is a primary route of exposure. Protection must be comprehensive, covering all exposed skin.
-
Laboratory Coat : A flame-resistant lab coat should be worn at all times and be fully buttoned.[10] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
-
Gloves : The selection of gloves is critical. Due to the fluorinated nature of the compound, standard nitrile gloves may not offer sufficient protection for prolonged contact.
-
Recommended Practice : Double-gloving is strongly advised.[10] The inner glove can be a standard nitrile glove, providing a base layer of protection. The outer glove should be a chemical-resistant material such as butyl or Viton®.
-
Validation : Always consult the glove manufacturer's compatibility charts for the specific glove material against fluorinated organic compounds.[10] Gloves should be inspected for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
-
Ocular Protection: An Impenetrable Barrier
The eyes are highly susceptible to chemical splashes and vapors, which can cause serious, irreversible damage.
-
Minimum Requirement : Chemical splash goggles that seal around the eyes are mandatory.[5][10] Standard safety glasses with side shields do not provide adequate protection against splashes.
-
Enhanced Protection : When there is a significant risk of splashing, such as during transfers of larger volumes or when reacting the material under pressure, a full-face shield must be worn in addition to chemical splash goggles.[10]
Respiratory Protection: A Necessary Precaution
While working in a fume hood should prevent inhalation exposure, respiratory protection may be necessary in certain situations.
-
Standard Operations : For routine handling of small quantities within a certified fume hood, additional respiratory protection is typically not required.
-
Emergency Situations : In the event of a spill or a failure of the primary engineering controls, respiratory protection is crucial. A full-face respirator with a combination organic vapor/acid gas cartridge (e.g., ABEK type) is recommended.[13]
-
Weighing Operations : If handling the compound as a powder outside of a containment system like a glove box, a respirator is mandatory to prevent inhalation of fine particles.
Operational Plan: From Bench to Waste
A clear, step-by-step plan ensures that safety is integrated into every phase of handling.
Preparation and Pre-Handling Checklist
-
Designate Work Area : Clearly demarcate the area within the fume hood where the compound will be handled.
-
Assemble Materials : Bring all necessary equipment (glassware, spatulas, syringes, etc.) into the fume hood before introducing the compound.
-
Verify Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and unobstructed.[4]
-
Don PPE : Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye protection.
Step-by-Step Handling Protocol
-
Weighing : If the compound is a solid, weigh it directly within the fume hood or in a glove box to prevent inhalation of dust.
-
Transfers : Use appropriate tools (e.g., powder funnels, cannulas for solutions) to transfer the material between containers, minimizing the risk of spills.
-
Work Practice : Keep all containers with the compound sealed when not in immediate use.[4] Handle the material gently to avoid generating aerosols or dust.
-
Post-Handling : After completing the work, decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step to protect both personnel and the environment.[10]
-
Waste Segregation : All waste containing this compound, including contaminated gloves, wipes, and glassware, must be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Halogenated Waste : As a fluorinated organic compound, this waste must be disposed of in a container specifically designated for halogenated organic waste.[12] Do not mix with non-halogenated waste streams.
-
Disposal Method : The ultimate disposal will likely involve high-temperature incineration at a licensed hazardous waste facility, which is a promising method for the destruction of "forever chemicals" like per- and polyfluoroalkyl substances (PFAS).[14][15] Do not pour this chemical down the drain.[12]
Visualizing the PPE Workflow
The following diagram outlines the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: A flowchart detailing the mandatory steps for selecting and using appropriate PPE.
Conclusion: Fostering a Culture of Safety
Handling novel or poorly characterized compounds like this compound demands a conservative and rigorous approach to safety. By understanding the potential hazards derived from its chemical structure and implementing a comprehensive, multi-layered PPE and operational plan, researchers can effectively mitigate the risks of exposure. This guide serves as a foundational document to be adapted into your institution's specific Standard Operating Procedures (SOPs). Always prioritize safety through diligent planning, correct use of engineering controls, and unwavering adherence to PPE protocols.
References
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3M. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Retrieved from [Link]
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University of California. (n.d.). Standard Operating Procedure: Fluorine Gas. Retrieved from [Link]
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Halocarbon Products Corp. (n.d.). Product Stewardship Summary: Trifluoroethanol. Retrieved from [Link]
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RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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Matheson Tri-Gas. (n.d.). Material Safety Data Sheet: Trifluoromethane. Retrieved from [Link]
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Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
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Fisher Scientific. (2023, October 6). Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Retrieved from [Link]
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Kumar, V., & Sharma, P. C. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(70), 44298-44336. Retrieved from [Link]
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Guz, N. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Retrieved from [Link]
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University of Texas at Austin Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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Lall, N., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 23(19), 11494. Retrieved from [Link]
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MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
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Capot Chemical. (2025, November 21). MSDS of 1-(2,2-difluoroethyl)azetidin-3-amine;bis(2,2,2-trifluoroacetic acid). Retrieved from [Link]
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Brandl, F., & D'hooghe, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(30), 6539-6554. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

